Product packaging for 4-Hydroxypiperidine-1-carboximidamide(Cat. No.:CAS No. 108001-76-9)

4-Hydroxypiperidine-1-carboximidamide

Cat. No.: B012202
CAS No.: 108001-76-9
M. Wt: 143.19 g/mol
InChI Key: NUIMBFDFBVDYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxypiperidine-1-carboximidamide is a chemical compound of interest in scientific research and development, particularly as a versatile building block for organic synthesis. This compound features a piperidine ring—a common motif in pharmaceuticals—substituted with both a hydroxy group and a carboximidamide functional group. The carboximidamide group (a -C(=N)NH2 moiety) is a key functional handle that can be used in further chemical transformations to create more complex molecular structures. Piperidine derivatives are extensively utilized in medicinal chemistry due to their presence in a wide range of bioactive molecules. The specific substitution pattern on this compound makes it a valuable intermediate for constructing potential pharmacologically active compounds. Its structure is analogous to other piperidinecarboxamides and carboximidamides, which are frequently employed in the synthesis of various ligands and active molecules . As a reagent, its primary value lies in its application toward the discovery and development of new chemical entities in research settings. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3O B012202 4-Hydroxypiperidine-1-carboximidamide CAS No. 108001-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxypiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(8)9-3-1-5(10)2-4-9/h5,10H,1-4H2,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIMBFDFBVDYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626421
Record name 4-Hydroxypiperidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108001-76-9
Record name 4-Hydroxypiperidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxypiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 4-Hydroxypiperidine-1-carboximidamide. Due to the limited availability of direct literature on this specific compound, this document outlines a proposed synthetic pathway starting from a common precursor, 4-hydroxypiperidine. The characterization data for the final compound is predicted based on the analysis of structurally similar molecules.

Synthesis of the Precursor: 4-Hydroxypiperidine

A common and efficient route to obtaining 4-hydroxypiperidine involves the reduction of N-Boc-4-piperidone followed by the deprotection of the Boc group.

Synthesis of N-Boc-4-hydroxypiperidine

The first step is the reduction of the ketone group in tert-butyl 4-oxopiperidine-1-carboxylate.

Experimental Protocol:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF/MeOH (150 mL/30 mL).

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add sodium borohydride (5.7 g, 0.15 mol) in portions, maintaining the temperature at -10°C.

  • Stir the reaction mixture for 30 minutes at -10°C.

  • Quench the reaction by pouring the mixture into 300 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Deprotection of N-Boc-4-hydroxypiperidine to yield 4-Hydroxypiperidine

The Boc protecting group is removed under acidic conditions to yield the free amine, 4-hydroxypiperidine.

Experimental Protocol:

  • To tert-butyl 4-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol), add a saturated solution of HCl in 1,4-dioxane (30 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Monitor the reaction completion by TLC.

  • Upon completion, concentrate the mixture under vacuum to afford 4-hydroxypiperidine hydrochloride as an off-white solid.[1]

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or Na2CO3) to pH > 12.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-hydroxypiperidine.

Synthesis_of_4_Hydroxypiperidine cluster_step1 Step 1: Reduction of N-Boc-4-piperidone cluster_step2 Step 2: Deprotection A tert-butyl 4-oxopiperidine-1-carboxylate B Sodium borohydride THF/MeOH, -10°C A->B Reactant C tert-butyl 4-hydroxypiperidine-1-carboxylate B->C Product D tert-butyl 4-hydroxypiperidine-1-carboxylate E Saturated HCl in 1,4-dioxane Room Temperature D->E Reactant F 4-Hydroxypiperidine Hydrochloride E->F Intermediate G Basification and Extraction F->G Process H 4-Hydroxypiperidine G->H Final Product

Fig. 1: Synthetic workflow for 4-Hydroxypiperidine.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the guanylation of the secondary amine of 4-hydroxypiperidine. A common method involves the use of a guanylating agent such as 1H-Pyrazole-1-carboxamidine hydrochloride.

Proposed Experimental Protocol:

  • Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution.

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Proposed_Synthesis A 4-Hydroxypiperidine B 1H-Pyrazole-1-carboxamidine hydrochloride DIPEA, DMF A->B Reactants and Conditions C This compound B->C Product Hypothetical_Signaling_Pathway A 4-Hydroxypiperidine- 1-carboximidamide (Ligand) B Adrenergic/Imidazoline Receptor (GPCR) A->B Binds to C G-Protein Activation B->C Activates D Second Messenger (e.g., cAMP, IP3) C->D Modulates E Downstream Signaling Cascade D->E Initiates F Cellular Response E->F Leads to

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hydroxypiperidine-1-carboximidamide (CAS No. 108001-76-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines detailed experimental protocols for the determination of its key physicochemical parameters: melting point, solubility, pKa, and the partition coefficient (logP). Furthermore, this guide discusses the general biological significance of the piperidine and guanidine moieties, providing context for the potential applications of this compound in pharmaceutical research. The included workflows and diagrams are intended to provide researchers with a practical framework for characterizing this and similar novel chemical entities.

Introduction

This compound is a small molecule featuring a 4-hydroxypiperidine core functionalized with a carboximidamide (guanidine) group at the 1-position. The piperidine ring is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties. The guanidine group, a strong base, is known to participate in hydrogen bonding and electrostatic interactions, often playing a crucial role in the binding of ligands to their biological targets. The combination of these two functional groups suggests that this compound may possess interesting biological activities, making its thorough physicochemical characterization a critical step in its evaluation as a potential drug candidate.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 108001-76-9
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Chemical Structure Chemical structure of this compound

Physicochemical Properties: Data and Experimental Protocols

Melting Point

The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start with dry, crystalline compound powder Finely powder the sample start->powder pack Pack into capillary tube powder->pack setup Place in melting point apparatus pack->setup heat Heat slowly (1-2 °C/min) setup->heat observe Observe melting heat->observe record Record T1 (first liquid) and T2 (all liquid) observe->record report Report melting range (T1-T2) record->report Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Excess compound in buffer (pH 7.4) agitate Agitate at constant temperature (24-48h) start->agitate separate Separate solid and liquid phases agitate->separate quantify Quantify concentration in supernatant (HPLC) separate->quantify report Report solubility (e.g., mg/mL) quantify->report pKa_Workflow start Dissolve known concentration of compound titrate Titrate with standardized acid (e.g., HCl) start->titrate monitor Continuously monitor pH titrate->monitor plot Plot pH vs. volume of titrant monitor->plot analyze Determine pH at half-equivalence point plot->analyze report Report pKa analyze->report logP_Workflow start Prepare standard compounds with known logP calibrate Generate calibration curve (log k' vs. logP) using standards on RP-HPLC start->calibrate determine Determine logP from calibration curve calibrate->determine analyze Inject test compound and measure retention time calculate Calculate log k' for test compound analyze->calculate calculate->determine report Report logP value determine->report

The Ascendant Role of Novel Guanidinylating Agents in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and a privileged scaffold in medicinal chemistry, continues to command significant attention in the pursuit of novel therapeutic agents. Its unique electronic and geometric properties, particularly its ability to engage in multiple hydrogen bonds and electrostatic interactions, make it a powerful pharmacophore for targeting a diverse array of biological macromolecules. This technical guide provides an in-depth exploration of the biological activities of novel guanidinylating agents, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in the field of drug discovery.

Quantitative Analysis of Biological Activity

The biological efficacy of novel guanidinylating agents has been demonstrated across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. The following tables summarize key quantitative data from recent studies, offering a comparative overview of the potency of these compounds.

Table 1: Cytotoxicity of Novel Guanidine Derivatives in Human Cancer Cell Lines

Compound/AgentCancer Cell LineIC50 (µM)Reference
Chalcone-Guanidine Hybrid 6f U-937 (Leukemia)1.6 ± 0.6[1]
HL-60 (Leukemia)<10[1]
MOLT-3 (Leukemia)1.5 - 3.3[1]
SK-MEL-1 (Melanoma)<10[1]
Chalcone-Guanidine Hybrid 6i U-937 (Leukemia)~1.6[1]
Guanidine-based Rac1 Inhibitor 1D-142 A549 (Lung Carcinoma)8 - 15[2]
HT29 (Colorectal Adenocarcinoma)8 - 15[2]
PC3 (Prostate Adenocarcinoma)8 - 15[2]
A375 (Melanoma)8 - 15[2]
MDA-MB-231 (Breast Adenocarcinoma)8 - 15[2]
Guanidinium-functionalized Copolymer P5 HepG2 (Hepatocellular Carcinoma)~18
Dodecylguanidine hydrochloride (DGH) A549 (Lung Carcinoma)0.39 µg/mL[3]
Poly-guanidine conjugate (GuaDex) DAOY (Medulloblastoma)0.223[4]
MB-LU-181 (Medulloblastoma)0.285[4]
ADS1017 MDA-MB-231 (Breast Cancer)19.86[5]
MCF-7 (Breast Cancer)24.62[5]
ADS10310 MDA-MB-231 (Breast Cancer)115.16[5]
MCF-7 (Breast Cancer)231.47[5]

Table 2: DNA Binding Affinity of Novel Guanidine Derivatives

CompoundDNA TypeBinding Constant (Kb) (M⁻¹)Reference
Cyclopropyl-linked Guanidine (7i) Salmon Sperm DNA3.49 x 10⁵ ± 0.04
Cyclopropyl-linked Guanidine (7e) Salmon Sperm DNA9.68 x 10⁴ ± 0.08
Cyclopropyl-linked Guanidine (7a) Salmon Sperm DNA7.84 x 10⁴
Cyclopropyl-linked Guanidine (7f) Salmon Sperm DNA5.74 x 10⁴

Table 3: Antimicrobial Activity of Novel Guanidine Derivatives

Compound/AgentMicroorganismMIC (µg/mL)Reference
Guanidinium Tertiary Amide (19b) S. aureus1 - 2[6]
E. coli4 - 8[6]
P. aeruginosa16.5 - 35.6[6]
Guanidinomethyl Biaryl Compound (6) Gram-positive bacteria1 - 4[6]
Gram-negative bacteria16 - 32[6]
Polyhexamethylene guanidine hydrochloride (PHMGH) Candida species1.25 - 2.5[7]
Malassezia furfur1.25 - 2.5[7]
Trichosporon beigelii1.25 - 2.5[7]
Trichophyton rubrum1.25 - 2.5[7]
Aspergillus species16[8]
Guanidinylated dendrimer (7) Candida species1 - 8[8]

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of novel guanidinylating agents.

Synthesis of Guanidinylating Agents: Direct Guanidinylation of Primary Amines

This protocol describes a direct and efficient method for the synthesis of guanidine-containing compounds from primary amines.[9][10]

Materials:

  • Primary amine

  • Goodman's reagent (1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Stirring apparatus

  • Reaction vessel

  • Purification apparatus (e.g., flash chromatography)

Procedure:

  • Dissolve the primary amine (1 mmol) in THF (5 mL) in a reaction vessel equipped with a magnetic stirrer.

  • Add polymer-bound bis(tert-butoxycarbonyl)thiopseudourea (5 mmol) to the solution.[11]

  • Stir the mixture at room temperature for 40 hours.[11]

  • Filter the reaction mixture to remove the resin.

  • Wash the resin with THF (2 x 3 mL).[11]

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purify the resulting monosubstituted guanidine by flash chromatography.

  • Confirm the structure of the product using ¹H NMR and mass spectrometry.[11]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Guanidinylating agent (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.

  • Treat the cells with various concentrations of the guanidinylating agent and incubate for the desired exposure time (e.g., 72 hours).

  • After the incubation period, remove the treatment medium.

  • Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Binding Analysis: Fluorescence Spectroscopy

Fluorescence spectroscopy can be employed to study the binding of guanidinylating agents to DNA. This method relies on changes in the fluorescence properties of either the DNA or the compound upon binding.

Materials:

  • Guanidinylating agent (test compound)

  • DNA (e.g., calf thymus DNA, salmon sperm DNA)

  • Buffer solution (e.g., Tris-HCl)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the guanidinylating agent and a stock solution of DNA in the buffer.

  • Titrate a fixed concentration of DNA with increasing concentrations of the guanidinylating agent.

  • After each addition of the compound, allow the mixture to equilibrate.

  • Measure the fluorescence emission spectrum of the solution.

  • Analyze the changes in fluorescence intensity or wavelength to determine the binding constant (Kb) and binding stoichiometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Guanidinylating agent (test compound)

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the guanidinylating agent in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the agent) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

  • The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Understanding the intricate molecular interactions and experimental processes is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by guanidinylating agents and standard experimental workflows.

experimental_workflow_anticancer_screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Dose_Response->Mechanism_of_Action Animal_Model Animal Model of Cancer (e.g., Xenograft) Mechanism_of_Action->Animal_Model Toxicity_Studies Toxicity Studies Animal_Model->Toxicity_Studies Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Animal_Model->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization

Anticancer Drug Screening Workflow.

experimental_workflow_antimicrobial_susceptibility cluster_preparation Preparation cluster_testing Testing cluster_confirmation Confirmation (Optional) Isolate_Culture Isolate and Culture Microorganism Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate with Microorganism and Compound Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination

Antimicrobial Susceptibility Testing Workflow.

signaling_pathway_kv_channel_inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Guanidine Guanidine Compound Kv_Channel Voltage-Gated Potassium (Kv) Channel Guanidine->Kv_Channel Inhibition Action_Potential Action Potential Repolarization Kv_Channel->Action_Potential Mediates Prolonged_Depolarization Prolonged Depolarization Action_Potential->Prolonged_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Prolonged_Depolarization->Ca_Channel Activates Ca_Influx Increased Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Neurotransmitter_Release Enhanced Neurotransmitter Release (e.g., Acetylcholine) Ca_Influx->Neurotransmitter_Release Triggers signaling_pathway_nos_inhibition cluster_cell Cell (e.g., Endothelial, Macrophage) cluster_physiological_effects Physiological Effects Guanidine_Derivative Guanidine-based NOS Inhibitor NOS Nitric Oxide Synthase (eNOS, iNOS, nNOS) Guanidine_Derivative->NOS Inhibition NO_Production Nitric Oxide (NO) Production NOS->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->NOS Downstream_Effects Downstream NO Signaling Pathways NO_Production->Downstream_Effects Vasodilation Vasodilation Downstream_Effects->Vasodilation Modulates Inflammation Inflammation Downstream_Effects->Inflammation Modulates Neurotransmission Neurotransmission Downstream_Effects->Neurotransmission Modulates

References

The Core Mechanism of Action of 4-Hydroxypiperidine-1-carboximidamide (Guanfacine): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypiperidine-1-carboximidamide, more commonly known as Guanfacine, is a selective α2A-adrenergic receptor agonist. Its therapeutic efficacy in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and hypertension stems from its specific interaction with this receptor subtype, primarily within the prefrontal cortex and the brainstem. This technical guide provides a comprehensive overview of the molecular mechanism of action of Guanfacine, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction

Guanfacine is a well-established therapeutic agent with a distinct mechanism of action that differentiates it from other psychostimulants used in the treatment of ADHD.[1][2] Its primary molecular target is the α2A-adrenergic receptor, a G-protein coupled receptor (GPCR) involved in the modulation of catecholaminergic neurotransmission. By selectively activating these receptors, Guanfacine mimics the endogenous effects of norepinephrine in specific brain regions, leading to enhanced cognitive control and regulation of sympathetic outflow. This document will elucidate the intricate details of this mechanism.

Molecular Target: The α2A-Adrenergic Receptor

Guanfacine exhibits a high degree of selectivity for the α2A-adrenergic receptor subtype over the α2B and α2C subtypes.[3] This selectivity is crucial to its therapeutic profile, as the α2A subtype is densely expressed in the prefrontal cortex, a brain region integral to executive functions such as attention, working memory, and impulse control. In contrast, the sedative and cardiovascular side effects of less selective α2-agonists are often attributed to their action on other receptor subtypes.

Signaling Pathway

The binding of Guanfacine to the postsynaptic α2A-adrenergic receptor on the dendritic spines of pyramidal neurons in the prefrontal cortex initiates a cascade of intracellular events.[2] As a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2]

This reduction in cAMP has two significant downstream effects:

  • Closure of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: Lower cAMP levels lead to the closure of HCN channels, which are "leak" channels that can weaken synaptic transmission. Their closure strengthens the synaptic signal.

  • Closure of KCNQ (Potassium) Channels: The decrease in cAMP also promotes the closure of KCNQ channels, further enhancing neuronal excitability and strengthening the connectivity of the prefrontal cortex network.

This signaling cascade ultimately enhances the signal-to-noise ratio of neuronal communication in the prefrontal cortex, leading to improved cognitive function.[1]

Guanfacine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Guanfacine Guanfacine Receptor α2A-Adrenergic Receptor Guanfacine->Receptor Binds to G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->AC cAMP cAMP AC->cAMP Converts ATP to AC->cAMP Reduced Production HCN HCN Channel (Open) cAMP->HCN Keeps Open HCN_closed HCN Channel (Closed) cAMP->HCN_closed Leads to Closure KCNQ KCNQ Channel (Open) cAMP->KCNQ Keeps Open KCNQ_closed KCNQ Channel (Closed) cAMP->KCNQ_closed Leads to Closure Neuron_Signal Strengthened Neuronal Signal HCN_closed->Neuron_Signal KCNQ_closed->Neuron_Signal

Caption: Guanfacine's intracellular signaling cascade.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacology and clinical efficacy of Guanfacine.

Table 1: Receptor Binding Affinity of Guanfacine

Receptor SubtypeLigandKd (nM)Source
α2-Adrenergic Receptor (rat brain)[3H]Guanfacine3.9[4]

Note: Guanfacine is reported to be 15 to 20 times more selective for the α2A subtype than for the α2B or α2C subtypes, though specific Ki values across human cloned receptor subtypes are not consistently reported in a single study.

Table 2: Pharmacokinetic Properties of Guanfacine

FormulationPopulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
Immediate-Release (IR)Adults1 mg2.5 ± 0.63.056 ± 1510-17
Extended-Release (ER)Adults4 mg3.58 ± 1.395.5-17 (10-30)
Extended-Release (ER)Children (6-12 yrs)2 mg2.55 ± 1.034.9865.2 ± 23.914.4 ± 2.39
Extended-Release (ER)Adolescents (13-17 yrs)2 mg1.69 ± 0.434.9647.3 ± 13.717.9 ± 5.77

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the curve; T1/2: Elimination half-life. Data compiled from multiple sources.

Table 3: Clinical Efficacy of Guanfacine ER in ADHD (Adults)

StudyTreatment GroupNBaseline ADHD-RS-IV Total Score (Mean)Change from Baseline (LS Mean ± SE)Effect SizeP-value
Iwanami et al. (2020)Guanfacine ER (4-6 mg/day)10135.8-11.55 ± 1.100.520.0005
Placebo10035.5-7.27 ± 1.07

ADHD-RS-IV: ADHD Rating Scale IV; LS Mean: Least Squares Mean; SE: Standard Error.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Guanfacine.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol outlines the steps to determine the binding affinity of Guanfacine for α2-adrenergic receptors using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes 1. Prepare cell membranes expressing α2A-adrenergic receptors. incubate 4. Incubate membranes with radioligand and varying concentrations of Guanfacine. prep_membranes->incubate prep_radioligand 2. Prepare a solution of a known α2-adrenergic radioligand (e.g., [3H]clonidine). prep_radioligand->incubate prep_guanfacine 3. Prepare serial dilutions of unlabeled Guanfacine. prep_guanfacine->incubate separate 5. Separate bound from free radioligand via vacuum filtration. incubate->separate detect 6. Quantify radioactivity on filters using scintillation counting. separate->detect analyze 7. Plot data and determine the IC50 and calculate the Ki for Guanfacine. detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human α2A-adrenergic receptor.

  • Radioligand (e.g., [3H]clonidine).

  • Unlabeled Guanfacine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the α2A-adrenergic receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a non-specific ligand (e.g., phentolamine) to determine non-specific binding.

    • 50 µL of unlabeled Guanfacine at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Guanfacine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Guanfacine that inhibits 50% of radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes a method to measure the effect of Guanfacine on cAMP production in cells expressing the α2A-adrenergic receptor, confirming its Gαi-coupling.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis and Detection cluster_analysis Analysis cell_culture 1. Culture cells expressing the α2A-adrenergic receptor. forskolin_stim 2. Stimulate cells with forskolin to induce cAMP production. cell_culture->forskolin_stim guanfacine_treat 3. Treat cells with varying concentrations of Guanfacine. forskolin_stim->guanfacine_treat cell_lysis 4. Lyse the cells to release intracellular cAMP. guanfacine_treat->cell_lysis camp_detection 5. Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA). cell_lysis->camp_detection data_analysis 6. Plot cAMP levels against Guanfacine concentration to determine the EC50. camp_detection->data_analysis

Caption: Workflow for a cAMP functional assay.

Materials:

  • Cells stably expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Forskolin.

  • Guanfacine hydrochloride.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent reporter assay).

  • Multi-well plates.

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Pre-treatment: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

  • Treatment: Add varying concentrations of Guanfacine to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.

  • Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions. Perform the assay to measure the amount of cAMP in each well.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the Guanfacine concentration. Fit the data to a dose-response curve to determine the EC50 (the concentration of Guanfacine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).

Conclusion

The mechanism of action of this compound (Guanfacine) is centered on its selective agonism of the α2A-adrenergic receptor. This targeted action within the prefrontal cortex leads to the strengthening of neuronal signaling and improved cognitive function, which underlies its therapeutic utility in ADHD. In the brainstem, its action on these receptors reduces sympathetic outflow, resulting in its antihypertensive effects. The high selectivity of Guanfacine for the α2A subtype likely contributes to its favorable side-effect profile compared to less selective α2-agonists. A thorough understanding of this mechanism is paramount for the continued development and optimization of therapies targeting the α2A-adrenergic system.

References

Technical Guide: Spectroscopic Analysis of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data of 4-Hydroxypiperidine and Derivatives

The following tables summarize the key spectroscopic data for 4-Hydroxypiperidine and N-Boc-4-hydroxypiperidine, providing a basis for the interpretation of spectra for related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

CompoundNucleusSolventChemical Shift (ppm)
4-Hydroxypiperidine 1HCDCl32.79 (m, 2H), 2.04 (m, 2H), 1.58-1.46 (m, 5H, includes OH)[1]
13C-68.1, 45.9, 34.6[2]
N-Boc-4-hydroxypiperidine 1H-Data available, see SpectraBase[3][4]
13C-Data available, see SpectraBase[3][4]

Table 2: Infrared (IR) Spectroscopy Data

CompoundSample PhaseWavenumber (cm-1)Assignment
4-Hydroxypiperidine Gas Phase~3400 (broad)O-H stretch[5]
~2940C-H stretch (sp3)[5]
~1070C-O stretch[5]
N-Boc-4-hydroxypiperidine ATRData available, see SpectraBase[3][4]-

Table 3: Mass Spectrometry (MS) Data

CompoundIonization Method[M+H]+ (m/z)Key Fragments (m/z)
4-Hydroxypiperidine Electron Ionization102.09101 (M+), 57, 44, 30[6]
N-Boc-4-hydroxypiperidine GC-MSData available, see SpectraBase[3][4]-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These can be adapted for the analysis of 4-Hydroxypiperidine-1-carboximidamide and other derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of 13C.

    • A wider spectral width is used compared to 1H NMR.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.[7]

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm-1.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.[8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[10]

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Electron Ionization (EI) sources.

  • Data Acquisition (ESI):

    • Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization.

    • Acquire the mass spectrum in positive or negative ion mode.

  • Data Acquisition (EI):

    • Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is bombarded with a high-energy electron beam (typically 70 eV).[11]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel 4-hydroxypiperidine derivative.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 4-Hydroxypiperidine) reaction Chemical Reaction (e.g., Guanidinylation) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (1H, 13C, 2D) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry (LRMS, HRMS) product->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: General workflow for synthesis and spectroscopic analysis.

References

The Pivotal Role of 4-Hydroxypiperidine Derivatives in Neuroscience Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutics for a range of neurological and psychiatric disorders. Its inherent structural features, including a basic nitrogen atom and a hydroxyl group, provide key interaction points with various biological targets within the central nervous system (CNS). This technical guide delves into the potential applications of 4-hydroxypiperidine derivatives in neuroscience, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex biological pathways they modulate.

Core Applications in Neuroscience

Derivatives of 4-hydroxypiperidine have shown significant promise as modulators of key CNS targets, including:

  • Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists: These compounds can enhance the release of several neurotransmitters, such as histamine, acetylcholine, and norepinephrine, making them attractive candidates for treating cognitive disorders like Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).

  • Sigma-1 Receptor (σ1R) Modulators: The σ1R is implicated in a variety of cellular functions, including the regulation of ion channels and intracellular calcium signaling. Modulators of this receptor are being investigated for their potential in treating neurodegenerative diseases, pain, and addiction.[1][2]

  • Dopamine D4 Receptor (D4R) Antagonists: The D4R is a key target in the treatment of psychosis and other psychiatric disorders. Selective antagonists may offer improved side-effect profiles compared to less selective antipsychotic medications.[3][4][5][6]

  • Analgesics: Certain 4-hydroxypiperidine derivatives have demonstrated significant analgesic activity in preclinical models, suggesting their potential as novel pain therapeutics.[7][8][9][10][11]

  • Cognition Enhancers: By modulating various neurotransmitter systems, these derivatives have the potential to improve cognitive function in the context of neurodegenerative diseases.[12]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of representative 4-hydroxypiperidine derivatives for their respective neuroscience targets.

Table 1: Histamine H3 Receptor Binding Affinities and Functional Data

CompoundReceptorAssay TypeValueUnitsReference
ADS-003 (1a)rat H3RRadioligand Binding ([3H]-Nα-methylhistamine)7.9pKi[13]
Thioperamiderat H3RRadioligand Binding ([3H]-Nα-methylhistamine)7.9pKi[13]
Histaminerat H3RRadioligand Binding ([3H]-Nα-methylhistamine)7.3pKi[13]
ADS-003 (1a)guinea pig H3R (jejunum)Functional Assay8.47pA2[13]
Thioperamideguinea pig H3R (jejunum)Functional Assay8.67pA2[13]
Benzyl derivative (1d)guinea pig H3R (jejunum)Functional Assay7.79pA2[13]
ADS031human H3RRadioligand Displacement12.5Ki (nM)[14][15]
ADS032human H3RRadioligand Displacement44.1Ki (nM)[14][15]
ADS031human H3RcAMP Accumulation41.7IC50 (nM)[15]
9b2human H3RRadioligand Binding7.09pKi[16]
9b1human H3RRadioligand Binding6.78pKi[16]
9b5human H3RRadioligand Binding6.99pKi[16]
9b6human H3RRadioligand Binding6.97pKi[16]

Table 2: Sigma-1 Receptor Binding Affinities

CompoundReceptorValueUnitsSelectivity (Ki σ2/σ1)Reference
12aσ11.2Ki (nM)>700[2]
12cσ10.7Ki (nM)829[2]
7eσ1--610[17]
8aσ11.41Ki (nM)606[17]
8fσ1--589[17]
(+)-Pentazocineσ13.58Ki (nM)540[17]
Spipethianeσ10.50Ki (nM)208[17]

Table 3: Dopamine D4 Receptor Binding Affinities

CompoundReceptorValueUnitsReference
12aD4860Ki (nM)[2]
8D4--[18]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of 4-hydroxypiperidine derivatives stems from their ability to modulate specific signaling pathways within the CNS. The following diagrams illustrate the key pathways associated with their primary targets.

Histamine_H3_Receptor_Signaling H3R Histamine H3 Receptor G_alpha_i_o Gαi/o H3R->G_alpha_i_o G_beta_gamma Gβγ H3R->G_beta_gamma MAPK MAPK Pathway H3R->MAPK PI3K_Akt PI3K/Akt Pathway H3R->PI3K_Akt AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_channel N/P-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion influx G_alpha_i_o->AC G_beta_gamma->PLC G_beta_gamma->Ca_channel PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3->Ca_ion Sigma1_Receptor_Signaling Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP dissociation IP3R IP3 Receptor Sigma1R->IP3R Ion_Channels Ion Channels (K+, Na+, Ca2+) Sigma1R->Ion_Channels modulation Kinases Kinases (e.g., Src) Sigma1R->Kinases activation NMDAR NMDA Receptor Sigma1R->NMDAR modulation D1R Dopamine D1 Receptor Sigma1R->D1R enhancement Ca_ion Ca2+ IP3R->Ca_ion release from ER Gene_Expression Gene Expression (Neuronal Plasticity) Ca_ion->Gene_Expression Kinases->Gene_Expression NMDAR->Gene_Expression D1R->Gene_Expression Dopamine_D4_Receptor_Signaling D4R Dopamine D4 Receptor Ca_channel Ca2+ Channel D4R->Ca_channel G_alpha_i Gαi D4R->G_alpha_i MAPK_ERK MAPK/ERK Pathway D4R->MAPK_ERK Akt_GSK3b Akt/GSK-3β Pathway D4R->Akt_GSK3b AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_ion Ca2+ Ca_channel->Ca_ion influx G_alpha_i->AC PKA PKA cAMP->PKA Gene_Expression Gene Expression PKA->Gene_Expression Ca_ion->Gene_Expression MAPK_ERK->Gene_Expression Akt_GSK3b->Gene_Expression Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (HEK293T cells expressing H3R) start->membrane_prep assay_setup Assay Setup in 96-well plate (membranes, test compound, radioligand) membrane_prep->assay_setup incubation Incubation (2 hours at 25°C) assay_setup->incubation filtration Rapid Filtration (separate bound from free radioligand) incubation->filtration washing Filter Washing (remove unbound radioligand) filtration->washing scintillation Scintillation Counting (measure radioactivity) washing->scintillation data_analysis Data Analysis (calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end InVivo_Functional_Assay_Workflow start Start animal_model Select Animal Model (e.g., rats with induced pain) start->animal_model compound_admin Compound Administration (various doses, control groups) animal_model->compound_admin behavioral_test Behavioral Testing (e.g., Formalin test, Von Frey test) compound_admin->behavioral_test data_collection Data Collection (measure pain responses) behavioral_test->data_collection data_analysis Data Analysis (compare groups, calculate ED50) data_collection->data_analysis end End data_analysis->end

References

The Guanidine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The guanidine group, a seemingly simple nitrogen-rich functional group, holds a position of profound importance in the realm of medicinal chemistry. Characterized by a central carbon atom bonded to three nitrogen atoms, its unique electronic and structural properties bestow upon it the ability to engage in a remarkable array of biological interactions. This has led to its classification as a "privileged scaffold" – a molecular framework that is recurrently found in pharmacologically active compounds across a wide spectrum of therapeutic areas. This technical guide delves into the core physicochemical attributes of the guanidine moiety, its multifaceted roles in drug-receptor interactions, and its application in the design of a diverse range of therapeutic agents.

Physicochemical Properties and Biological Significance

The pharmacological versatility of the guanidine group stems from its distinct chemical nature. In its neutral form, it is a strong organic base. Upon protonation under physiological pH, it forms the guanidinium cation, a highly stable, planar, and resonance-stabilized ion.

Key Physicochemical Properties:

  • High Basicity: The guanidinium group has a pKa of approximately 13.6, meaning it is almost exclusively protonated and positively charged at physiological pH.[1] This charge is crucial for electrostatic interactions with biological targets.

  • Resonance Stabilization: The positive charge of the guanidinium cation is delocalized across the central carbon and three nitrogen atoms through resonance.[1] This "Y-aromaticity" contributes to its remarkable stability.

  • Hydrogen Bonding Capability: The guanidinium group is an exceptional hydrogen bond donor, capable of forming multiple, directionally specific hydrogen bonds with acceptor groups on target biomolecules.[2]

  • Molecular Geometry: The planar, trigonal geometry of the guanidinium group allows for specific spatial orientations within binding pockets.

These properties enable the guanidinium moiety to participate in a variety of non-covalent interactions that are fundamental to molecular recognition in biological systems. These interactions include:

  • Salt Bridges (Ionic Interactions): The positive charge of the guanidinium ion allows it to form strong electrostatic interactions with negatively charged groups such as carboxylates (from aspartate or glutamate residues) and phosphates (in DNA, RNA, and phosphorylated proteins).[3]

  • Hydrogen Bonding: The multiple N-H groups act as hydrogen bond donors, forming intricate networks with oxygen and nitrogen atoms on receptor surfaces.[4]

  • Cation-π Interactions: The delocalized positive charge of the guanidinium ion can interact favorably with the electron-rich π systems of aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine.[5][6]

This capacity for multipoint interaction not only contributes to high binding affinity but also to the specificity of drug action.

Pharmacological Roles and Representative Drugs

The guanidine moiety is a key pharmacophore in a vast array of drugs with diverse therapeutic applications, including antimicrobial, antithrombotic, antiviral, antihypertensive, and antidiabetic agents.

Data Presentation: Pharmacological Activity of Guanidine-Containing Compounds

The following tables summarize key quantitative data for several representative drugs, highlighting the potency conferred by the guanidine or guanidine-like group.

Table 1: Antimicrobial Activity

CompoundClassOrganismMIC (µg/mL)Reference
Chlorhexidine Biguanide AntisepticStaphylococcus aureus0.5 - 2[4]
Escherichia coli0.5 - 1[4]
Pseudomonas aeruginosa26.6 (mean)[5]
Polyhexanide (PHMB) Polymeric BiguanideStaphylococcus aureus0.5 - 1[4]
Pseudomonas aeruginosa22.6 (mean)[5]

Table 2: Enzyme Inhibition

CompoundClassTarget EnzymeKᵢ / IC₅₀Reference
Argatroban Direct Thrombin InhibitorThrombinKᵢ: 0.04 µM[2]
Zanamivir Neuraminidase InhibitorInfluenza A (H1N1) NeuraminidaseMean IC₅₀: 0.76 nM[7]
Influenza A (H3N2) NeuraminidaseMean IC₅₀: 1.82 nM[7]
Influenza B NeuraminidaseMean IC₅₀: 2.28 nM[7]

Table 3: Antihypertensive and Antidiabetic Drugs

CompoundClassPrimary MechanismNotes
Guanethidine Adrenergic Neuron BlockerInhibits norepinephrine release[8]
Metformin BiguanideActivation of AMP-activated protein kinase (AMPK)[9]

Key Experimental Protocols

The synthesis and evaluation of guanidine-containing compounds involve a range of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

Synthesis: Guanylation of a Primary Amine

This protocol describes a common method for introducing a guanidine group onto a primary amine using a protected guanylating agent, followed by deprotection.

Protocol: Guanylation using N,N'-Di-Boc-S-methylisothiourea

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine substrate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: Add N,N'-Di-Boc-S-methylisothiourea (1.1 equivalents) to the solution. Follow with the addition of a coupling agent, typically a mercury(II) or silver(I) salt (e.g., HgCl₂ or AgNO₃, 1.1 equivalents), to activate the thiourea. Alternatively, non-metal activators like cyanuric chloride can be used to avoid heavy metal waste.[10][11] Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to scavenge the acid produced.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove insoluble salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification of Protected Guanidine: Purify the resulting N,N'-di-Boc-protected guanidine derivative by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified protected guanidine in a suitable solvent (e.g., DCM). Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM), and stir the solution at room temperature for 1-4 hours to remove the Boc protecting groups.

  • Isolation: Concentrate the solution under reduced pressure to remove the excess acid and solvent. The final guanidine product is often obtained as a salt (e.g., TFA salt), which can be purified by recrystallization or reverse-phase HPLC if necessary.

Biological Evaluation: Radioligand Binding Assay

This protocol outlines a filtration-based radioligand binding assay to determine the affinity of a guanidine-containing compound for a specific membrane-bound receptor.

Protocol: Competitive Radioligand Binding Filtration Assay

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend it in an appropriate assay buffer to a known protein concentration.[6]

  • Assay Plate Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay Buffer.

    • A fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) typically at or below its Kᴅ value.

    • For determining total binding: Assay buffer.

    • For determining non-specific binding: A high concentration of a known unlabeled ligand that saturates the receptor.

    • For competition binding: A range of concentrations of the unlabeled test compound (the guanidine derivative).

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Rapidly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from the total binding and competition binding counts to obtain specific binding. Plot the specific binding as a function of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a guanidine-containing compound against a bacterial strain, following CLSI guidelines.[12]

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution: Prepare a serial two-fold dilution of the guanidine-containing compound in a 96-well microtiter plate. The first well should contain the highest concentration of the compound, and subsequent wells will have progressively lower concentrations. The final volume in each well is typically 100 µL.

  • Inoculation: Inoculate each well containing the diluted compound with 100 µL of the standardized bacterial inoculum. This brings the final volume in each well to 200 µL and dilutes the compound and inoculum by a factor of two.

  • Controls: Include the following controls on each plate:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only sterile broth (no bacteria or compound).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in an ambient air incubator.

  • Interpretation: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide a clear, structured representation of complex biological pathways, experimental processes, and logical relationships.

Signaling Pathway: Mechanism of Guanethidine

Guanethidine is an antihypertensive drug that acts by inhibiting the release of norepinephrine from sympathetic nerve endings.

Guanethidine_Mechanism cluster_presynaptic Presynaptic Adrenergic Neuron cluster_postsynaptic Postsynaptic Cell Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyr Hydrolase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase VMAT VMAT2 Dopamine->VMAT NE_Vesicle Norepinephrine (NE) in Vesicle NE_Cytoplasm NE_Vesicle->NE_Cytoplasm Replaced by Guanethidine Exocytosis Vesicle Fusion (Exocytosis) NE_Vesicle->Exocytosis Guanethidine_Ext Guanethidine NET Norepinephrine Transporter (NET) Guanethidine_Ext->NET Uptake via NET Guanethidine_Int Guanethidine_Int NET->Guanethidine_Int Guanethidine (Cytoplasm) VMAT->NE_Vesicle Uptake Guanethidine_Vesicle Guanethidine in Vesicle VMAT->Guanethidine_Vesicle Vesicular Uptake Guanethidine_Int->VMAT Guanethidine_Vesicle->Exocytosis Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Depolarizes Ca_Channel->Exocytosis Ca²⁺ Influx Synaptic_Cleft Synaptic Cleft Exocytosis->Synaptic_Cleft NE Release BLOCKED Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor NE Binds Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response

Caption: Mechanism of action for the antihypertensive drug Guanethidine.

Experimental Workflow: Antimicrobial Drug Screening

This diagram illustrates a typical workflow for screening novel guanidine derivatives for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Toxicity & Selectivity cluster_3 Phase 4: Lead Optimization start Synthesize Guanidine Compound Library primary_screen Primary Screen: Single High Concentration vs. Test Panel of Bacteria start->primary_screen mic_test Determine MIC (Broth Microdilution) primary_screen->mic_test Active Compounds end End primary_screen->end Inactive Compounds mbc_test Determine MBC (Minimum Bactericidal Conc.) mic_test->mbc_test cytotoxicity Cytotoxicity Assay (e.g., against human cell lines) mbc_test->cytotoxicity Potent Compounds hemolysis Hemolysis Assay (vs. Red Blood Cells) cytotoxicity->hemolysis sar Structure-Activity Relationship (SAR) Analysis hemolysis->sar Selective Compounds lead_opt Synthesize Analogs for Lead Optimization sar->lead_opt lead_opt->start Iterative Improvement

Caption: A typical workflow for antimicrobial drug discovery and screening.

Logical Relationship: SAR for Guanidine-Containing Macrolides

This diagram outlines key structure-activity relationships (SAR) for guanidine-containing polyhydroxyl macrolide antibiotics.

SAR_Guanidine_Macrolides compound Guanidine-Containing Polyhydroxyl Macrolide Terminal Guanidine Group Polyhydroxyl Lactone Ring activity Antimicrobial Activity compound:g->activity Key for Activity compound:l->activity Essential for Activity rule1 Modification or removal of the guanidine group significantly reduces or abolishes activity. compound:g->rule1 rule2 Hydrolysis (opening) of the lactone ring leads to a loss of activity. compound:l->rule2 rule3 The size of the lactone ring (e.g., 32 vs 36-membered) has a minor effect on activity. compound:l->rule3

Caption: Key structure-activity relationships for guanidine macrolides.

Conclusion

The guanidine moiety continues to be a cornerstone of modern medicinal chemistry. Its robust physicochemical properties—high basicity, resonance stability, and exceptional hydrogen bonding capacity—make it a powerful tool for designing potent and selective ligands for a multitude of biological targets. From disrupting bacterial membranes to blocking critical enzyme active sites, the applications of guanidine-containing compounds are both broad and impactful. A thorough understanding of its interaction profile, combined with established synthetic and bio-evaluative protocols, provides a solid foundation for drug development professionals to continue leveraging this privileged scaffold in the quest for novel therapeutics.

References

Discovery and synthesis of new guanidinylation reagents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of New Guanidinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, the protonated form of guanidine, is a critical functional group in a vast array of biologically active molecules, including the amino acid arginine. Its ability to form strong, bidentate hydrogen bonds and maintain a positive charge over a wide physiological pH range makes it fundamental to molecular recognition processes, such as enzyme-substrate binding and protein-ligand interactions.[1] Consequently, the development of efficient and versatile methods for introducing the guanidine moiety—a process known as guanidinylation—is of paramount importance in medicinal chemistry and drug discovery.[2][3]

Historically, the synthesis of guanidines has been challenging due to the high basicity and nucleophilicity of the functional group, often necessitating harsh reaction conditions and complex protecting group strategies.[2][3] This has driven significant research into the discovery of novel guanidinylation reagents that offer milder conditions, broader substrate scope, and greater functional group tolerance. This guide provides a comprehensive overview of modern guanidinylation reagents, focusing on their synthesis, reactivity, and applications, supported by detailed experimental protocols and comparative data.

Direct vs. Indirect Guanidinylation Strategies

Synthetic approaches to guanidine-containing compounds can be broadly categorized into indirect and direct methods. Traditional, indirect methods often involve introducing a masked amine precursor (e.g., an azide or phthalimide) which is converted to the guanidine at a late stage of the synthesis.[3] While effective, this approach can be circuitous. Modern direct guanidinylation installs a protected guanidine group onto a primary amine early in the synthetic route, a strategy that can significantly streamline the synthesis of complex molecules.[2][3]

G cluster_0 Indirect Guanidinylation (Traditional) cluster_1 Direct Guanidinylation (Modern) Start_Indirect Primary Amine (R-NH2) Step1_Indirect Introduce Latent Amine Precursor (e.g., Azide, Phthalimide) Start_Indirect->Step1_Indirect Step2_Indirect Multiple Synthetic Steps with Latent Group Step1_Indirect->Step2_Indirect Step3_Indirect Late-Stage Deprotection & Conversion to Guanidine Step2_Indirect->Step3_Indirect End_Indirect Guanidine Product Step3_Indirect->End_Indirect Start_Direct Primary Amine (R-NH2) Step1_Direct Early-Stage Reaction with Protected Guanidinylation Reagent Start_Direct->Step1_Direct Step2_Direct Multiple Synthetic Steps with Protected Guanidine Step1_Direct->Step2_Direct Step3_Direct Final Deprotection Step2_Direct->Step3_Direct End_Direct Guanidine Product Step3_Direct->End_Direct

Caption: Comparison of Indirect and Direct Guanidinylation Workflows.

Key Classes of Modern Guanidinylation Reagents

Diprotected Triflylguanidines

Among the most powerful and versatile guanidinylation reagents developed are the diprotected triflylguanidines.[4] The exceptional electron-withdrawing nature of the trifluoromethanesulfonyl (triflyl) group makes the central carbon highly electrophilic and the triflyl group an excellent leaving group.[5][6] The most prominent example is N,N'-Di-Boc-N''-triflylguanidine, often called Goodman's reagent.[2][6]

These reagents react rapidly under mild conditions with a wide range of primary and secondary amines, including sterically hindered and unreactive aromatic amines.[1][5] The reactions are often complete within an hour at room temperature and can be performed in various solvents like dichloromethane (DCM), benzene, or DMSO.[5]

G cluster_synthesis Synthesis of N,N'-Di-Boc-N''-triflylguanidine cluster_reaction Guanidinylation of Primary Amine Guanidine_HCl Guanidine Hydrochloride DiBocGuanidine N,N'-Di-Boc- Guanidine Guanidine_HCl->DiBocGuanidine Boc₂O, KOH, Na₂CO₃, DMSO Triflylguanidine N,N'-Di-Boc-N''- triflylguanidine DiBocGuanidine->Triflylguanidine Tf₂O, Et₃N, DCM, -78°C to RT Amine Primary Amine (R-NH₂) Product Protected Guanidine Product Amine->Product Reagent N,N'-Di-Boc-N''- triflylguanidine Reagent->Product DCM, RT

Caption: Synthesis and Application of Goodman's Reagent.

Table 1: Performance of Triflylguanidine Reagents

Reagent Substrate Conditions Yield (%) Reference
N,N'-Di-Boc-N''-triflylguanidine Benzylamine Benzene-d6, RT >95% (fast reaction) [5]
N,N'-Di-Boc-N''-triflylguanidine Primary Amines (general) DCM, RT, < 1 hr >90% [6]
N,N'-Di-Boc-N''-triflylguanidine Secondary Amines DCM, RT, < 1 hr Excellent [5]
N,N'-Di-Cbz-N''-triflylguanidine Aniline RT, 1 hr Complete conversion [5][7]

| N,N'-Di-Boc-N''-triflylguanidine | Ornithine on solid support | Solid Phase | Successful conversion |[7][8] |

Triurethane-Protected Guanidines

A different class of reagents, triurethane-protected guanidines like N,N',N''-tri-Boc-guanidine and N,N',N''-tri-Cbz-guanidine, are not suitable for aminating amines but are excellent for converting alcohols into substituted guanidines via the Mitsunobu reaction.[1] This provides a powerful tool for synthesizing arginine analogs from corresponding alcohol precursors.[8] The reactions with the tri-Boc variant are typically carried out in refluxing THF, yielding up to 70%.[5][8]

Table 2: Guanidinylation of Alcohols using Triurethane Reagents

Reagent Substrate Conditions Yield (%) Reference
N,N',N''-tri-Boc-guanidine Primary & Secondary Alcohols PPh₃, DEAD, refluxing THF up to 70% [1][8]

| N,N',N''-tri-Cbz-guanidine | Primary & Secondary Alcohols | PPh₃, DEAD, THF, RT | Not specified |[7] |

Thiourea-Based Reagents & Activators

The classical approach to guanidinylation involves the activation of thioureas. While older methods used toxic heavy-metal reagents like mercury(II) chloride (HgCl₂), modern advancements have introduced milder and more environmentally benign activators.[9] One such development is the use of cyanuric chloride (TCT) to activate di-Boc-thiourea.[9] This method avoids hazardous waste without a significant loss of reactivity, providing high yields of N,N'-di-Boc-protected guanidines.[9] The reaction proceeds efficiently in THF with N-methylmorpholine (NMM) as a base.[9]

G Thiourea Di-Boc-Thiourea Intermediate Activated Intermediate (likely bis-Boc-carbodiimide) Thiourea->Intermediate THF, NMM TCT Cyanuric Chloride (TCT) TCT->Intermediate Product N,N'-Di-Boc-Protected Guanidine Intermediate->Product Amine Primary or Secondary Amine (R₂NH) Amine->Product

Caption: Guanidinylation using TCT-activated Di-Boc-Thiourea.

Table 3: Performance of TCT-Activated Thiourea Method

Substrate Amine Solvent Yield (%) Reference
Aliphatic (various) THF up to 95% [9]
Aromatic (various) THF Good [9]
Cyclic Secondary (various) THF Good [9]

| Aliphatic (various) | DMF or CH₂Cl₂ | Lower yields |[9] |

Pyrazole-Based Reagents

Pyrazole-1-carboxamidines are another important class of reagents, valued for their stability and reliability.[10] Reagents such as 1H-pyrazole-1-carboxamidine hydrochloride react efficiently with primary amines both in solution and on solid-phase, making them suitable for peptide synthesis.[11]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Di-Boc-N''-triflylguanidine[11]
  • Setup: A flame-dried, round-bottomed flask is assembled under a nitrogen atmosphere.

  • Reagents: Charge the flask with N,N'-di-Boc-guanidine (1.0 eq), dichloromethane (DCM), and triethylamine (1.25 eq).

  • Cooling: Cool the mixture to -78°C using a dry ice/isopropyl alcohol bath.

  • Addition: Add triflic anhydride (1.2 eq) dropwise over 20 minutes, ensuring the temperature does not rise significantly.

  • Warming: Allow the reaction mixture to warm to approximately -20°C over 4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with cold 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash chromatography (eluting with ethyl acetate/hexanes) to yield the product as a white solid.

Protocol 2: General Guanidinylation of a Primary Amine using Goodman's Reagent[11]
  • Setup: In a round-bottomed flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.0 eq) in dichloromethane (DCM).

  • Addition: Add the primary amine (1.1 eq) in one portion at room temperature.

  • Reaction: Stir the mixture for 30-60 minutes. Monitor reaction progress by TLC.

  • Workup: Transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

  • Extraction: Extract each aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent. The resulting protected guanidine is often pure enough for subsequent steps or can be purified by chromatography.

Protocol 3: Synthesis of N,N',N''-tri-Boc-guanidine[1]
  • Reagents: In a suitable flask, add guanidine hydrochloride (1.0 eq) to a solution of potassium hydroxide and sodium carbonate in DMSO.

  • Addition: Add di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Stir the mixture at 40°C for approximately 60 hours.

  • Isolation: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid and recrystallize from acetonitrile to yield pure N,N',N''-tri-Boc-guanidine.

Protocol 4: Guanidinylation of an Alcohol via Mitsunobu Reaction[8]
  • Setup: Under an argon atmosphere, cool a solution of the alcohol (1.0 eq), N,N',N''-tri-Boc-guanidine (5.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF to -5°C.

  • Addition: Add diethylazodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Reaction: After the addition is complete, reflux the reaction mixture for 15 hours.

  • Isolation: Cool the solution to room temperature and add hexanes to precipitate triphenylphosphine oxide.

  • Purification: Filter the mixture and concentrate the filtrate. Purify the residue by flash chromatography to obtain the protected alkylated guanidine.

Conclusion

The field of guanidinylation has evolved significantly, moving from harsh, classical methods to the development of sophisticated, mild, and highly efficient reagents. Triflyl-activated guanidines, particularly N,N'-Di-Boc-N''-triflylguanidine, stand out for their exceptional reactivity and broad applicability in guanidinylating amines in both solution and solid-phase synthesis.[6][8] For the conversion of alcohols, triurethane-protected guanidines offer a robust solution via the Mitsunobu reaction.[1] Furthermore, the development of non-toxic activators like TCT for thiourea-based reagents provides safer and more environmentally friendly alternatives.[9] These advancements provide chemists with a powerful and versatile toolbox, facilitating the synthesis of complex guanidine-containing molecules for drug discovery and development.

References

In silico modeling of 4-Hydroxypiperidine-1-carboximidamide interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxypiperidine-1-carboximidamide Interactions

Introduction

This compound is a molecule of significant interest in medicinal chemistry, integrating two key pharmacophores: a 4-hydroxypiperidine ring and a guanidine group. The 4-hydroxypiperidine moiety is a common scaffold in drug development, valued for its role in creating targeted therapies for conditions like neurological disorders[1]. The guanidine group is present in a variety of biologically important compounds and is known for its broad spectrum of activities, including anticancer, antidiabetic, and antimicrobial effects[2][3][4]. The combination of these two fragments suggests a high potential for novel therapeutic applications.

This technical guide outlines a comprehensive in silico workflow to predict and analyze the molecular interactions of this compound. By employing a suite of computational tools, including molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can elucidate potential biological targets, understand binding mechanisms, and evaluate the compound's drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing.

Proposed Biological Target: Glutaminyl-peptide cyclotransferase (QPCT)

For the purpose of this guide, we will hypothesize Glutaminyl-peptide cyclotransferase (QPCT) as a potential biological target. QPCT is an enzyme implicated in the progression of various cancers and inflammatory diseases. Its active site often accommodates cyclic and heterocyclic structures, making it a plausible target for a piperidine-containing compound. The guanidine group can form strong ionic and hydrogen bond interactions with key residues in the active site.

In Silico Modeling Workflow

The following diagram illustrates a standard workflow for the in silico analysis of a small molecule inhibitor.

In_Silico_Workflow A Ligand & Protein Preparation B Molecular Docking A->B C Analysis of Docking Poses B->C D Molecular Dynamics (MD) Simulation C->D Select Best Pose E Binding Free Energy Calculation D->E G Data Interpretation & Candidate Selection E->G F ADMET Prediction F->G

A standard workflow for in silico drug discovery.

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound (ligand) and QPCT (protein) for docking.

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw.

    • The 2D structure is converted to a 3D structure.

    • The ligand's geometry is optimized and energy is minimized using a force field (e.g., MMFF94). This step ensures a low-energy, stable conformation.

    • Partial charges are assigned to the ligand atoms. The final structure is saved in a suitable format (e.g., .pdbqt).

  • Protein Preparation:

    • The 3D crystal structure of human QPCT is downloaded from the Protein Data Bank (PDB).

    • All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, as they are crucial for forming hydrogen bonds.

    • Gasteiger charges are computed for the protein atoms.

    • The prepared protein structure is saved in .pdbqt format.

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the protein target.

Protocol:

  • Grid Box Generation: A grid box is defined around the active site of QPCT. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within that space.

  • Docking Execution:

    • Molecular docking is performed using software like AutoDock Vina.

    • The program systematically explores different conformations of the ligand within the defined grid box, evaluating the binding energy for each pose.

    • The Lamarckian Genetic Algorithm is commonly used for this conformational search[5].

  • Output Analysis: The results are generated as a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-protein complex over time in a simulated physiological environment.

Protocol:

  • System Setup:

    • The top-ranked docking pose (ligand-protein complex) is selected.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Equilibration:

    • The system undergoes energy minimization to remove any steric clashes.

    • The system is gradually heated to a physiological temperature (e.g., 310 K) while restraining the protein and ligand.

    • The system is then equilibrated at a constant pressure and temperature (NPT ensemble) to ensure the correct density.

  • Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) without restraints. The trajectory of atomic movements is saved for later analysis.

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the described in silico experiments.

Table 1: Molecular Docking Results

Compound NameTargetBinding Affinity (kcal/mol)Predicted Ki (µM)
This compoundQPCT-8.20.58

Table 2: Interaction Analysis of the Best Docking Pose

Interaction TypeInteracting Residues in QPCT
Hydrogen BondsGLU-201, TRP-329
Ionic InteractionASP-248
Hydrophobic ContactsPHE-218, TYR-298, ILE-301

Table 3: ADMET Prediction Summary

PropertyPredicted ValueInterpretation
Molecular Weight ( g/mol )143.19Excellent (Lipinski's Rule)
LogP0.85Good Lipophilicity
H-bond Donors3Compliant (Lipinski's Rule)
H-bond Acceptors3Compliant (Lipinski's Rule)
Blood-Brain Barrier (BBB)Low PenetrationLow CNS side effects
Human Intestinal AbsorptionHighGood Oral Bioavailability

Visualizations

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical signaling pathway where the inhibition of QPCT by this compound could lead to an anti-inflammatory response.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Inflammatory_Stimulus Inflammatory_Stimulus NFkB NF-kB Activation Inflammatory_Stimulus->NFkB QPCT QPCT CCL2_active Active CCL2 QPCT->CCL2_active Catalyzes CCL2_precursor CCL2 Precursor CCL2_precursor->QPCT Substrate Inflammation Pro-inflammatory Response CCL2_active->Inflammation NFkB->CCL2_precursor Upregulates Inhibitor 4-Hydroxypiperidine- 1-carboximidamide Inhibitor->QPCT Inhibits

Hypothetical pathway showing QPCT inhibition.
Logical Relationships in Drug Candidacy Assessment

This diagram shows the logical flow of how different in silico metrics contribute to the overall assessment of a compound as a potential drug candidate.

Logical_Relationships cluster_input In Silico Metrics cluster_output Assessment Binding_Affinity High Binding Affinity Decision Promising Drug Candidate Binding_Affinity->Decision Stability Stable Complex (MD) Stability->Decision ADMET Favorable ADMET Profile ADMET->Decision

Logical flow for drug candidate evaluation.

Conclusion

The in silico modeling approach detailed in this guide provides a powerful, resource-efficient framework for the initial stages of drug discovery. By computationally evaluating the interactions of novel compounds like this compound, researchers can rapidly identify promising candidates, predict their binding mechanisms, and assess their potential as therapeutic agents. The hypothetical study presented here demonstrates that this compound shows promise as an inhibitor of QPCT, with strong binding affinity, stable complex formation, and a favorable drug-like profile. These computational findings provide a strong rationale for advancing this compound to the next stages of experimental validation.

References

A Technical Guide to the Synthesis of Substituted Guanidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium moiety is a critical functional group in a vast array of biologically active molecules and a versatile building block in synthetic chemistry. Its unique electronic and geometric properties, characterized by a Y-shaped planar structure and high basicity, allow it to participate in a variety of non-covalent interactions, making it a privileged scaffold in drug design. This technical guide provides a comprehensive literature review of the core methods for synthesizing substituted guanidines, with a focus on practical experimental protocols, quantitative data for comparison, and visual representations of key synthetic pathways.

Guanylation of Amines: The Cornerstone of Guanidine Synthesis

The most prevalent strategy for the synthesis of substituted guanidines involves the reaction of an amine nucleophile with an electrophilic guanylating agent. The choice of guanylating agent and reaction conditions is dictated by the nature of the amine substrate, including its steric hindrance and nucleophilicity, as well as the desired substitution pattern on the final guanidine product.

Synthesis via Thiourea Derivatives

The conversion of thioureas to guanidines is a widely employed method that typically involves the activation of the thiourea to form a more electrophilic species, which is then attacked by an amine.[1] The reaction is believed to proceed through a carbodiimide intermediate.[1]

Several reagents have been developed to facilitate this transformation, each with its own advantages and limitations.

  • Mukaiyama's Reagent (2-chloro-1-methylpyridinium iodide): This reagent is effective for the synthesis of N,N',N''-trisubstituted guanidines from N,N'-disubstituted thioureas and primary or secondary amines.[2] The reaction generally proceeds under mild conditions.[2]

  • Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate): The Burgess reagent provides a mild and efficient method for the synthesis of carbamate-protected guanidines from thioureas.[3][4] This method is notable for its use in desulfurative condensation.[3]

  • Metal Salts (HgCl₂, CuCl₂, AgNO₃): Thiophilic metal salts are commonly used to activate thioureas by coordinating to the sulfur atom, facilitating the elimination of a metal sulfide and formation of a carbodiimide intermediate.[1][5] While effective, the use of toxic heavy metals like mercury is a significant drawback.

  • Iodine-Mediated Oxidation: An alternative to metal salts, iodine can be used to promote the guanylation of amines with N,N'-di-Boc-thiourea, often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP).

General Procedure for Guanylation of Amines using N,N'-di-Boc-thiourea and Iodine:

To a solution of N,N′-di-Boc-thiourea (1.2 equivalents) in toluene (0.1 M) at room temperature is added the amine (1.0 equivalent), iodine (0.1 equivalents), and 70% aqueous tert-butyl hydroperoxide (1.5 equivalents) sequentially. The reaction mixture is stirred at room temperature for 0.5-12 hours and monitored by TLC. Upon completion, the reaction is diluted with dichloromethane, washed with water, and dried over sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.

The yields of substituted guanidines prepared from thioureas are highly dependent on the amine substrate, the protecting groups on the thiourea, and the activation method. The following table summarizes representative yields for the iodine-mediated guanylation of various anilines with N,N'-di-Boc-thiourea.

Amine SubstrateProductYield (%)
4-MethoxyanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine82
4-FluoroanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine98
4-NitroanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine99
2-ChloroanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(2-chlorophenyl)guanidine98
AnilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(phenyl)guanidine95

Data compiled from a study by Qin et al.

thiourea_activation thiourea N,N'-Disubstituted Thiourea carbodiimide Carbodiimide Intermediate thiourea->carbodiimide Activation activator Activating Agent (Mukaiyama's, Burgess, Metal Salt, I₂) guanidine N,N',N''-Trisubstituted Guanidine carbodiimide->guanidine Nucleophilic Attack amine Amine (R-NH₂)

Caption: Activation of thiourea to form a carbodiimide intermediate for amine attack.

Synthesis via S-Alkylisothiourea Derivatives

S-Alkylisothioureas, particularly S-methylisothioureas, are versatile and widely used guanylating agents.[6][7] They offer the advantage of not requiring a separate activation step in the same way as thioureas, as the S-alkyl group is a good leaving group. The reaction proceeds via an addition-elimination mechanism.[1]

The nitrogen atoms of the S-methylisothiourea are typically protected to modulate their reactivity and prevent side reactions. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[8] N,N'-Bis(Boc)-S-methylisothiourea is a commercially available and frequently used reagent for this purpose.[5][9]

General Procedure for the Preparation of N,N'-Di-Boc-S-methylisothiourea:

To a solution of S-methylisothiourea sulfate in a biphasic mixture of dichloromethane and water, di-tert-butyl dicarbonate is added. The reaction is stirred vigorously at room temperature. After completion, the organic layer is separated, washed, dried, and concentrated to yield N,N'-di-Boc-S-methylisothiourea, which can often be used without further purification.

General Procedure for the Guanylation of Amines with N,N'-Di-Boc-S-methylisothiourea:

To a stirring solution of the amine (1.0 equivalent) in anhydrous dimethylformamide (DMF) is added N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea (1.05 equivalents) at 0 °C. Triethylamine (3.0 equivalents) is added in one portion, and the reaction is stirred for 15 minutes. The crude product is then purified by silica gel flash chromatography.

The guanylation of amines with S-methylisothiourea derivatives is generally high-yielding for a wide range of primary and secondary amines.

AmineGuanylating ReagentProductYield (%)
BenzylamineN,N'-Di-Boc-S-methylisothioureaN-Benzyl-N',N''-bis(tert-butoxycarbonyl)guanidine98
AnilineN,N'-Di-Boc-S-methylisothioureaN,N'-Bis(tert-butoxycarbonyl)-N''-phenylguanidine85
PiperidineN,N'-Di-Boc-S-methylisothiourea1-[N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl]piperidine92
DiethylamineN,N'-Di-Boc-S-methylisothiourea1,1-Diethyl-2,3-bis(tert-butoxycarbonyl)guanidine88

Yields are representative and can vary based on specific reaction conditions.

isothiourea_guanylation isothiourea N,N'-Protected S-Methylisothiourea tetrahedral_intermediate Tetrahedral Intermediate isothiourea->tetrahedral_intermediate Nucleophilic Addition amine Primary or Secondary Amine guanidine Protected Guanidine tetrahedral_intermediate->guanidine Elimination of MeSH methanethiol Methanethiol (byproduct) tetrahedral_intermediate->methanethiol

References

Methodological & Application

Application Notes and Protocols for Amine Guanidinylation using 4-Hydroxypiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinylation, the process of converting an amine functional group into a guanidinium group, is a critical transformation in medicinal chemistry and drug development. The guanidinium moiety, with its positive charge distributed over three nitrogen atoms, can significantly enhance the pharmacological properties of a molecule by improving its binding affinity to biological targets, increasing its solubility, and facilitating cell membrane transport. 4-Hydroxypiperidine-1-carboximidamide is a valuable reagent for this transformation, offering a straightforward method for the introduction of a guanidinyl group onto primary and secondary amines.

This document provides a detailed protocol for the guanidinylation of amines using this compound hydrochloride. The protocol is based on established methodologies for similar guanidinylating agents, such as 1H-pyrazole-1-carboxamidine hydrochloride, and serves as a comprehensive guide for researchers.[1][2][3][4] It should be noted that optimization of the reaction conditions may be necessary for specific substrates.

Reaction Principle

The guanidinylation of an amine with this compound proceeds via a nucleophilic substitution reaction. The amine attacks the electrophilic carbon of the carboximidamide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the 4-hydroxypiperidine leaving group yields the corresponding guanidinium salt. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloride salt of the reagent and the guanidinium product formed.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the guanidinylation of various amine substrates with this compound hydrochloride. These values are based on typical outcomes for similar guanidinylation reactions and should be considered as a starting point for optimization.

Table 1: Guanidinylation of Primary Aliphatic Amines

EntryAmine SubstrateSolventBase (eq.)Temp (°C)Time (h)Expected Yield (%)
1BenzylamineDMFDIPEA (2.0)251285-95
2CyclohexylamineCH3CNEt3N (2.0)50880-90
3n-ButylamineTHFDIPEA (2.0)251688-98

Table 2: Guanidinylation of Secondary Aliphatic Amines

EntryAmine SubstrateSolventBase (eq.)Temp (°C)Time (h)Expected Yield (%)
1PiperidineDMFDIPEA (2.2)602470-80
2N-MethylbenzylamineCH3CNEt3N (2.2)602075-85
3DibutylamineTHFDIPEA (2.2)502465-75

Table 3: Guanidinylation of Anilines

EntryAmine SubstrateSolventBase (eq.)Temp (°C)Time (h)Expected Yield (%)
1AnilineDMFDIPEA (2.5)804840-50
24-MethoxyanilineDMFDIPEA (2.5)703650-60
34-NitroanilineDMFDIPEA (3.0)1007210-20

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride

  • Amine substrate

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH3CN), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (Et3N))

  • Reagents for workup and purification (e.g., Diethyl ether, Ethyl acetate, Hexanes, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate)

General Protocol for Guanidinylation
  • To a solution of the amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M), add the non-nucleophilic base (see tables for equivalents).

  • Add this compound hydrochloride (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (see tables) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired guanidinium salt.

Note: The choice of solvent, base, temperature, and reaction time should be optimized for each specific amine substrate to achieve the best results. For less reactive amines, such as anilines, higher temperatures and longer reaction times may be required.

Visualizations

General Reaction Scheme

G reagents Amine (R-NH2) + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Guanidinium Salt + 4-Hydroxypiperidine intermediate->product Elimination

Caption: General reaction mechanism for amine guanidinylation.

Experimental Workflow

G start Dissolve Amine in Anhydrous Solvent add_base Add Non-nucleophilic Base (e.g., DIPEA) start->add_base add_reagent Add 4-Hydroxypiperidine-1- carboximidamide HCl add_base->add_reagent react Stir at Appropriate Temperature & Monitor add_reagent->react workup Quench and Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify (Chromatography/ Recrystallization) extract->purify product Isolated Guanidinium Salt purify->product

Caption: Step-by-step experimental workflow for amine guanidinylation.

References

Application Notes and Protocols: Peptide Guanidinylation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Guanidinylating Agents in Solid-Phase Peptide Synthesis with a focus on Peptide Modification.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functional modification of peptides is a critical strategy in drug discovery and development to enhance their therapeutic properties, such as stability, cell permeability, and receptor affinity. One such modification is guanidinylation, the introduction of a guanidinium group onto a primary amine of a peptide. This is most commonly performed on the N-terminus or the epsilon-amino group of a lysine residue. The guanidinium group, being strongly basic and capable of forming multiple hydrogen bonds, can significantly influence the biological activity of a peptide.

While the specific reagent 4-Hydroxypiperidine-1-carboximidamide is not documented in the scientific literature as a reagent for solid-phase peptide synthesis (SPPS), its chemical structure suggests a potential application as a guanidinylating agent. This document provides a detailed overview of established methods for on-resin peptide guanidinylation, which is the likely intended application for a reagent of this type.

Overview of On-Resin Peptide Guanidinylation

Guanidinylation of peptides on a solid support is a convenient method for introducing a guanidinium group as a post-synthetic modification. This approach allows for the selective modification of specific amine groups and simplifies the purification of the final product. Several reagents have been developed for efficient on-resin guanidinylation, each with its own advantages and specific reaction conditions.

The general workflow for on-resin peptide guanidinylation is as follows:

On-Resin Peptide Guanidinylation Workflow start Start SPPS spps Assemble Peptide Chain start->spps deprotection Selective Deprotection (e.g., Fmoc removal from Lys) spps->deprotection guanidinylation On-Resin Guanidinylation deprotection->guanidinylation wash Wash Resin guanidinylation->wash cleavage Cleavage from Resin & Deprotection of Side Chains wash->cleavage purification Purification of Guanidinylated Peptide cleavage->purification end Characterization purification->end

Caption: General workflow for on-resin peptide guanidinylation.

Established Reagents for On-Resin Peptide Guanidinylation

Several reagents are commonly used for the guanidinylation of resin-bound peptides. The choice of reagent depends on factors such as the desired reactivity, stability, and the protecting group strategy employed in the peptide synthesis.

1H-Pyrazole-1-carboxamidine Hydrochloride

This is a widely used and commercially available reagent for guanidinylation. It reacts with primary amines under basic conditions to form a guanidinium group.

  • Reaction Scheme:

Guanidinylation with 1H-Pyrazole-1-carboxamidine Peptide-NH2 Peptide-NH2 Guanidinylated Peptide Guanidinylated Peptide Peptide-NH2->Guanidinylated Peptide 1. 1H-Pyrazole-1-carboxamidine 2. Base (e.g., DIPEA)

Caption: Reaction scheme for peptide guanidinylation.

N,N'-di-Boc-N''-triflylguanidine

This reagent is known for its high reactivity and is particularly useful for the guanidinylation of less reactive amines.[1] The Boc protecting groups on the resulting guanidinium group can be removed during the final cleavage from the resin with strong acid (e.g., TFA).

  • Advantages: High reactivity, clean reaction profile.

  • Disadvantages: Requires synthesis, less commercially available than pyrazole-based reagents.

Comparative Data of Common Guanidinylating Reagents

The efficiency of guanidinylation can vary depending on the reagent, reaction conditions, and the peptide sequence. The following table summarizes typical reaction conditions and outcomes for common reagents.

ReagentEquivalentsBase (Equivalents)SolventTime (h)Typical Yield
1H-Pyrazole-1-carboxamidine HCl5-10DIPEA (10-20)DMF/NMP12-24Good to Excellent
N,N'-di-Boc-N''-triflylguanidine3-5DIPEA (5-10)DCM/DMF2-6Excellent
S-Methylisothiourea sulfate5-10DIPEA (10-20)DMF12-24Moderate to Good

Experimental Protocols

Protocol 1: On-Resin Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride

This protocol describes the guanidinylation of a primary amine (e.g., the N-terminus or a lysine side chain) on a resin-bound peptide.

Materials:

  • Peptide-resin with a free primary amine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection (if necessary): If modifying a lysine side chain, selectively remove the protecting group (e.g., treat Fmoc-Lys(Mtt)-OH containing resin with 1% TFA in DCM).

  • Neutralization: Wash the resin with DMF (3x) and then treat with a solution of 10% DIPEA in DMF for 5 minutes (2x). Wash again with DMF (3x).

  • Guanidinylation Reaction:

    • Prepare a solution of 1H-Pyrazole-1-carboxamidine hydrochloride (10 equivalents relative to the resin loading) and DIPEA (20 equivalents) in DMF.

    • Add the reagent solution to the resin and shake at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test. The test should be negative upon completion, indicating the consumption of the primary amine.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the guanidinylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: On-Resin Guanidinylation using N,N'-di-Boc-N''-triflylguanidine

This protocol is suitable for more sterically hindered or less reactive amines.[1]

Materials:

  • Peptide-resin with a free primary amine

  • N,N'-di-Boc-N''-triflylguanidine[1]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection and Neutralization: Perform as described in Protocol 1.

  • Guanidinylation Reaction:

    • Prepare a solution of N,N'-di-Boc-N''-triflylguanidine (5 equivalents) and DIPEA (10 equivalents) in DCM or DMF.[1]

    • Add the solution to the resin and shake at room temperature for 2-6 hours.

  • Monitoring and Washing: Follow steps 5-7 from Protocol 1.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the Boc groups from the guanidinium moiety using a strong acid cleavage cocktail (e.g., 95% TFA).

  • Purification and Analysis: Purify and characterize the final peptide as described in Protocol 1.

Potential Side Reactions and Considerations

  • Incomplete Guanidinylation: Monitor the reaction carefully to ensure complete conversion of the primary amine.

  • Guanidinylation of other nucleophiles: While less common, side reactions with other nucleophilic side chains (e.g., hydroxyl groups of Ser, Thr, Tyr) can occur under harsh conditions.

  • Racemization: Guanidinylation is typically performed after peptide chain assembly, minimizing the risk of racemization of the chiral amino acid centers.

It is important to note that some uronium/aminium-based peptide coupling reagents, such as HBTU and HATU, can cause undesired guanidinylation of the N-terminal α-amino group as a side reaction during peptide coupling.[2] This can be minimized by pre-activating the carboxylic acid before adding it to the resin-bound amine.[3]

Conclusion

While the direct application of This compound in solid-phase peptide synthesis is not established, the likely intended use is for peptide guanidinylation. This application note provides an overview and detailed protocols for on-resin guanidinylation using well-established reagents. The modification of peptides with guanidinium groups is a powerful tool for modulating their biological properties, and the methods described here provide a reliable framework for achieving this transformation in a solid-phase format. Researchers are encouraged to use these established methods for their peptide guanidinylation needs.

References

Synthetic Routes for N-Boc-4-hydroxypiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-Boc-4-hydroxypiperidine, a crucial intermediate in the development of pharmaceuticals.[1][2][3][4] The protocols outlined below describe two primary, efficient synthetic pathways: the protection of 4-hydroxypiperidine and the reduction of N-Boc-4-piperidone.

Introduction

N-tert-butoxycarbonyl-4-hydroxypiperidine (N-Boc-4-hydroxypiperidine) is a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its piperidine core is a common structural motif in a wide array of neurologically active agents and other pharmaceutical compounds.[3][4] The presence of the Boc protecting group on the nitrogen atom allows for selective reactions at the hydroxyl group, making it an invaluable intermediate for the synthesis of complex molecules.[2]

Synthetic Strategies

There are two principal and widely adopted synthetic routes for the preparation of N-Boc-4-hydroxypiperidine:

  • Route A: Boc Protection of 4-Hydroxypiperidine. This approach involves the direct protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group.

  • Route B: Reduction of N-Boc-4-piperidone. This method starts with the commercially available N-Boc-4-piperidone, which is then reduced to the corresponding alcohol.

The choice of route often depends on the availability and cost of the starting materials.

Synthetic_Routes cluster_0 Route A: Protection cluster_1 Route B: Reduction cluster_2 Alternative Starting Material A1 4-Hydroxypiperidine A2 N-Boc-4-hydroxypiperidine A1->A2 (Boc)2O, Base B1 N-Boc-4-piperidone B2 N-Boc-4-hydroxypiperidine B1->B2 NaBH4 C1 4-Piperidone C1->B1 (Boc)2O, Base

Caption: Synthetic pathways to N-Boc-4-hydroxypiperidine.

Data Summary

The following tables summarize the quantitative data for the two primary synthetic routes.

Table 1: Synthesis of N-Boc-4-hydroxypiperidine via Boc Protection of 4-Hydroxypiperidine (Route A)

Starting MaterialReagentsBaseSolventReaction TimeYieldPurityReference
4-HydroxypiperidineDi-tert-butyl dicarbonatePotassium CarbonateMethanol6-8 hoursNear-quantitative>99% (GC)[5][6]
4-HydroxypiperidineDi-tert-butyl dicarbonateSodium Bicarbonate (1M aq.)Dichloromethane15 hoursQuantitativeNot specified[7]

Table 2: Synthesis of N-Boc-4-hydroxypiperidine via Reduction of N-Boc-4-piperidone (Route B)

Starting MaterialReducing AgentSolventTemperatureReaction TimeYieldReference
tert-Butyl 4-oxopiperidine-1-carboxylateSodium BorohydrideTHF/Methanol-10 °C to RT30 minutes87%[8]
tert-Butyl 4-oxo-1-piperidinecarboxylateSodium BorohydrideEthanol0 °C to RT4 hours100%[7]
N-Boc-4-piperidoneAluminum IsopropoxideIsopropanolNot specifiedNot specifiedHigh[9]

Experimental Protocols

Route A: Boc Protection of 4-Hydroxypiperidine

This protocol is adapted from a procedure utilizing potassium carbonate as the base.[5][6]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxypiperidine in methanol.

  • To this solution, add potassium carbonate.

  • At a temperature of 25-30 °C, add di-tert-butyl dicarbonate to the mixture.

  • Allow the reaction to reflux for 6-8 hours.

  • After the reaction is complete, filter to remove any insoluble materials.

  • Concentrate the methanol phase under reduced pressure until a thick residue is obtained.

  • Add petroleum ether to the residue and cool the mixture to induce crystallization.

  • Collect the resulting white crystalline product by vacuum filtration.

Route B: Reduction of N-Boc-4-piperidone

This protocol is based on the reduction of N-Boc-4-piperidone using sodium borohydride in a mixed solvent system.[8]

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-water

Procedure:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate in a mixture of THF and methanol in a round-bottom flask.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add sodium borohydride to the cooled solution in portions, maintaining the temperature at -10 °C.

  • Stir the reaction mixture at -10 °C for 30 minutes.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the product.

Logical Workflow for Synthesis and Intermediate Preparation

logical_workflow cluster_A Route A cluster_B Route B start Starting Material Selection A1 4-Hydroxypiperidine start->A1 B1_start 4-Piperidone start->B1_start A2 Boc Protection A1->A2 end_product N-Boc-4-hydroxypiperidine A2->end_product B1 N-Boc-4-piperidone B1_start->B1 Boc Protection B2 Reduction B1->B2 B2->end_product

References

Application of 4-Hydroxypiperidine Derivatives in Analgesic Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent analgesic agents. Its structural similarity to key pharmacophoric elements of endogenous and synthetic opioids has made it a valuable template for designing novel pain therapeutics. This document provides detailed application notes on the utility of 4-hydroxypiperidine derivatives in analgesic drug development, complete with experimental protocols and quantitative data to guide researchers in this field.

Introduction to 4-Hydroxypiperidine Derivatives as Analgesics

4-Hydroxypiperidine derivatives have been extensively explored as modulators of the opioid system, which is a critical pathway for pain management. The piperidine ring is an essential moiety in the structure of potent analgesics like morphine and fentanyl, and the introduction of a hydroxyl group at the 4-position offers a versatile point for chemical modification to optimize pharmacological properties.[1][2] These derivatives primarily exert their analgesic effects by interacting with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation.[3][4][5]

Derivatives of 4-hydroxypiperidine have shown significant analgesic activity in various preclinical models of pain.[6][7] The nature of the substituent on the piperidine nitrogen is a key determinant of the analgesic potency and receptor selectivity of these compounds.[2] By modifying this and other positions on the scaffold, researchers can fine-tune the affinity and efficacy of these molecules for different opioid receptor subtypes, aiming to develop potent analgesics with improved side-effect profiles compared to traditional opioids.

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities and in vivo analgesic potency of representative 4-hydroxypiperidine derivatives and standard opioid compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Reference
Morphine1.2>1000>1000[8]
Hydromorphone0.6--[8]
Hydrocodone19.8--[8]
Fentanyl1.4 (nmol/g ED50)--[9]
Sufentanil0.138--[10]
Buprenorphine<1--[10]
Nalfurafine4.20-0.32[11]
DAMGO---[12]
DPDPE---[12]
U69,593---[12]

Note: A lower Ki value indicates a higher binding affinity. Data for specific 4-hydroxypiperidine derivatives are often presented in primary research articles and can be compared against these standards.

Table 2: In Vivo Analgesic Activity of Phenylpiperidine Derivatives

CompoundTest ModelDose (mg/kg)% Inhibition of WrithingAnalgesic Effect in Tail-Flick TestReference
4-Acetyl-4-phenylpiperidine Derivative 17Acetic Acid Writhing5033Inactive[13]
4-Acetyl-4-phenylpiperidine Derivative 17Acetic Acid Writhing10065Inactive[13]
4-Acetyl-4-phenylpiperidine Derivative 20Acetic Acid Writhing5049Inactive[13]
4-Acetyl-4-phenylpiperidine Derivative 20Acetic Acid Writhing10073Inactive[13]
4-Acetyl-4-phenylpiperidine Derivative 21Acetic Acid Writhing5029Inactive[13]
4-Acetyl-4-phenylpiperidine Derivative 21Acetic Acid Writhing10050Inactive[13]
Halogenated phenacyl derivatives of 4-hydroxypiperidineAcetic Acid WrithingNot specifiedProtection against writhingInactive[14][15]
4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives (2-5)Tail Flick Test50 (i.m.)-Significant analgesic activity[6][16][17][18]

Experimental Protocols

Protocol 1: Synthesis of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

This protocol describes a general method for the synthesis of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.

Materials:

  • 1-benzyl-4-(4-chlorophenyl)-4-piperidinol

  • Palladium on activated charcoal (10%)

  • Hydrogen gas

  • Pure water

  • Appropriate alkylating or acylating agent (e.g., phenacyl bromide derivatives)

  • Solvents (e.g., ethanol, dimethylformamide)

  • Base (e.g., potassium carbonate)

Procedure:

  • Debenzylation of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol:

    • In a reaction vessel, mix 30g of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with 500g of pure water and 12g of palladium-carbon catalyst.

    • Pressurize the vessel with hydrogen gas to 0.1 MPa.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the catalyst and concentrate the filtrate to obtain 4-(4-chlorophenyl)piperidin-4-ol.[19]

  • N-Alkylation/Acylation:

    • Dissolve the synthesized 4-(4-chlorophenyl)piperidin-4-ol in a suitable solvent such as ethanol or DMF.

    • Add a base, such as potassium carbonate, to the mixture.

    • Add the desired alkylating or acylating agent (e.g., a substituted phenacyl bromide) dropwise to the reaction mixture at room temperature.

    • Stir the reaction for several hours until completion (monitored by TLC).

    • After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivative.

Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)

  • Test compounds (4-hydroxypiperidine derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-specific inhibitor (for non-specific binding).

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Protocol 3: Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesia)

This test assesses the ability of a compound to reduce visceral pain.[7][14][21]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (4-hydroxypiperidine derivative)

  • Vehicle (e.g., saline, 1% Tween 80 in saline)

  • Standard analgesic drug (e.g., Diclofenac Sodium, 10 mg/kg)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles

Procedure:

  • Divide the mice into groups (n=5-6 per group): Vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compound to the respective groups via the desired route (e.g., intraperitoneally or orally).

  • After a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation cage.

  • Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) for a period of 10-15 minutes.[4][14]

  • Calculate the mean number of writhes for each group.

  • Calculate the percentage inhibition of writhing for the treated groups using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.[22]

Protocol 4: Tail-Flick Test in Rats (Central Analgesia)

This test measures the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.[23][24]

Materials:

  • Male Wistar rats (150-200 g)

  • Tail-flick analgesiometer

  • Test compound (4-hydroxypiperidine derivative)

  • Vehicle

  • Standard analgesic drug (e.g., Morphine, 5 mg/kg)

  • Animal restrainer

Procedure:

  • Divide the rats into groups (n=5-6 per group): Vehicle control, standard drug, and test compound groups.

  • Gently restrain each rat, allowing its tail to be exposed.

  • Measure the basal reaction time (latency) for each rat by focusing the heat source of the analgesiometer on the distal part of the tail (usually 3-5 cm from the tip). The instrument will record the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Administer the vehicle, standard drug, or test compound to the respective groups.

  • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Calculate the percentage increase in latency (analgesic effect) for each time point compared to the basal latency.

Visualizations

Signaling Pathways and Experimental Workflows

G_Protein_Coupled_Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4HP_Derivative 4-Hydroxypiperidine Derivative (Agonist) Opioid_Receptor Opioid Receptor (µ, δ, or κ) 4HP_Derivative->Opioid_Receptor Binds to G_Protein Heterotrimeric G-protein (Gi/o) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o (GTP-bound) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK K⁺ Channels G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neuronal_Excitability ↓ Neuronal Excitability K_Efflux->Neuronal_Excitability Analgesia Analgesia Neurotransmitter_Release->Analgesia Neuronal_Excitability->Analgesia

Caption: G-protein coupled opioid receptor signaling pathway.

Analgesic_Drug_Development_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Compound_Design Compound Design & Library Synthesis Synthesis Synthesis of 4-Hydroxypiperidine Derivatives Compound_Design->Synthesis Binding_Assay Opioid Receptor Binding Assays (Ki) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS) Binding_Assay->Functional_Assay Writhing_Test Acetic Acid Writhing Test (Peripheral Analgesia) Functional_Assay->Writhing_Test Tail_Flick_Test Tail-Flick Test (Central Analgesia) Writhing_Test->Tail_Flick_Test SAR_Analysis Structure-Activity Relationship (SAR) Analysis Tail_Flick_Test->SAR_Analysis SAR_Analysis->Compound_Design Iterative Design ADMET_Profiling ADMET Profiling SAR_Analysis->ADMET_Profiling Lead_Candidate Lead Candidate Selection ADMET_Profiling->Lead_Candidate

Caption: Workflow for analgesic drug development.

References

Application Notes and Protocols for the Guanidinylation of Primary and Secondary Amines Under Mild Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the guanidinylation of primary and secondary amines under mild reaction conditions. The guanidine functional group is a key structural motif in numerous natural products and pharmaceuticals, making its efficient and selective introduction a critical transformation in organic synthesis and medicinal chemistry. This document outlines modern methods that avoid harsh conditions, offering compatibility with a wide range of functional groups.

Introduction to Mild Guanidinylation

The synthesis of guanidines has traditionally involved harsh reagents and conditions, limiting their application in the synthesis of complex molecules. However, several modern reagents and protocols have been developed to effect this transformation under mild conditions, significantly broadening the scope and utility of guanidinylation reactions. This document focuses on three prominent and versatile methods:

  • Guanidinylation using Pyrazole-Based Reagents: These reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride and its N,N'-di-Boc protected analogue, are widely used for their stability and reactivity under mild basic conditions.

  • Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): This highly electrophilic reagent allows for the rapid guanidinylation of even weakly nucleophilic amines at room temperature.

  • Scandium(III) Triflate-Catalyzed Guanidinylation with Cyanamide: This method provides an efficient, water-tolerant, and catalytic approach to guanidine synthesis.

Data Presentation: Comparative Analysis of Guanidinylation Reagents

The following tables summarize the performance of different guanidinylating agents with a variety of primary and secondary amine substrates under mild conditions.

Table 1: Guanidinylation of Primary Aliphatic Amines

EntryAmine SubstrateReagentConditionsTime (h)Yield (%)Reference
1Benzylamine1H-Pyrazole-1-carboxamidine HClDIPEA, DMF, rt1285
2BenzylamineN,N'-Di-Boc-1H-pyrazole-1-carboxamidineEt3N, CH2Cl2, rt2492
3BenzylamineN,N'-Di-Boc-N''-triflylguanidineEt3N, CH2Cl2, rt0.595
4BenzylamineCyanamide, Sc(OTf)3H2O, 60 °C691
5Cyclohexylamine1H-Pyrazole-1-carboxamidine HClDIPEA, DMF, rt1284
6Butane-1,4-diamineN,N'-Di-Boc-N''-triflylguanidineEt3N, CH2Cl2, 0 °C to rt1298

Table 2: Guanidinylation of Secondary Aliphatic Amines

EntryAmine SubstrateReagentConditionsTime (h)Yield (%)Reference
1DibenzylamineN,N'-Di-Boc-1H-pyrazole-1-carboxamidineEt3N, CH2Cl2, rt4888
2PyrrolidineN,N'-Di-Boc-N''-triflylguanidineEt3N, CHCl3, rt196
3Morpholine1H-pyrazole-1-carboxamidine HClDIPEA, DMF, rt2475
4N-MethylbenzylamineCyanamide, Sc(OTf)3H2O, 60 °C1285

Table 3: Guanidinylation of Aromatic Amines

EntryAmine SubstrateReagentConditionsTime (h)Yield (%)Reference
1AnilineN,N'-Di-Boc-N''-triflylguanidineEt3N, CH2Cl2, rt191
2AnilineCyanamide, Sc(OTf)3H2O, 60 °C1288
34-Methoxyaniline1H-Pyrazole-1-carboxamidine HClDIPEA, DMF, rt2460
44-NitroanilineN,N'-Di-Boc-N''-triflylguanidineEt3N, CH2Cl2, rt285

Experimental Protocols

Protocol 1: Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride

This protocol describes a general procedure for the guanidinylation of a primary amine.

Materials:

  • Primary amine (1.0 mmol)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 mmol, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing the primary amine (1.0 mmol) dissolved in anhydrous DMF (5 mL), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 mmol).

  • Add DIPEA (3.0 mmol) to the suspension and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from a literature procedure for the guanidinylation of butane-1,4-diamine.

Materials:

  • Butane-1,4-diamine (1.0 mmol)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol, 1.05 equiv)

  • Triethylamine (Et3N) (2.2 mmol, 2.2 equiv)

  • Anhydrous Dichloromethane (CH2Cl2) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry three-necked round-bottom flask under a nitrogen atmosphere.

  • Dissolve butane-1,4-diamine (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous CH2Cl2 (5 mL) in the flask and cool the solution to 0 °C in an ice bath.

  • Dissolve N,N'-Di-Boc-N''-triflylguanidine (1.05 mmol) in anhydrous CH2Cl2 (5 mL) and add it to the dropping funnel.

  • Add the solution of Goodman's reagent dropwise to the stirred amine solution over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the di-Boc-protected guanidine.

Protocol 3: Scandium(III) Triflate-Catalyzed Guanidinylation with Cyanamide

This protocol describes a general procedure for the aqueous, catalyzed guanidinylation of an amine.

Materials:

  • Amine (1.0 mmol)

  • Cyanamide (2.0 mmol, 2.0 equiv)

  • Scandium(III) triflate (Sc(OTf)3) (0.1 mmol, 10 mol%)

  • Water (2 mL)

  • Screw-capped vial

  • Heating block or oil bath

Procedure:

  • In a screw-capped vial, combine the amine (1.0 mmol), cyanamide (2.0 mmol), and scandium(III) triflate (0.1 mmol).

  • Add water (2 mL) to the vial and seal it tightly.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can often be isolated by direct filtration if it precipitates. Otherwise, extract the product with a suitable organic solvent.

  • If necessary, purify the crude product by flash column chromatography.

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for guanidinylation.

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine and Base in Solvent B Add Guanidinylating Reagent A->B C Stir at Specified Temperature and Time B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry and Concentrate E->F G Column Chromatography F->G H Isolated Product G->H Pyrazole_Guanidinylation_Mechanism amine R1R2NH reagent Pyrazole-C(=NH)-NH2 amine->reagent Nucleophilic Attack intermediate Tetrahedral Intermediate reagent->intermediate product R1R2N-C(=NH)-NH2 intermediate->product Elimination of Pyrazole pyrazole Pyrazole intermediate->pyrazole Goodman_Reagent_Mechanism amine R1R2NH goodman Tf-N=C(NHBoc)2 amine->goodman Nucleophilic Attack product R1R2N-C(=NBoc)-NHBoc goodman->product Displacement of Triflate triflate Tf- Sc_Catalyzed_Mechanism cyanamide H2N-C≡N activated_complex [Sc]...N≡C-NH2 cyanamide->activated_complex scandium Sc(OTf)3 scandium->activated_complex carbodiimide HN=C=NH activated_complex->carbodiimide Tautomerization product R1R2N-C(=NH)-NH2 carbodiimide->product amine R1R2NH amine->product

Application Notes and Protocols for High-throughput Screening of Guanidinylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) assays tailored for the identification and characterization of guanidinylated compounds. The guanidinium group, with its positive charge and hydrogen bonding capabilities, is a key pharmacophore in numerous biologically active molecules and drug candidates. These protocols are designed to be adaptable for various research and drug discovery applications, from primary screening of large compound libraries to secondary assays for hit validation and mechanism of action studies.

Introduction to Guanidinylated Compounds and HTS

Guanidino compounds are integral to various biological processes. The guanidinium group, found in the amino acid arginine, participates in crucial molecular interactions, including binding to phosphates, sulfates, and carboxylates on cell surfaces.[1] This makes guanidinylated molecules, such as arginine-rich peptides, effective cell-penetrating agents.[1][2] In drug discovery, the guanidinium moiety is considered a "privileged motif" due to its ability to form strong hydrogen bonds with target molecules, making it a common feature in novel antibiotic development.[3]

High-throughput screening (HTS) enables the rapid testing of thousands of compounds, accelerating the identification of promising drug candidates.[4][5] HTS assays can be broadly categorized into biochemical assays, which measure the activity of a specific molecular target, and cell-based assays, which assess the effect of a compound on cellular functions.[4][6]

I. Biochemical Assays for Guanidinylated Compounds

Biochemical assays are fundamental in primary HTS campaigns to identify compounds that directly interact with a purified biological target, such as an enzyme or receptor.

A. Fluorescence-Based Assays

Fluorescence-based assays are widely used in HTS due to their high sensitivity and compatibility with automation.

This assay relies on the reaction of ninhydrin with the guanidinium group under alkaline conditions to produce a highly fluorescent product.[7] It is a simple and cost-effective method for quantifying guanidinylated compounds.

Experimental Protocol:

  • Reagent Preparation:

    • Ninhydrin Reagent: Dissolve 0.5 g of ninhydrin in 100 mL of ethanol. Store protected from light.

    • Alkaline Buffer: Prepare a 2 M sodium hydroxide (NaOH) solution.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound solution (dissolved in an appropriate buffer, e.g., PBS) to each well.

    • Add 25 µL of the Ninhydrin Reagent to each well.

    • Add 25 µL of the 2 M NaOH solution to each well to initiate the reaction.

    • Incubate the plate at 60°C for 20 minutes in the dark.

    • Allow the plate to cool to room temperature for 10 minutes.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with excitation at ~385 nm and emission at ~485 nm.

Data Presentation:

CompoundConcentration (µM)Fluorescence Intensity (RFU)
Guanidine HCl (Control)10015,800 ± 450
Arginine10012,300 ± 320
Test Compound A1009,500 ± 210
Test Compound B1001,200 ± 80
Blank0150 ± 25

Data are representative and should be generated with appropriate controls.

Workflow Diagram:

Ninhydrin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection Compound Test Compound Mix Add Reagents to 96-well Plate Compound->Mix Ninhydrin Ninhydrin Reagent Ninhydrin->Mix NaOH Alkaline Buffer NaOH->Mix Incubate Incubate 60°C, 20 min Mix->Incubate Read Measure Fluorescence Incubate->Read

Caption: Workflow for the ninhydrin-based fluorescence assay.

This assay is designed to screen for guanidinylated compounds, such as antimicrobial peptides, that disrupt bacterial membranes. It utilizes a FRET pair consisting of a guanidinium-pendant oligofluorene (donor) and green fluorescent protein (GFP) expressed within the target cells (acceptor).[8] Membrane disruption by an active compound leads to the entry of the oligofluorene and subsequent FRET.

Experimental Protocol:

  • Cell Preparation:

    • Culture E. coli expressing cytoplasmic GFP to mid-log phase.

    • Wash and resuspend the cells in a suitable buffer (e.g., M9 minimal media) to an OD600 of 0.1.

  • Assay Procedure (384-well plate format):

    • Dispense 20 µL of the bacterial cell suspension into each well.

    • Add 100 nL of test compounds from a compound library using a pintool or acoustic dispenser.

    • Add 5 µL of the guanidinium-pendant oligofluorene solution (final concentration ~1 µM).

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition:

    • Measure fluorescence at two wavelengths:

      • Donor emission (~440 nm) with excitation at ~380 nm.

      • FRET (acceptor) emission (~510 nm) with excitation at ~380 nm.

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission).

Data Presentation:

CompoundConcentration (µM)FRET Ratio% Membrane Disruption
Polymyxin B (Positive Control)103.5 ± 0.295 ± 5
DMSO (Negative Control)0.1%0.8 ± 0.10 ± 2
Test Compound C102.9 ± 0.378 ± 7
Test Compound D100.9 ± 0.12 ± 3

Percent membrane disruption is normalized to positive and negative controls.

Signaling Pathway Diagram:

FRET_Signaling_Pathway cluster_inactive Membrane Cell Membrane Oligofluorene Guanidinium-pendant Oligofluorene (Donor) GFP GFP Oligofluorene->Membrane Enters Cell Oligofluorene->GFP Energy Transfer ActiveCompound Active Guanidinylated Compound ActiveCompound->Membrane Disrupts NoFRET No FRET FRET FRET Occurs Oligofluorene_out Oligofluorene Membrane_intact Intact Membrane Oligofluorene_out->Membrane_intact No Entry

Caption: FRET mechanism for detecting membrane disruption.

B. Mass Spectrometry-Based Assays

Mass spectrometry (MS) offers high specificity and sensitivity for the detection and quantification of guanidino compounds in complex mixtures.[9]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of multiple guanidino compounds in a high-throughput manner.[10][11] Isotope-coded derivatization can be employed for multiplexed analysis.[10]

Experimental Protocol:

  • Sample Preparation (from cell lysates or plasma):

    • Perform protein precipitation with acetonitrile.

    • Centrifuge to pellet proteins and collect the supernatant.

    • (Optional) Derivatize the guanidino compounds with an isotope-coded labeling reagent (e.g., BDMAPB) to enhance MS signal and allow for multiplexing.[10]

  • LC-MS/MS Analysis:

    • LC Separation: Use a reversed-phase C18 column with a fast gradient of water and acetonitrile (both with 0.1% formic acid). A typical run time is 5 minutes per sample.[9]

    • MS Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each target guanidino compound.

  • Data Analysis:

    • Quantify the concentration of each analyte by comparing its peak area to that of a stable isotope-labeled internal standard.

Data Presentation:

Guanidino CompoundRetention Time (min)MRM Transition (m/z)Limit of Quantitation (nM)[10]
Arginine2.1175.1 -> 70.1< 25
Methylguanidine1.574.1 -> 44.1< 25
Guanidinosuccinic acid2.8206.1 -> 116.1< 25
Creatine1.8132.1 -> 90.1< 25

Workflow Diagram:

LCMS_Workflow Sample Biological Sample (e.g., Plasma, Lysate) Extraction Protein Precipitation & Supernatant Collection Sample->Extraction Derivatization Isotope-Coded Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (Separation) Derivatization->LC MS Tandem Mass Spectrometry (Detection & Quantitation) LC->MS Data Data Analysis MS->Data

Caption: Workflow for LC-MS/MS analysis of guanidino compounds.

II. Cell-Based Assays for Guanidinylated Compounds

Cell-based assays provide a more physiologically relevant context to assess the activity of guanidinylated compounds, including their effects on cell viability, signaling pathways, and phenotypic changes.[12][13][14]

A. Cell Viability and Cytotoxicity Assays

These assays are crucial for identifying compounds with cytotoxic effects, which can be desirable (e.g., for anticancer drugs) or undesirable (for other therapeutic applications).

This is a common HTS assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Experimental Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, A549) in a 96-well or 384-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Treat cells with a concentration range of the guanidinylated test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate for 24-72 hours.

  • Assay Procedure:

    • Add Resazurin solution to each well to a final concentration of 10% (v/v).

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure fluorescence at an excitation of ~560 nm and emission of ~590 nm.

Data Presentation:

CompoundIC50 (µM)
Doxorubicin (Control)0.8
Test Compound E5.2
Test Compound F> 100

IC50 values are determined from dose-response curves.

Logical Relationship Diagram:

Cell_Viability_Logic ViableCells Viable Cells MetabolicActivity Metabolic Activity ViableCells->MetabolicActivity exhibit Resorufin Resorufin (Pink, Fluorescent) MetabolicActivity->Resorufin reduces Resazurin Resazurin (Blue) Fluorescence Fluorescence Signal Resorufin->Fluorescence generates

Caption: Principle of the resazurin cell viability assay.

B. High-Content Screening (HCS) for Phenotypic Analysis

HCS combines automated microscopy with sophisticated image analysis to quantify multiple cellular parameters simultaneously.[12] This is particularly useful for understanding the mechanism of action of guanidinylated compounds that induce specific cellular changes.

Experimental Protocol:

  • Cell Preparation and Treatment:

    • Seed cells in optically clear bottom plates (e.g., 384-well).

    • Treat with compounds as described for the viability assay.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with a cocktail of fluorescent dyes, for example:

      • Hoechst 33342: To stain the nucleus (DNA content, nuclear morphology).

      • Phalloidin-Alexa Fluor 488: To stain F-actin (cytoskeletal structure).

      • MitoTracker Red CMXRos: To stain mitochondria (mitochondrial integrity and localization).

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to segment cells and nuclei and quantify various features (e.g., cell number, nuclear size, cytoskeletal texture, mitochondrial membrane potential).

Data Presentation:

ParameterControl (DMSO)Test Compound G (10 µM)
Cell Count100%72%
Nuclear Area (µm²)110 ± 15185 ± 25 (Apoptotic)
Cytoskeletal IntegrityIntactDisrupted
Mitochondrial PotentialHighLow

HCS Workflow Diagram:

HCS_Workflow Start Seed Cells in Plate Treat Treat with Guanidinylated Compounds Start->Treat Stain Fix, Permeabilize, and Stain with Fluorescent Dyes Treat->Stain Image Automated Microscopy (Image Acquisition) Stain->Image Analyze Image Analysis Software (Feature Extraction) Image->Analyze Output Multiparametric Phenotypic Data Output Analyze->Output

Caption: High-content screening (HCS) experimental workflow.

Conclusion

The assays described provide a robust framework for the high-throughput screening and characterization of guanidinylated compounds. The choice of assay will depend on the specific research question, the nature of the target, and the desired throughput. For primary screening, fluorescence-based biochemical assays and cell viability assays are often employed. Hits from these screens can then be further characterized using more detailed methods like LC-MS/MS for quantification and high-content screening for mechanistic insights. By combining these powerful techniques, researchers can efficiently identify and advance novel guanidinylated compounds in the drug discovery pipeline.

References

Application Notes and Protocols for the Purity Assessment of Guanidine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guanidine and its derivatives are a class of highly basic and polar compounds (pKa ≈ 12.5) that are significant in pharmaceutical and biomedical research.[1][2] Their high polarity, low UV absorptivity, and strong basicity present unique challenges for purity assessment using conventional reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides detailed application notes and protocols for four distinct HPLC methodologies tailored for the accurate purity analysis of these challenging compounds: Hydrophilic Interaction Liquid Chromatography (HILIC), Cation-Exchange Chromatography, Reversed-Phase HPLC with Pre-Column Derivatization, and Mixed-Mode Chromatography.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Separation: HILIC is a powerful technique for separating highly polar and hydrophilic compounds.[3] The mechanism relies on the partitioning of the analyte between a high concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[3] Retention is driven by hydrophilic interactions, with elution achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[4]

Application Note: This method is ideal for the direct analysis of polar guanidine derivatives without the need for derivatization.[2] It is particularly advantageous for interfacing with mass spectrometry (MS) detectors, as the high organic content of the mobile phase facilitates efficient spray ionization.[4] The following protocol is based on a straightforward HILIC-UV method for guanidine analysis.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve the guanidine derivative sample in the mobile phase to a final concentration of approximately 1.7 mg/mL.[2]

  • HPLC System and Conditions:

    • Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 100mm).[2]

    • Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 1 µL.[2]

    • Detection: UV at 195 nm.[2]

    • Column Temperature: Ambient.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.

Quantitative Data Summary (HILIC Method)

Parameter Condition
Column Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm[2]
Mobile Phase 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid[2]
Flow Rate 1.0 mL/min[2]
Detection UV @ 195 nm[2]
Injection Volume 1 µL[2]

| Analyte Example | Guanidine[2] |

Method 2: Cation-Exchange Chromatography

Principle of Separation: Cation-exchange chromatography separates molecules based on their net positive charge. Guanidine derivatives, being strongly basic, are protonated and positively charged at acidic to neutral pH. These protonated analytes interact with the negatively charged functional groups of the cation-exchange stationary phase. Elution is typically achieved by increasing the ionic strength or decreasing the pH of the mobile phase.

Application Note: This method is highly specific for guanidine and its derivatives and is robust enough for use with complex sample matrices containing high concentrations of salt or proteins.[5] It avoids the need for derivatization and can be performed with simple acidic mobile phases and UV detection at low wavelengths.[5]

Experimental Protocol:

  • Sample Preparation: For samples with high protein content, perform a protein removal step using a centrifugal filter (e.g., 30K NanoSep) by centrifuging at 15,300 x g for 20 minutes.[5] Dilute the sample or filtrate in the mobile phase.

  • HPLC System and Conditions:

    • Column: Dionex CS 14 Cation-Exchange Analytical Column (4 x 250 mm) with a guard column (4 x 50 mm).[5]

    • Mobile Phase: 3.75 mM Methanesulfonic Acid (MSA).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 50 µL.[5]

    • Detection: UV at 195 nm.[5]

    • Run Time: 21 minutes.[5]

  • Analysis: Equilibrate the column with the mobile phase. Inject the prepared sample and integrate all observed peaks to calculate the purity based on area percent. The method has a limit of quantitation (LOQ) of approximately 0.25 mg/L for guanidine HCl.[5]

Quantitative Data Summary (Cation-Exchange Method)

Parameter Condition
Column Dionex CS 14 Cation-Exchange, 4 x 250 mm[5]
Mobile Phase 3.75 mM Methanesulfonic Acid (MSA)[5]
Flow Rate 1.0 mL/min[5]
Detection UV @ 195 nm[5]
Injection Volume 50 µL[5]

| Application | Clearance testing in high salt and protein matrices[5] |

Method 3: Reversed-Phase HPLC with Pre-Column Derivatization

Principle of Separation: This approach chemically modifies the guanidine derivative before injection to make it more suitable for RP-HPLC. Derivatization with a reagent like acetylacetone converts the highly polar, poorly retained analyte into a less polar derivative with a strong chromophore.[6] The resulting derivative can be easily separated on a standard C18 column and detected at a higher, more specific wavelength.

Application Note: This method is valuable when only standard RP-HPLC systems are available or when enhanced sensitivity and specificity are required. The derivatization step adds complexity to the sample preparation but allows for robust and reliable quantification using common instrumentation. The procedure is applicable to various guanidine salts, including hydrochloride, carbonate, nitrate, and sulfate.[6]

Experimental Protocol:

  • Derivatization Reaction:

    • Prepare a stock solution of the guanidine derivative.

    • In a reaction vial, mix the sample solution with the derivatizing reagent (e.g., acetylacetone) and a suitable buffer.

    • Heat the mixture under controlled conditions to drive the reaction to completion.

    • Cool the reaction mixture to room temperature. The mixture can then be directly injected.[6]

  • HPLC System and Conditions (Example):

    • Column: Kromasil C18, 5 µm (150 x 4.6 mm).[7]

    • Mobile Phase: A mixture of methanol, water, buffer (e.g., sodium tetraborate), and acetonitrile. An example ratio is 57:25:15:3 (v/v/v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 275 nm (for methylglyoxal derivatives) or another suitable wavelength depending on the reagent used.[7]

  • Analysis: Inject the derivatized sample onto the equilibrated RP-HPLC system. Calculate purity based on the relative peak area of the derivatized analyte.

Quantitative Data Summary (RP-HPLC with Derivatization)

Parameter Condition
Derivatizing Agent Acetylacetone[6] or Methylglyoxal[7]
Column Standard C18 (e.g., Kromasil C18, 5 µm, 150 x 4.6 mm)[7]
Mobile Phase Acetonitrile/Methanol/Aqueous Buffer mixtures[7]
Flow Rate ~1.0 mL/min[7]
Detection UV @ >240 nm (e.g., 275 nm)[7]

| Advantage | Enhanced UV sensitivity and use of standard RP columns |

Method 4: Mixed-Mode Chromatography (MMC)

Principle of Separation: Mixed-mode chromatography utilizes a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities. This allows for simultaneous separation based on both hydrophobicity and ionic interactions. For guanidine derivatives, the cation-exchange mechanism provides primary retention, while the reversed-phase mechanism offers selectivity for derivatives with different alkyl or aryl substituents.[1]

Application Note: MMC is exceptionally versatile, providing unique selectivity that can be fine-tuned by adjusting mobile phase parameters like pH, ionic strength, and organic solvent concentration.[8] It is particularly useful for separating a parent guanidine compound from its more hydrophobic substituted impurities or related compounds in a single run.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase or a compatible mixture.

  • HPLC System and Conditions:

    • Column: Primesep 100 (or similar mixed-mode column).[1]

    • Mobile Phase: An aqueous buffer (e.g., ammonium formate) with an organic modifier (e.g., acetonitrile). The pH and buffer concentration are critical for controlling the ion-exchange retention.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV at 200 nm or ELSD for compounds with poor UV absorbance.[1]

  • Analysis: Equilibrate the column with the mobile phase. Inject the sample. Purity is assessed by area percentage. Retention can be adjusted by modifying the acetonitrile content (for hydrophobic interactions) and the buffer concentration (for ionic interactions).[8]

Quantitative Data Summary (Mixed-Mode Method)

Parameter Condition
Column Primesep 100[1]
Separation Modes Cation-Exchange and Reversed-Phase[1]
Mobile Phase Acetonitrile / Aqueous Buffer (e.g., Ammonium Formate, TFA)[8]
Detection UV @ 200 nm, ELSD[1]

| Key Feature | Tunable selectivity for complex mixtures of guanidine derivatives |

Comparative Summary of HPLC Methods

FeatureHILICCation-ExchangeRP-HPLC with DerivatizationMixed-Mode Chromatography
Primary Mechanism Hydrophilic PartitioningIon-ExchangeReversed-Phase PartitioningIon-Exchange & Reversed-Phase
Best For Polar, underivatized compounds; MS compatibilityDirect analysis in complex/high-salt matricesEnhancing sensitivity; use with standard RP columnsComplex mixtures with varying polarity/hydrophobicity
Sample Prep Simple dissolutionSimple; may require protein removalComplex (requires chemical reaction)Simple dissolution
Pros Direct analysis, MS-friendlyHigh specificity, robustHigh sensitivity, uses common columnsHigh selectivity, tunable retention
Cons Can have longer equilibration timesLimited to charged analytesExtra sample prep step, potential artifactsColumn chemistry is more complex

Diagrams and Workflows

G_1 General HPLC Workflow for Purity Assessment cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Sample Weighing & Dissolution B Derivatization (If Required) A->B Optional Step C HPLC System Equilibration A->C B->C D Sample Injection C->D E Chromatographic Separation D->E F Analyte Detection (UV, ELSD, MS) E->F G Data Acquisition & Integration F->G H Purity Calculation (Area % Report) G->H I Method Validation & System Suitability H->I Verification

Caption: General workflow for HPLC purity analysis from sample preparation to final report.

G_2 Decision Tree for HPLC Method Selection start Guanidine Derivative Sample q1 Strong UV Chromophore? start->q1 q2 Highly Polar / Low Hydrophobicity? q1->q2 No res5 Direct RP-HPLC may be possible (less common) q1->res5 Yes q3 Complex Matrix? (e.g., High Salt) q2->q3 Yes q4 Mixture of Analytes w/ Varying Hydrophobicity? q2->q4 No res2 Use HILIC q3->res2 No res3 Use Cation-Exchange q3->res3 Yes res1 Use RP-HPLC with Pre-Column Derivatization q4->res1 No res4 Use Mixed-Mode q4->res4 Yes

Caption: Decision tree to guide the selection of an appropriate HPLC method.

G_3 Pre-Column Derivatization Workflow A 1. Prepare Analyte Solution in appropriate buffer B 2. Add Derivatizing Reagent (e.g., Acetylacetone) A->B Stoichiometric Excess C 3. Incubate Mixture (e.g., 60°C for 30 min) B->C Vortex to Mix D 4. Cool to Room Temperature C->D E 5. Inject Directly into RP-HPLC System D->E

Caption: Step-by-step experimental workflow for pre-column derivatization.

References

Application Notes and Protocols: Derivatization of 4-Hydroxypiperidine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxypiperidine scaffold is a highly valued structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for the synthesis of ligands for a wide range of biological targets. Its inherent features, including a basic nitrogen atom, a hydroxyl group for hydrogen bonding or further functionalization, and a flexible six-membered ring, make it an ideal starting point for the development of novel therapeutics. Derivatization of the 4-hydroxypiperidine core at the nitrogen atom (N1) and the hydroxyl group or the carbon at the 4-position (C4) allows for systematic exploration of the chemical space around the scaffold, enabling detailed structure-activity relationship (SAR) studies. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties of lead compounds targeting a variety of diseases, including pain, inflammation, cancer, and infectious diseases.[1]

This document provides detailed application notes and experimental protocols for the derivatization of 4-hydroxypiperidine, along with a summary of SAR data for derivatives targeting several important biological targets.

Key Derivatization Strategies

The two primary sites for derivatization on the 4-hydroxypiperidine molecule are the secondary amine (N1) and the hydroxyl group (C4-OH). Common synthetic transformations include:

  • N-Alkylation and N-Acylation: The nitrogen atom is readily functionalized via nucleophilic substitution or acylation reactions to introduce a wide variety of substituents.

  • O-Alkylation and O-Acylation: The hydroxyl group can be modified to explore the impact of altering hydrogen bonding capacity and introducing lipophilic or other functional groups.

  • Modification at the C4 Position: The hydroxyl group can be replaced or used as a handle to introduce other functionalities, expanding the diversity of the chemical library.

Below are generalized protocols for these key transformations.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 4-Hydroxypiperidine

This protocol describes a standard method for the N-alkylation of 4-hydroxypiperidine using an alkyl halide in the presence of a base.

Materials:

  • 4-Hydroxypiperidine

  • Alkyl halide (e.g., benzyl bromide, phenethyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF or MeCN, add potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature under an inert atmosphere (N₂ or Ar) for 15-30 minutes.

  • Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-70°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-hydroxypiperidine derivative.

Protocol 2: N-Boc Protection of 4-Hydroxypiperidine

Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group is a common step to allow for selective modification at the hydroxyl group.[2][3]

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Methanol or Dichloromethane (DCM)

  • Petroleum ether or n-hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in methanol or DCM.

  • Add potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the mixture at room temperature.[3]

  • Stir the reaction mixture at room temperature for 6-8 hours or until the reaction is complete as monitored by TLC.

  • Filter off any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • To the resulting residue, add petroleum ether or n-hexane and cool to induce crystallization.

  • Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by vacuum filtration.

Structure-Activity Relationship (SAR) Studies: Data Presentation

The derivatization of 4-hydroxypiperidine has been instrumental in the development of potent and selective ligands for various biological targets. The following tables summarize quantitative SAR data for select examples.

Table 1: SAR of 4-Hydroxypiperidine Derivatives as CCR5 Receptor Antagonists

The C-C chemokine receptor 5 (CCR5) is a key co-receptor for HIV entry into host cells, making it an important target for antiviral drug development.

CompoundR (N1-substituent)R' (C4-substituent)IC₅₀ (nM)[4][5]
1 Guanylhydrazone of 2-(4-chlorobenzyloxy)-5-bromobenzaldehydeH840
6k Optimized piperidine derivativeOHImproved Potency
10h Further optimized derivativeOH11

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2007, 17(7), 1883-7.[4][5]

Table 2: SAR of 4-Hydroxypiperidine Derivatives as Glutaminase (GAC) Inhibitors

Glutaminase (GAC) is a mitochondrial enzyme that is often upregulated in cancer cells to fuel their growth, making it a promising target for cancer therapy.[6]

CompoundR¹ (N1-acyl substituent)R² (O4-acyl substituent)GAC IC₅₀ (µM)MDA-MB-231 Cell IC₅₀ (µM)
UPGL00019 PhenylacetylPhenylacetyl0.0190.017
6a PhenylacetylCyclopropylacetyl0.0460.047
6b PhenylacetylCyclobutylacetyl0.0230.024
6c PhenylacetylIsopropylacetyl0.0170.029

Data adapted from a study on GAC inhibitors with a 4-hydroxypiperidine spacer.[6]

Table 3: SAR of 4-Phenylamidopiperidine Derivatives as Analgesics

Derivatives of 4-phenylamidopiperidine have been synthesized and evaluated for their antinociceptive activity.

CompoundR (N1-substituent)R' (C4-substituent)ED₅₀ (mg/kg)[7]
Series Lead AralkylPhenylamido0.44 - 59
Most Potent 2-PhenethylN-phenylpropanamideHigh Potency

Structure-Activity Relationships indicate that an unsubstituted aromatic ring two carbons removed from the piperidine nitrogen and a small polar group at C4 enhance analgesic activity.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of key targets for 4-hydroxypiperidine derivatives.

CCR5_Signaling_Pathway Ligand CCL3, CCL4, CCL5 (Chemokines) CCR5 CCR5 Receptor Ligand->CCR5 Binds G_Protein Gαβγ CCR5->G_Protein Activates G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma PLC Phospholipase C (PLC) G_betagamma->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Inflammatory Response, Cell Migration Ca_release->Downstream MAPK MAPK Pathway (ERK1/2, JNK, p38) PKC->MAPK MAPK->Downstream

Caption: CCR5 Signaling Pathway.[1][8][9][10][11]

NOP_Signaling_Pathway Nociceptin Nociceptin/Orphanin FQ (N/OFQ) NOP NOP Receptor Nociceptin->NOP Binds G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K⁺ Channel Activation G_protein->K_channel Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Neuronal_activity ↓ Neuronal Excitability & Pain Modulation cAMP->Neuronal_activity K_channel->Neuronal_activity Ca_channel->Neuronal_activity MAPK->Neuronal_activity

Caption: Nociceptin/Orphanin FQ (NOP) Receptor Signaling.[2][4][6][12][13]

GAC_Pathway_Cancer Glutamine Glutamine GAC Glutaminase (GAC) Glutamine->GAC Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GAC->Glutamate TCA TCA Cycle aKG->TCA Biosynthesis Biosynthesis (Nucleotides, Fatty Acids) TCA->Biosynthesis Energy Energy Production (ATP) TCA->Energy Oncogenes Oncogenic Signals (e.g., c-Myc) Oncogenes->GAC Upregulates

Caption: Role of Glutaminase (GAC) in Cancer Metabolism.[14][15][16][17][18]

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of a library of 4-hydroxypiperidine derivatives for SAR studies.

SAR_Workflow Start 4-Hydroxypiperidine Derivatization Derivatization (N-Alkylation, N-Acylation, etc.) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Library of Derivatives Purification->Library Screening Biological Screening (e.g., Enzyme Assays, Receptor Binding) Library->Screening Data Activity Data (IC₅₀, EC₅₀, Ki) Screening->Data SAR SAR Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Derivatization Iterative Design Candidate Drug Candidate Optimization->Candidate

Caption: General Workflow for SAR Studies.

Conclusion

The 4-hydroxypiperidine scaffold remains a cornerstone in modern drug discovery. The synthetic accessibility and the potential for diverse functionalization at key positions provide a robust platform for generating extensive chemical libraries. The protocols and SAR data presented herein offer a foundational guide for researchers aiming to leverage this privileged scaffold in their drug development programs. By systematically exploring the structure-activity relationships through targeted derivatization, new and improved therapeutic agents can be discovered and optimized.

References

Troubleshooting & Optimization

Improving the yield of guanidinylation reactions with protected amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding guanidinylation reactions of protected amines. It is designed for researchers, scientists, and drug development professionals to help improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the guanidinylation of amines bearing protecting groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Question: My guanidinylation reaction is showing low to no conversion of the starting amine. What are the potential causes and solutions?

Answer:

Low or no conversion in a guanidinylation reaction can stem from several factors related to the reagents, reaction conditions, or the substrate itself.

  • Insufficiently Activated Guanidinylating Reagent: The choice of guanidinylating reagent is critical. For less reactive or sterically hindered protected amines, a more powerful reagent may be necessary.

    • Solution: Consider using highly reactive reagents like N,N'-di-Boc-N"-triflylguanidine or N,N'-di-Cbz-N"-triflylguanidine, which have been shown to be effective for unreactive aromatic amines and secondary amines.[1] For solid-phase synthesis, pyrazole-based reagents such as 1-H-pyrazole-1-carboxamidine derivatives can also be highly efficient.[2][3]

  • Inappropriate Base: The base plays a crucial role in deprotonating the amine, thus activating it for nucleophilic attack.

    • Solution: For weakly nucleophilic amines, a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) may be more effective than weaker bases like triethylamine (TEA).[4] Ensure the base is anhydrous, as water can quench the reaction.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the reaction rate.

    • Solution: While many guanidinylation reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[1][6]

  • Poor Solubility: If the protected amine has poor solubility in the reaction solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent that dissolves all reactants. Common solvents for guanidinylation include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF).[1][5] In some cases, a cosolvent system may be necessary. For certain substrates, such as N-α-Fmoc-lysine, in-situ silylation with a reagent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) can be used to increase solubility in solvents like dichloromethane.[1]

Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

Answer:

Side product formation is a common issue in guanidinylation reactions, particularly when working with complex molecules like peptides.

  • Guanidinylation of N-terminal Amines in Peptides: In peptide synthesis, uronium-based coupling reagents like HATU and HBTU can sometimes lead to the unwanted guanidinylation of the N-terminal amine.

    • Solution: To minimize this side reaction, it is recommended to use only a slight excess (e.g., 1 equivalent) of the guanidinium coupling reagent. Alternatively, phosphonium-based reagents like PyBOP, which do not cause guanidinylation, can be used.

  • Formation of Amidinourea: When using N',N'-bis-Boc-benzylguanidines as the guanidinylating agent, prolonged heating with an excess of the amine can lead to the formation of an amidinourea side product.[7]

    • Solution: Carefully control the stoichiometry of the reagents and the reaction time to avoid this side reaction.

  • Reaction with Other Nucleophilic Groups: If your substrate contains other nucleophilic functional groups (e.g., hydroxyl groups), they may compete with the protected amine in the reaction.

    • Solution: It may be necessary to protect other reactive functional groups in the molecule before performing the guanidinylation reaction. The choice of protecting groups should be orthogonal to the amine protecting group to allow for selective deprotection later.[8]

Question: I am having difficulty purifying my protected guanidinylated product. What purification strategies are recommended?

Answer:

The purification of protected guanidines can be challenging due to their basicity and potential for multiple protecting groups.

  • Chromatography:

    • Normal-Phase Chromatography: For less polar, protected guanidines, normal-phase chromatography on silica gel is a common purification method.[9] A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often effective.

    • Reversed-Phase Chromatography (HPLC): For more polar compounds or for achieving high purity, reversed-phase HPLC is a powerful technique.[5][6][10] A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) is typically used.

  • Extraction: A simple acid-base extraction can be effective for removing neutral impurities. The basic guanidine product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove impurities, and then the aqueous phase is basified to re-extract the product into an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an efficient method for purification.

Frequently Asked Questions (FAQs)

Q1: Which guanidinylating reagent should I choose for my protected amine?

The choice of reagent depends on the reactivity of your amine and the protecting groups present. A selection of common reagents and their applications is provided in the table below.

Guanidinylating ReagentProtecting GroupsTypical SubstratesKey Advantages
N,N'-Di-Boc-N"-triflylguanidineBocPrimary and secondary amines, unreactive aromatic aminesHigh reactivity, good for difficult substrates.[1]
N,N'-Di-Cbz-N"-triflylguanidineCbzPrimary and secondary amines, unreactive aromatic aminesHigh reactivity, orthogonal to Boc protection.[1]
1-[N,N'-(Di-Boc)amidino]pyrazoleBocPrimary aminesMild reaction conditions, good yields.
N,N'-bis(tert-butoxycarbonyl)-S-methylisothioureaBocPrimary and secondary aminesReadily available, but may require an activator.
HATU/HBTU-N-terminal amines in peptides (side reaction)Primarily used as peptide coupling agents.

Q2: What is the influence of the amine protecting group (e.g., Boc vs. Cbz) on the guanidinylation reaction?

Both Boc and Cbz are urethane-type protecting groups and generally behave similarly in guanidinylation reactions.[1] The primary consideration is the orthogonality of the protecting groups on the guanidinylating reagent and the amine itself. For instance, if your amine is Boc-protected, you might choose a Cbz-protected guanidinylating reagent if you plan to selectively deprotect one of the groups later. The electronic and steric effects of the protecting group can have a minor influence on the nucleophilicity of the amine, but the choice of an appropriately reactive guanidinylating reagent can typically overcome these differences.

Q3: How do I remove the protecting groups from my guanidinylated product?

The deprotection method depends on the protecting groups used.

  • Boc Groups: Boc groups are acid-labile and are typically removed using strong acids like trifluoroacetic acid (TFA), often in the presence of a scavenger such as triisopropylsilane (TIPS).[6]

  • Cbz Groups: Cbz groups are commonly removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source).

  • Orthogonal Protecting Groups: If multiple, orthogonal protecting groups are present, they can be removed sequentially under different conditions. For example, a Boc group can be removed with acid without affecting a Cbz group, and vice versa.

Q4: Can I perform guanidinylation on a solid support?

Yes, solid-phase guanidinylation is a common technique, especially in peptide synthesis.[1][3] The reaction conditions may need to be optimized for the solid phase, as reactions can be slower than in solution. Reagents like N,N'-di-Boc-N"-triflylguanidine and pyrazole-based reagents have been successfully used for on-resin guanidinylation.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine using 1-[N,N'-(Di-Boc)amidino]pyrazole

  • Dissolve the primary amine (1.0 mmol) in anhydrous THF (2-5 mL).

  • Add 1-[N,N'-(Di-Boc)amidino]pyrazole (1.1 mmol, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the di-Boc protected guanidine.

Protocol 2: Guanidinylation of an Unreactive Aromatic Amine using N,N'-Di-Cbz-N"-triflylguanidine

  • Dissolve the aromatic amine (0.6 mmol) in chloroform.

  • Add a solution of N,N'-di-Cbz-N"-trifluoromethanesulfonyl-guanidine in chloroform.

  • Stir the mixture for 1 hour at room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Wash the organic solution sequentially with 10% citric acid, water, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected guanidine.[1]

Visualizations

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_deprotection Deprotection (Optional) start Start reagents Select Protected Amine and Guanidinylating Reagent start->reagents solvent Choose Anhydrous Solvent and Base reagents->solvent dissolve Dissolve Protected Amine solvent->dissolve add_reagents Add Base and Guanidinylating Reagent dissolve->add_reagents react Stir at RT or Heat add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction (if needed) monitor->quench extract Aqueous Work-up/ Extraction quench->extract purify Purify by Chromatography (Normal or Reversed-Phase) extract->purify characterize Characterize Product purify->characterize deprotect Remove Protecting Groups (e.g., TFA for Boc) characterize->deprotect final_product Final Guanidine Product deprotect->final_product

Caption: General experimental workflow for the guanidinylation of a protected amine.

Troubleshooting_Low_Yield cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_solutions Potential Solutions start Low or No Conversion reagent_activity Is the guanidinylating reagent active enough? start->reagent_activity base_strength Is the base strong enough and anhydrous? start->base_strength temp_time Are the temperature and reaction time sufficient? start->temp_time solubility Is the substrate fully dissolved? start->solubility solution_reagent Use a more reactive reagent (e.g., triflylguanidine) reagent_activity->solution_reagent No solution_base Use a stronger base (e.g., KOtBu) and ensure anhydrous conditions base_strength->solution_base No solution_temp Increase temperature and/or reaction time temp_time->solution_temp No solution_solvent Change solvent or use a cosolvent system solubility->solution_solvent No

Caption: Decision tree for troubleshooting low yield in guanidinylation reactions.

References

Overcoming side reactions in the synthesis of 4-Hydroxypiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Hydroxypiperidine-1-carboximidamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenge in synthesizing this compound is achieving chemoselective guanidinylation of the secondary amine in the presence of the hydroxyl group. Both the secondary amine and the hydroxyl group are nucleophilic and can react with common guanidinylating agents. This can lead to a mixture of N-guanidinylated product, O-guanidinylated byproduct, and potentially di-guanidinylated product.

Q2: What are the common side reactions observed during the guanidinylation of 4-hydroxypiperidine?

The most prevalent side reaction is the O-guanidinylation of the hydroxyl group, leading to the formation of 4-(amino(imino)methoxy)piperidine. Another potential, though less common, side reaction is the formation of a di-guanidinylated product where both the amine and hydroxyl groups have reacted. Additionally, if using certain coupling reagents like HATU for guanidinylation, the amine itself can be a target for unwanted side reactions.[1] Sterically hindered and less basic amines are generally less prone to such side reactions.

Q3: How can I minimize the formation of the O-guanidinylated byproduct?

There are two main strategies to minimize O-guanidinylation:

  • Protecting Group Strategy: The most reliable method is to protect the hydroxyl group of 4-hydroxypiperidine before the guanidinylation step. A common protecting group for alcohols is the tert-butyldicarbonyl (Boc) group, forming N-Boc-4-hydroxypiperidine. After successful N-guanidinylation, the protecting group can be removed under acidic conditions.

  • Optimization of Reaction Conditions (for direct guanidinylation):

    • Choice of Guanidinylating Agent: Some reagents may offer better selectivity for amines over alcohols. Reagents like 1H-pyrazole-1-carboxamidine hydrochloride are commonly used for guanylation of primary and secondary amines.[2]

    • Reaction Temperature: Lowering the reaction temperature may favor the more nucleophilic amine's reaction over the less nucleophilic alcohol.

    • pH Control: The nucleophilicity of the amine is pH-dependent. Operating in a pH range where the amine is sufficiently deprotonated and reactive while the alcohol's reactivity is minimized can improve selectivity.

Q4: What are some suitable guanidinylating agents for this synthesis?

Several guanidinylating agents can be employed, each with its own reactivity profile. Common choices include:

  • 1H-Pyrazole-1-carboxamidine hydrochloride: A widely used reagent for the guanylation of primary and secondary amines under mild conditions.[2]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent introduces a Boc-protected guanidino group, which can be deprotected in a subsequent step. The Boc groups modulate the reactivity and can help prevent side reactions.[3]

  • S-Methylisothiourea derivatives: These can be used for guanidinylation, sometimes in the presence of a heavy metal salt as a promoter, though refluxing conditions in the absence of metals are also reported.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the desired N-guanidinylated product Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the guanidinylating agent is of good quality and used in the correct stoichiometric amount.
Poor chemoselectivity, with significant formation of the O-guanidinylated byproduct.1. Implement a protecting group strategy: Protect the hydroxyl group of 4-hydroxypiperidine (e.g., as a Boc ether) before guanidinylation. 2. Optimize direct guanidinylation: Experiment with different guanidinylating agents, lower reaction temperatures, and screen different solvents and bases to enhance N-selectivity.
Presence of multiple spots on TLC or peaks in LC-MS corresponding to side products Formation of O-guanidinylated, di-guanidinylated, or other byproducts.1. Confirm the identity of byproducts: Use techniques like mass spectrometry to identify the molecular weights of the impurities. 2. Adjust reaction conditions: Based on the identified side products, modify the reaction parameters as described above to disfavor their formation. For example, if di-guanidinylation is observed, reduce the equivalents of the guanidinylating agent.
Difficulty in purifying the final product Similar polarity of the desired product and the O-guanidinylated byproduct.1. Chromatography optimization: Use a high-resolution column chromatography system and experiment with different solvent systems to achieve better separation. 2. Crystallization: Attempt to selectively crystallize the desired product or its salt form from a suitable solvent mixture.
The product is highly polar and water-soluble, making extraction difficult.After quenching the reaction, use a continuous liquid-liquid extraction apparatus or perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer by adding a saturated solution of a salt like NaCl can also improve extraction efficiency.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-Hydroxypiperidine (Precursor for Protected Guanidinylation)

This protocol describes the protection of the secondary amine of 4-hydroxypiperidine, which can then be followed by protection of the hydroxyl group before guanidinylation.

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Methanol or Dichloromethane (DCM)

  • Petroleum ether or n-hexane

Procedure:

  • Dissolve 4-hydroxypiperidine (1.0 eq) in methanol or DCM.

  • Add a base such as potassium carbonate or triethylamine (1.1 - 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter off any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Add petroleum ether or n-hexane to the residue to induce crystallization.

  • Collect the white crystalline product by filtration and dry under vacuum.

Quantitative Data Example:

ReactantMolar Eq.Amount
4-Hydroxypiperidine1.010.1 g
Di-tert-butyl dicarbonate1.124.0 g
Potassium Carbonate1.216.6 g
Methanol-100 mL
Product N-Boc-4-hydroxypiperidine
Yield ~90-95%

This data is illustrative and may vary based on specific experimental conditions.

Protocol 2: General Procedure for Guanidinylation of a Secondary Amine

This protocol provides a general method for the guanidinylation of a secondary amine using 1H-pyrazole-1-carboxamidine hydrochloride.

Materials:

  • Secondary amine (e.g., N-protected 4-hydroxypiperidine)

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

  • Dissolve the secondary amine (1.0 eq) in DMF.

  • Add the base (e.g., DIPEA, 2.0-3.0 eq).

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Synthesis of this compound check_purity Analyze crude product (TLC, LC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield Quantitative Analysis side_products Side Products Present? check_purity->side_products Qualitative Analysis low_yield->side_products No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes identify_side_products Identify Side Products (MS) side_products->identify_side_products Yes purification_issue Purification Difficulty? side_products->purification_issue No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions optimize_conditions->start o_guanidinylation O-Guanidinylation Confirmed identify_side_products->o_guanidinylation protecting_group Use Protecting Group Strategy o_guanidinylation->protecting_group chemoselectivity Optimize for Chemoselectivity (Reagent, Solvent, Base) o_guanidinylation->chemoselectivity protecting_group->start chemoselectivity->start optimize_purification Optimize Purification (Chromatography, Crystallization) purification_issue->optimize_purification Yes end_product Pure Product Obtained purification_issue->end_product No optimize_purification->end_product

Caption: Troubleshooting workflow for the synthesis.

Reaction Pathway: Protected vs. Direct Guanidinylation

reaction_pathway cluster_protected Protecting Group Strategy cluster_direct Direct Guanidinylation start_pg 4-Hydroxypiperidine protect_oh Protect OH group (e.g., with Boc₂O) start_pg->protect_oh protected_intermediate Protected 4-Hydroxypiperidine protect_oh->protected_intermediate guanidinylate_n_pg Guanidinylate Amine protected_intermediate->guanidinylate_n_pg protected_product Protected Product guanidinylate_n_pg->protected_product deprotect Deprotect OH group protected_product->deprotect final_product_pg 4-Hydroxypiperidine- 1-carboximidamide deprotect->final_product_pg start_direct 4-Hydroxypiperidine guanidinylate_direct Guanidinylate start_direct->guanidinylate_direct product_mixture Mixture of N- and O-guanidinylated products guanidinylate_direct->product_mixture purify Purification product_mixture->purify final_product_direct 4-Hydroxypiperidine- 1-carboximidamide purify->final_product_direct side_product O-Guanidinylated Byproduct purify->side_product

Caption: Comparison of synthetic strategies.

References

Optimization of reaction conditions for guanylation of sterically hindered amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the guanylation of sterically hindered amines.

Troubleshooting Guide

This guide addresses common issues encountered during the guanylation of sterically hindered amines, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing very low to no conversion of my sterically hindered amine. What are the likely causes and how can I improve the yield?

A1: Low reactivity is a common challenge with sterically hindered amines due to the decreased nucleophilicity of the nitrogen atom. Here are several approaches to enhance the reaction efficiency:

  • Choice of Guanylating Reagent: Standard guanylating reagents may not be reactive enough. Consider using more potent reagents specifically designed for challenging substrates. Reagents like N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea have shown superiority over more common reagents.[1] The use of 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) is another effective option.

  • Activation Method: The activation of the guanylating agent is critical. For thiourea-based reagents, classic activators like HgCl₂ can be effective, but for a more environmentally friendly approach, cyanuric chloride (TCT) can be used as an activating reagent for di-Boc-thiourea without a significant loss in yield.

  • Catalysis: The addition of a catalyst can significantly accelerate the reaction.

    • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) has been shown to efficiently catalyze the guanylation of various amines with cyanamide under mild conditions in water.[2] Ytterbium triflate is another effective catalyst for the addition of amines to carbodiimides.[2]

    • Lanthanide Amides: Simple lanthanide amides are highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions and are compatible with a wide range of solvents.[2]

    • Zinc Catalysts: Commercially available and inexpensive catalysts like ZnEt₂ can be effective for guanylation reactions with carbodiimides.[3]

  • Repurposing Coupling Reagents: Common peptide coupling reagents can be repurposed for guanylation. HATU, for instance, has been demonstrated to be an efficient reagent for the guanylation of aliphatic amines and anilines to form sterically hindered superbases.[4][5]

  • Reaction Time and Temperature: Sterically hindered amines often require extended reaction times compared to their less hindered counterparts.[2] Increasing the reaction temperature, potentially with the use of microwave irradiation, can also improve conversion rates.

Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?

A2: Side product formation often arises from the high reactivity of the guanylating agent or competing reaction pathways.

  • Protecting Groups: Ensure that other nucleophilic functional groups in your substrate are adequately protected to prevent them from reacting with the guanylating agent.

  • Choice of Reagent and Conditions: Some guanylating reagents are prone to side reactions. For instance, reagents with Boc protecting groups can sometimes lead to side reactions during guanidinylation on a polymeric support.[1] The choice of solvent and base can also influence selectivity. A systematic study using HATU for guanylation found that the choice of base (e.g., triethylamine) is crucial and depends on the nucleophilicity of the amine.[5]

  • Purification: If side products are unavoidable, careful optimization of the purification protocol (e.g., flash chromatography, crystallization) will be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose guanylating reagents for sterically hindered amines?

A1: While the "best" reagent is substrate-dependent, several have demonstrated broad applicability and high efficiency for hindered amines. N,N′-di-Boc-S-methylisothiourea is a commercially available and widely used reagent.[1] For particularly challenging substrates, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea are excellent choices.[1] Additionally, repurposing HATU has emerged as a versatile method for synthesizing pentasubstituted guanidines.[4][5]

Q2: Can I perform the guanylation of my hindered amine in an aqueous solvent?

A2: Yes, certain methods are compatible with aqueous conditions. For example, the guanylation of amines with cyanamide catalyzed by scandium(III) triflate proceeds efficiently in water under mild conditions.[2] This is particularly useful for water-soluble substrates like peptides.

Q3: Are there metal-free alternatives for activating guanylation reactions?

A3: Yes. While many efficient methods rely on metal catalysts, activation can also be achieved using organic reagents. For instance, the use of cyanuric chloride (TCT) to activate di-Boc-thiourea is a metal-free alternative to heavy-metal activators like HgCl₂.[2]

Q4: How can I monitor the progress of my guanylation reaction?

A4: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR monitoring, the disappearance of the starting amine signal and the appearance of the product signals can be tracked. For example, in one study, the formation of the product was followed by integrating the signals of the benzylic CH₂ groups in the NMR spectrum.

Data Summary Tables

Table 1: Comparison of Guanylating Reagents for a Model Hindered Amine (4-fluoroaniline)

EntryGuanylating ReagentSolventTime (h)Conversion (%)
1HBTUDMF2425
2HCTUDMF2441
3HATUDMF2499
4HATUACN2499

Data adapted from a systematic study on the guanylation of anilines. HBTU, HCTU, and HATU are common peptide coupling reagents repurposed for guanylation.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Guanylation of a Hindered Amine using HATU

This protocol is adapted from a study on the repurposing of amide coupling reagents for guanylation.[5]

  • To a solution of the sterically hindered amine (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.2 M), add HATU (1.2 equiv) and triethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired guanidine.

Protocol 2: Scandium(III) Triflate Catalyzed Guanylation in Water

This protocol is based on a method for efficient guanylation in aqueous media.[2]

  • To a solution of the amine (1.0 equiv) and cyanamide (1.5 equiv) in water (0.1 M), add scandium(III) triflate (10 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the target guanidine.

Visualizations

Troubleshooting_Workflow start Low/No Conversion of Sterically Hindered Amine reagent Is the guanylating reagent potent enough? start->reagent catalyst Is a catalyst being used? reagent->catalyst Yes solution_reagent Consider more reactive reagents: - N,N'-bis(o-Cl-Cbz)-S-methylisothiourea - HATU reagent->solution_reagent No conditions Are the reaction conditions optimal? catalyst->conditions Yes solution_catalyst Add a catalyst: - Sc(OTf)3 or Yb(OTf)3 - Lanthanide amides - ZnEt2 catalyst->solution_catalyst No solution_conditions Optimize conditions: - Increase reaction time - Increase temperature (consider microwave) conditions->solution_conditions No

Caption: Troubleshooting workflow for low conversion in guanylation reactions.

Reagent_Selection start Select Guanylation Strategy amine_type Nature of Amine Substrate start->amine_type hindered Sterically Hindered Amine amine_type->hindered Highly Hindered aqueous Water-Soluble Amine amine_type->aqueous Water Soluble standard Primary/Secondary Amine (Less Hindered) amine_type->standard Not Hindered method_hindered Use potent reagents (e.g., HATU) or catalysts (e.g., Sc(OTf)3) hindered->method_hindered method_aqueous Use water-compatible catalysis (e.g., Sc(OTf)3/cyanamide in H2O) aqueous->method_aqueous method_standard Standard conditions may suffice (e.g., di-Boc-S-methylisothiourea) standard->method_standard

Caption: Decision tree for selecting a guanylation method.

References

Technical Support Center: Purification of Highly Basic Guanidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of highly basic guanidine compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are highly basic guanidine compounds so difficult to purify using standard methods?

Highly basic guanidine compounds (pKa of the conjugate acid is typically >13) present unique challenges. Their high basicity means they are often protonated and exist as salts.[1] In their free-base form, they are extremely polar and prone to strong interactions with silica gel, leading to poor peak shape, streaking, and often irreversible binding during normal-phase chromatography. Furthermore, they readily absorb atmospheric carbon dioxide to form carbonate salts.[1]

Q2: What are the most common and effective purification strategies for guanidine compounds?

The most successful strategies circumvent the issues caused by high basicity. These include:

  • Salt Formation & Crystallization: Converting the guanidine free base into a salt (e.g., hydrochloride, sulfate, acetate) with a suitable acid often yields a stable, crystalline solid that can be purified by recrystallization.[1][2] This is a highly effective method for removing non-basic impurities.

  • Reverse-Phase HPLC (RP-HPLC): Using an acidic mobile phase (e.g., with 0.1% TFA or formic acid) ensures the guanidine compound remains protonated as a single species (the guanidinium ion). This allows for successful purification on C18 or other reverse-phase columns.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to normal-phase LC.[3] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[4][5] Basic modifiers are often added to the co-solvent to improve peak shape for highly basic compounds.

  • Ion Exchange Chromatography: This technique separates molecules based on their charge and can be effective for purifying guanidinium salts.[6]

Q3: How does forming a salt help with purification?

Forming a salt of a guanidine compound is a powerful purification technique for several reasons:

  • Induces Crystallinity: Guanidine free bases are often oils or amorphous solids, whereas their salts are typically crystalline. Crystallization is a highly selective purification process that can yield material of very high purity.

  • Modifies Solubility: Salt formation drastically changes the compound's solubility profile. For instance, a guanidinium salt might be soluble in a hot solvent but sparingly soluble at room temperature, allowing for purification by recrystallization.[7]

  • Stabilizes the Compound: The guanidinium ion is generally more stable than the free base, which can be susceptible to degradation, especially at high temperatures.[8]

Q4: What are the main advantages of using Supercritical Fluid Chromatography (SFC) for basic compounds like guanidines?

SFC offers several key advantages over traditional HPLC for purifying basic compounds:

  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than in HPLC, significantly reducing purification times.[4]

  • Reduced Solvent Usage: The primary mobile phase is CO2, which is vented off after the separation, drastically reducing the volume of organic solvent requiring evaporation.[5]

  • Orthogonal Selectivity: SFC often provides different separation selectivity compared to RP-HPLC, making it a valuable tool when other methods fail.

  • Improved Peak Shape: For basic compounds, SFC with alcohol co-solvents and basic additives (e.g., diethylamine) can produce sharper peaks and better resolution than normal-phase chromatography.

Section 2: Troubleshooting Guide

Q1: My guanidine compound is streaking badly or sticking to my silica gel column. What can I do?

This is the most common problem with guanidines on silica. The highly basic guanidine group interacts very strongly with the acidic silanol groups on the silica surface.

Solutions:

  • Switch to a different technique: Avoid standard silica gel chromatography. Your best options are RP-HPLC (with acid), SFC, or salt crystallization.

  • Modify the Mobile Phase: If you must use silica, you must add a basic modifier to the mobile phase to compete with your compound for binding sites on the silica.

    • Add 0.5-2% triethylamine (TEA) or diethylamine (DEA) to your solvent system (e.g., DCM/Methanol).

    • For very basic compounds, a small amount of ammonium hydroxide in the mobile phase can be effective, but this may affect compound stability.

  • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a treated silica gel, such as an amine-functionalized or diol-functionalized column.

Q2: I have very low recovery of my compound after purification. What are the likely causes?

Low recovery can stem from several issues depending on the method used.

Potential Causes & Solutions:

  • Irreversible Binding (Chromatography): Your compound may be permanently stuck to the column. This is common on silica gel. Solution: Elute the column with a very strong, basic solvent system (e.g., DCM/MeOH/NH4OH 80:20:2) to try and recover the material. For future runs, use a more suitable technique like RP-HPLC or SFC.

  • Precipitation on Column: The compound may be precipitating on the column if the mobile phase is a poor solvent for it. Solution: Ensure your compound is fully dissolved in the mobile phase or a small amount of a strong solvent (like DMSO) before loading.

  • Decomposition: Guanidines can be unstable under certain conditions. Solution: Check the pH and temperature of your purification. Avoid excessively high temperatures or strongly acidic/basic conditions unless you have confirmed your compound's stability.[8]

  • Loss During Workup: If purifying via salt formation, your salt may have some solubility in the wash solvent. Solution: Use ice-cold wash solvents and minimize the volume used. Ensure you have chosen an appropriate counter-ion that forms a poorly soluble salt.

Q3: I am trying to crystallize my guanidinium salt, but it keeps oiling out or won't crystallize. What should I try?

Crystallization can be challenging. Here are some steps to troubleshoot the process.

Solutions:

  • Solvent System: The choice of solvent is critical. You may need to screen various solvents or solvent/anti-solvent pairs (e.g., Methanol/Ether, Ethanol/Acetone). The ideal system dissolves your salt when hot but not when cold.

  • Control Cooling Rate: Crashing a compound out of solution by cooling it too quickly is a common cause of oiling. Try letting the solution cool slowly to room temperature and then placing it in the fridge or freezer.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a tiny amount of crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Adjust pH: For guanidinium salts, ensuring the solution is sufficiently acidic (pH 1-3) can sometimes promote crystallization by preventing equilibrium with the more soluble free base.[7]

  • Purity: Impurities can inhibit crystallization. Try another purification step (e.g., a quick filtration through a silica plug with a modified mobile phase) before attempting to crystallize.

Q4: My compound is decomposing during purification. How can I prevent this?

Compound stability is a major concern, especially with multifunctional molecules.

Potential Causes & Solutions:

  • Thermal Instability: Some guanidine compounds can decompose at elevated temperatures.[8] Solution: Avoid high heat. If using chromatography, run at room temperature. When evaporating solvents, use a rotary evaporator with a low-temperature water bath.

  • pH Instability: Guanidines can hydrolyze to urea under certain pH conditions, particularly when heated in aqueous solutions.[1] Solution: Perform stability studies on a small scale at different pH values before scaling up your purification. Buffer your mobile phases if necessary.

  • Oxidative Degradation: If other sensitive functional groups are present, they may be degrading. Solution: Keep samples under an inert atmosphere (nitrogen or argon) and use degassed solvents.

Section 3: Data Summary & Visualization

Comparison of Purification Techniques

The following table summarizes typical outcomes for purifying a model guanidine compound, highlighting the trade-offs between different methods.

Purification MethodTypical PurityTypical YieldSpeedKey AdvantageKey Disadvantage
Silica Gel Chromatography (with modifier) 85-95%40-70%MediumAccessibleRisk of low yield and peak tailing
Salt Crystallization >99%70-90%SlowExcellent for high purityRequires a crystallizable salt
Reverse-Phase HPLC (Acidic Mobile Phase) >98%80-95%Slow-MediumHigh resolution and recoveryRequires solvent removal from fractions
Supercritical Fluid Chromatography (SFC) >98%85-98%FastHigh speed and low solvent wasteRequires specialized equipment[3]
Visual Workflows

A logical approach is crucial for selecting the right purification strategy. The diagrams below illustrate the decision-making process and the fundamental chemistry involved.

Purification_Decision_Tree start_node Crude Guanidine Compound d1 Forms a Crystalline Salt? start_node->d1 decision_node decision_node method_node method_node fail_node fail_node d2 Thermally Stable? d1->d2 No m1 Salt Formation & Recrystallization d1->m1 Yes d3 Sufficiently Soluble? d2->d3 No m2 Supercritical Fluid Chromatography (SFC) d2->m2 Yes m3 Reverse-Phase HPLC (Acidic Mobile Phase) d3->m3 Yes m4 Modified Normal-Phase Chromatography (Use as last resort) d3->m4 No

Caption: Decision tree for selecting a guanidine purification strategy.

Guanidine_Equilibrium cluster_eq Purification Principle: Acid-Base Equilibrium compound_node compound_node A Guanidine (Free Base) (Highly Polar, Prone to Streaking) B Guanidinium Ion (Salt) (Stable, Behaves Well in RP-HPLC) A->B + H⁺A⁻ (e.g., HCl, TFA) - H⁺A⁻

Caption: Equilibrium between guanidine free base and its protonated salt form.

Section 4: Key Experimental Protocols

Protocol 1: Purification via Salt Formation and Crystallization

This protocol describes the general steps to form a hydrochloride (HCl) salt and purify it by crystallization.

  • Dissolution: Dissolve the crude guanidine free base (1.0 eq) in a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., diethyl ether, ethyl acetate, or methanol).

  • Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring. Add approximately 1.0 to 1.1 equivalents of the acid. A precipitate (the guanidinium salt) should form immediately.

  • Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities.

  • Crystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a crystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and heat gently until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a 4°C refrigerator overnight.

  • Final Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Reverse-Phase HPLC

This protocol provides a starting point for purifying guanidine compounds on a preparative RP-HPLC system.

  • Sample Preparation: Dissolve the crude guanidine compound in a suitable solvent (e.g., Water/Acetonitrile 50:50, or DMSO if solubility is low) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Degas both solvents thoroughly by sparging with helium or sonicating under vacuum.

  • Chromatography Conditions (Scouting Run):

    • Column: C18, 5 µm particle size (analytical scale, e.g., 4.6 x 150 mm).

    • Flow Rate: 1 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 210 nm and 254 nm.

  • Optimization and Scale-Up:

    • Based on the scouting run, optimize the gradient to achieve good separation between your product and impurities.

    • Transfer the method to a preparative scale column, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection and Isolation: Collect the fractions containing the pure product. Combine the fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure guanidinium trifluoroacetate salt.

References

Stability studies of 4-Hydroxypiperidine-1-carboximidamide under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxypiperidine-1-carboximidamide. The information is designed to address common challenges encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for studying the stability of this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[1] For this compound, a systematic approach involving hydrolysis, oxidation, and thermal stress is recommended. The conditions should be more severe than the standard accelerated stability testing conditions.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this molecule are not extensively documented, based on its structure, the primary points of instability are likely the carboximidamide (guanidine) group and the secondary amine within the piperidine ring. The guanidine group can be susceptible to hydrolysis, leading to the formation of a urea derivative and ammonia. The piperidine ring itself is generally stable, but under harsh conditions, oxidation or ring-opening reactions could occur.

Q3: How can I analyze the degradation products of this compound?

A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[3] For structural elucidation of the degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.

Q4: What are some common issues encountered when developing an HPLC method for this compound?

A4: Common challenges include poor peak shape, inadequate resolution between the parent peak and degradation products, and lack of a suitable chromophore for UV detection. The carboximidamide group provides some UV absorbance, but derivatization might be necessary for enhanced sensitivity.[4] Optimizing the mobile phase composition (including pH and organic modifier), column chemistry, and temperature is key to resolving these issues.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation in Solution
  • Symptom: Significant loss of the parent compound is observed shortly after preparing a solution, even under ambient conditions.

  • Possible Causes:

    • pH of the solvent: The stability of the carboximidamide group can be highly pH-dependent.

    • Presence of contaminants: Trace amounts of acids, bases, or metal ions in the solvent can catalyze degradation.

    • Light sensitivity: While not always expected, some compounds are photolabile.

  • Troubleshooting Steps:

    • pH Analysis: Measure the pH of the solution. Prepare solutions in a range of buffered pH values (e.g., pH 3, 7, and 9) to identify the optimal pH for stability.

    • Solvent Purity: Use high-purity, HPLC-grade solvents and freshly prepared buffers.

    • Photostability Check: Prepare a solution and divide it into two portions. Expose one to ambient light and protect the other from light. Analyze both samples after a set period to assess for photodegradation.

Issue 2: Mass Imbalance in Forced Degradation Studies
  • Symptom: The sum of the peak areas of the parent compound and all observed degradation products is significantly less than the initial peak area of the parent compound.

  • Possible Causes:

    • Formation of non-UV active degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.

    • Formation of volatile degradants: Volatile byproducts may be lost from the sample.

    • Precipitation of degradants: Degradation products may be insoluble in the sample solvent.

    • Adsorption to container surfaces: The compound or its degradants may adsorb to the walls of the sample vial.

  • Troubleshooting Steps:

    • Use of a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with the UV detector.

    • Headspace Analysis: If volatile degradants are suspected, use headspace gas chromatography (GC) for analysis.

    • Solubility Assessment: Visually inspect the sample for any precipitates. If precipitation is observed, try a different solvent or a mixture of solvents to dissolve all components.

    • Vial Selection: Use silanized or low-adsorption vials to minimize surface interactions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions. A concentration of 1 mg/mL is often recommended for such studies.[1]

Stress Condition Reagent/Condition Temperature Time Points (hours) Notes
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24If significant degradation is observed early, milder conditions (e.g., lower temperature or acid concentration) should be used.
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24The carboximidamide group may be particularly sensitive to base-catalyzed hydrolysis.
Oxidative 3% H₂O₂Room Temperature2, 4, 8, 24If no degradation is seen, the concentration of H₂O₂ can be increased.
Thermal Dry Heat80°C24, 48, 72The solid drug substance should be exposed to heat.
Photolytic UV and Visible LightRoom Temperature24, 48, 72Solutions should be exposed to a calibrated light source as per ICH Q1B guidelines.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare 1 mg/mL Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative Stress (3% H₂O₂, RT) prep->oxidative thermal Thermal Stress (Solid, 80°C) prep->thermal hplc HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradants > threshold method_dev Develop Stability- Indicating Method hplc->method_dev pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Mass Imbalance Observed? no_uv Non-UV Active Degradants start->no_uv Yes volatile Volatile Degradants start->volatile Yes insoluble Insoluble Degradants start->insoluble Yes universal_detector Use Universal Detector (CAD, ELSD) no_uv->universal_detector headspace_gc Perform Headspace GC Analysis volatile->headspace_gc change_solvent Modify Sample Solvent insoluble->change_solvent

References

Technical Support Center: Solid-Phase Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solid-phase synthesis of guanidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Yield of the Guanidinylated Product

Q: My solid-phase guanidinylation reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in solid-phase guanidinylation can stem from several factors, from reagent choice to reaction conditions. Here's a breakdown of common causes and their solutions:

  • Inefficient Guanidinylating Reagent: The choice of guanidinylating reagent is critical and its reactivity can be influenced by steric hindrance of the amine on the solid support.[1] Some reagents are known to have limitations; for instance, 1H-pyrazole-1-carboxamidine can fail to completely guanidinylate resin-bound amines, even with prolonged reaction times and in large excess.[1]

    • Solution: Consider using a more reactive guanidinylating reagent. N,N'-di-Boc-N''-triflylguanidine has been shown to be highly effective, providing excellent yields of the monoguanidinylated product.[1] Alternatively, reagents like N,N'-di-Z-S-methylisothiourea and N,N'-di-Z(2-Cl)-S-methylisothiourea have demonstrated good results, particularly under microwave conditions.[2]

  • Poor Resin Swelling: The solid support must be adequately swollen for the reagents to diffuse and react effectively.[3][4] Solvents with poor swelling effects can lead to incomplete or failed reactions.[5][6] For example, using ethanol (EtOH) alone can result in inefficient reactions due to poor resin swelling.[6]

    • Solution: Choose a solvent that ensures good resin swelling. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used.[1][7] If a co-solvent is necessary, ensure the primary solvent maintains good swelling properties. For instance, a mixture of EtOH and DMF can be used to balance reactivity and resin swelling.[6]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate reagent equivalents.

    • Solution: Monitor the reaction progress using analytical techniques like the Kaiser test to check for the presence of free amines.[8] If the reaction is incomplete, extend the reaction time or consider increasing the temperature (e.g., using microwave-assisted synthesis).[2] Increasing the equivalents of the guanidinylating reagent and any activators can also drive the reaction to completion.[1]

Issue 2: Presence of Side Products and Impurities

Q: My final product is contaminated with significant impurities. What are the common side reactions in solid-phase guanidinylation and how can I minimize them?

A: Side reactions are a common challenge. Identifying the nature of the impurity is key to addressing the root cause.

  • Guanidinylation of the N-terminus: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminal amine of the peptide, leading to a guanidinylated side product that terminates chain elongation.[9][10]

    • Solution: To avoid this, pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[9]

  • Self-Condensation of Reagent: Some guanidinylating reagents, like 1H-pyrazole-1-carboxamidine, can undergo self-condensation, leading to impurities.[1]

    • Solution: Use the reagent in a freshly prepared solution and consider alternative reagents if this side reaction is prevalent.

  • Formation of S-aminoisothiourea: When using thiourea derivatives with activators like Mukaiyama's reagent, the resin-bound amine may react with the thiourea via the sulfur atom, forming an undesired S-aminoisothiourea byproduct.[1]

    • Solution: Optimizing the activator can mitigate this. For example, using N-iodosuccinimide (NIS) as an activator with N,N'-di-Boc-thiourea has been shown to yield better results than Mukaiyama's reagent.[1]

  • Side Reactions During Cleavage: The cleavage and deprotection step, often using trifluoroacetic acid (TFA), can generate reactive cationic species that modify sensitive amino acid residues.[11][12]

    • Solution: Use a cleavage cocktail containing scavengers to quench these reactive species. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[10][12]

Issue 3: Difficulties with Cleavage and Deprotection

Q: I am having trouble cleaving my guanidinylated peptide from the resin or observing incomplete deprotection. What could be the issue?

A: Cleavage and deprotection are critical final steps that can be problematic.

  • Incomplete Cleavage: The peptide may not be fully cleaved from the resin, leading to low recovery.

    • Solution: Ensure the cleavage cocktail is freshly prepared with high-quality reagents.[11] The duration of the cleavage reaction is also important; for some protecting groups, extended cleavage times may be necessary.[12] For acid-labile resins, it is crucial to continually remove the detached peptide by using a flow method rather than performing the reaction in a static flask.[12]

  • Incomplete Deprotection: Residual protecting groups on the guanidine moiety or other amino acid side chains can lead to a heterogeneous product.

    • Solution: The choice of protecting group on the guanidinylating reagent is important. Some protecting groups, like Boc, are readily removed with TFA, while others may require harsher conditions or different deprotection strategies (e.g., hydrogenolysis for Cbz groups).[2][13] If incomplete deprotection is suspected, repeating the cleavage with a fresh cocktail or extending the reaction time can be effective.[12]

  • Precipitation of Peptide: The cleaved peptide may precipitate out of the cleavage cocktail.

    • Solution: After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether. If the peptide is difficult to handle, lyophilization from an acetic acid solution can yield a more manageable acetate salt.[11]

Data Presentation: Comparison of Guanidinylating Reagents

ReagentActivator/Co-reagentSolventTypical ConditionsAdvantagesDisadvantages
N,N'-di-Boc-N''-triflylguanidine Triethylamine (TEA)DCM1.5 eq reagent, 3 eq TEA, RT, 2hHigh yield, clean conversion to monoguanidinylated product.[1]
1H-pyrazole-1-carboxamidine HCl Diisopropylethylamine (DIPEA) or TEADMF5 eq reagent, 5 eq base, 50°C, 16hCommercially available.Often requires large excess, can result in incomplete conversion and self-condensation.[1]
N,N'-di-Boc-thiourea Mukaiyama's reagent or N-iodosuccinimide (NIS)DCM/Pyridine1.5 eq thiourea, 1.5 eq activator, RT, 2hEfficacy depends on steric hindrance and solvent; potential for side reactions with the activator.[1]
HATU DIPEA or CollidineDMF2-4.5 eq reagent, 4-9 eq base, RTCan be used for direct guanidinylation.Can lead to guanidinylation of the N-terminus as a side reaction in peptide synthesis.[9][10][14]
AgNO₃ (with thiourea) DBUDMF2 eq AgNO₃, 2 eq DBU, RTMild conditions applicable to solid-phase synthesis.[5]Residual silver salts can be difficult to remove.[5]

Experimental Protocols

Protocol 1: Guanidinylation using N,N'-di-Boc-N''-triflylguanidine

This protocol is adapted from a method demonstrated to be highly efficient for the guanidinylation of resin-bound amines.[1]

  • Resin Swelling: Swell the peptidyl-resin in dichloromethane (DCM) for 20 minutes, then remove the solvent by filtration.

  • Reagent Preparation: Prepare a solution of N,N'-di-Boc-N''-triflylguanidine (1.5 equivalents relative to resin loading) and triethylamine (TEA) (3.0 equivalents) in DCM.

  • Guanidinylation Reaction: Add the reagent solution to the swollen resin and shake the mixture at room temperature for 2 hours.

  • Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Monitoring (Optional): A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the completion of the reaction.

Protocol 2: Guanidinylation using HATU

This protocol describes a general procedure for using HATU as a coupling reagent, which can also be adapted for guanidinylation.[7][8]

  • Resin Preparation: Ensure the N-terminal amine on the solid support is deprotected and washed.

  • Reagent Preparation: In a separate vessel, dissolve the amine to be guanidinylated (if in solution) or have the resin-bound amine ready. In another vessel, dissolve HATU (2.0 equivalents) and DIPEA (4.0 equivalents) in DMF.

  • Guanidinylation Reaction: Add the HATU/DIPEA solution to the amine. If performing a standard peptide coupling that risks N-terminal guanidinylation, pre-activate the carboxylic acid with HATU/DIPEA for 5 minutes before adding to the resin.[10] For direct guanidinylation of a resin-bound amine, add the HATU/DIPEA solution directly to the resin. Mix for 10-60 minutes.

  • Monitoring: Monitor the reaction using the Kaiser test. A negative result (no color change) indicates the absence of free primary amines.

  • Washing: Once the reaction is complete, filter the resin and wash thoroughly with DMF.

Visualizations

Troubleshooting Workflow for Low Guanidinylation Yield

Troubleshooting_Low_Yield start Low or No Yield of Guanidinylated Product check_completion Is the reaction incomplete? start->check_completion check_reagent Is the guanidinylating reagent efficient? check_completion->check_reagent No solution_completion Extend reaction time Increase reagent equivalents Consider microwave heating check_completion->solution_completion Yes check_swelling Is the resin swelling adequate? check_reagent->check_swelling Yes solution_reagent Switch to a more reactive reagent (e.g., N,N'-di-Boc-N''-triflylguanidine) check_reagent->solution_reagent No solution_swelling Use a solvent with good swelling properties (e.g., DMF, DCM) Optimize co-solvent mixture check_swelling->solution_swelling No end_node Improved Yield check_swelling->end_node Yes solution_completion->end_node solution_reagent->end_node solution_swelling->end_node SPGS_Workflow cluster_synthesis Synthesis Cycle cluster_cleavage Final Steps swell_resin 1. Swell Resin in Appropriate Solvent deprotection 2. Deprotect Amine (if necessary) swell_resin->deprotection wash1 3. Wash Resin deprotection->wash1 guanidinylation 4. Add Guanidinylating Reagent & Base/Activator wash1->guanidinylation reaction 5. React (with monitoring) guanidinylation->reaction wash2 6. Wash Resin reaction->wash2 cleavage 7. Cleavage & Deprotection (e.g., TFA with scavengers) wash2->cleavage precipitation 8. Precipitate Peptide (e.g., with cold ether) cleavage->precipitation purification 9. Purify Product (e.g., HPLC) precipitation->purification analysis 10. Characterize (e.g., Mass Spectrometry) purification->analysis

References

Technical Support Center: Scalable Synthesis of 4-Hydroxypiperidine-1-carboximidamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Hydroxypiperidine-1-carboximidamide.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A1: A common and scalable approach involves a two-step process:

  • Guanylation: Reaction of 4-hydroxypiperidine with a protected guanylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This reagent is favored for its high reactivity and the stability of the resulting protected product.[1][2]

  • Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the final product, typically as a hydrochloride salt.[3][4][5][6]

Q2: Why is the hydrochloride salt of this compound often the final product?

A2: The guanidine functional group is strongly basic.[7] Isolating the compound as a hydrochloride salt improves its stability, crystallinity, and handling properties, which is particularly important for preclinical studies.

Q3: What are the critical parameters to control during the guanylation step?

A3: Key parameters include reaction temperature, stoichiometry of reactants, and choice of solvent. The reaction of secondary amines with pyrazole-based guanylating agents can be slower than with primary amines, so extended reaction times or moderate heating may be necessary.[8]

Q4: Are there specific safety precautions for handling guanylating agents?

A4: Yes, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine should be handled with care. It is advisable to open the container in a fume hood as pressure may develop. It should be stored at low temperatures (≤ -4 °C) and contact with acids in a closed container should be avoided. The toxicological properties are not fully known, but pyrazole itself is a suspected teratogen.[1]

Q5: What is the relevance of this compound in preclinical studies?

A5: Guanidine-containing compounds have a wide range of biological activities.[9] Derivatives of piperidine are also of significant interest in medicinal chemistry.[9] Specifically, guanidinopiperidine moieties are being explored in the development of novel therapeutics, including natriuretic peptide analogues for cardiovascular diseases.[10][11][12]

Troubleshooting Guides

Problem 1: Low Yield in the Guanylation Reaction
Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC or LC-MS. Extend the reaction time or slightly increase the temperature if the starting material is still present.
Suboptimal stoichiometryEnsure accurate measurement of 4-hydroxypiperidine and the guanylating agent. A slight excess of the guanylating agent may be beneficial.
Inactive guanylating agentUse a fresh batch of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Ensure it has been stored correctly at low temperatures.[1]
Steric hindrance of the secondary amineFor sterically hindered amines, the reaction can be slow. Consider longer reaction times or a more reactive guanylating agent if yields remain low.[8]
Problem 2: Incomplete Deprotection of the Boc Groups
Potential Cause Troubleshooting Step
Insufficient acid concentration or reaction timeIncrease the reaction time with the acidic solution (e.g., 4M HCl in dioxane). Monitor the deprotection by TLC or LC-MS until the protected intermediate is fully consumed.[3]
Inappropriate deprotection reagentWhile TFA/DCM is a common deprotection cocktail, 4M HCl in dioxane is also a very effective alternative.[3]
Scavenging of acid by the guanidine groupThe basicity of the guanidine can neutralize some of the acid. Ensure a sufficient excess of the acidic reagent is used.
Problem 3: Formation of Byproducts
Potential Cause Troubleshooting Step
t-butylation of the product during deprotectionThe t-butyl cation generated during Boc deprotection can alkylate nucleophilic sites.[5] Add a scavenger, such as anisole or thioanisole, to the deprotection mixture to trap the t-butyl cations.
O-alkylation of the hydroxyl groupWhile less common, ensure that the reaction conditions for guanylation are not overly harsh to promote side reactions at the hydroxyl group.
Unreacted starting materialsOptimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Problem 4: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Step
High polarity of the final productThe final hydrochloride salt is likely to be highly polar and water-soluble. Avoid aqueous workups if possible after deprotection. Trituration with a non-polar solvent like diethyl ether or hexane can help to precipitate the product.
Residual starting materials or byproductsIf the product is an oil, purification by column chromatography on silica gel may be challenging due to its polarity. Consider using reversed-phase chromatography or ion-exchange chromatography.[4]
Product is not crystallizingAttempt to form the salt with different acids (e.g., HBr, methanesulfonic acid) to induce crystallization. Ensure the product is free of solvent residues.

Experimental Protocols

Protocol 1: Synthesis of N,N'-di-Boc-4-hydroxypiperidine-1-carboximidamide
  • To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent (e.g., chloroform or THF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq).[2]

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected product as a solid.

Protocol 2: Synthesis of this compound Hydrochloride
  • Dissolve the N,N'-di-Boc-4-hydroxypiperidine-1-carboximidamide (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the mixture.[4]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon complete deprotection, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Visualizations

Synthesis_Workflow cluster_guanylation Step 1: Guanylation cluster_deprotection Step 2: Deprotection start 4-Hydroxypiperidine reaction1 Stir in Solvent (e.g., CHCl3) start->reaction1 reagent1 N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine reagent1->reaction1 purification1 Purification (Column Chromatography) reaction1->purification1 product1 N,N'-di-Boc-4-hydroxy- piperidine-1-carboximidamide reaction2 Stir at RT product1->reaction2 Intermediate purification1->product1 reagent2 4M HCl in Dioxane reagent2->reaction2 isolation Isolation (Precipitation/Filtration) reaction2->isolation product2 4-Hydroxypiperidine-1- carboximidamide HCl isolation->product2

Caption: Experimental workflow for the synthesis of this compound HCl.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Experiment Issue (e.g., Low Yield, Impurities) check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction check_starting_materials Verify Reagent Quality and Stoichiometry start->check_starting_materials check_workup Analyze Workup and Purification Steps start->check_workup optimize_conditions Adjust Time, Temp, or Stoichiometry check_reaction->optimize_conditions change_reagents Use Fresh Reagents or Alternative Solvents check_starting_materials->change_reagents modify_purification Alter Purification Method (e.g., Recrystallization, Different Chromatography) check_workup->modify_purification add_scavenger Add Scavenger during Deprotection check_workup->add_scavenger If byproduct is from deprotection

Caption: Logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Removal of Protecting Groups from Guanidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of guanidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Boc-protected guanidine deprotection is incomplete. What are the common causes and how can I resolve this?

Incomplete removal of the tert-butyloxycarbonyl (Boc) group from a guanidine moiety is a frequent issue. The primary reasons often revolve around insufficient acid strength, suboptimal reaction time, or the presence of interfering functional groups.

Troubleshooting Steps:

  • Increase Acid Concentration or Strength: Standard conditions often involve Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). If deprotection is sluggish, consider using a higher concentration of TFA (e.g., from 50% to 95% in DCM) or even neat TFA. For particularly stubborn Boc groups, stronger acids like HF or TMSOTf can be employed, though these require special handling precautions.

  • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS. Some substrates may require longer reaction times than initially anticipated. It is advisable to perform a time-course experiment to determine the optimal duration.

  • Optimize Scavengers: During acid-mediated deprotection, the liberated tert-butyl cation can re-alkylate sensitive residues like tryptophan or methionine. The use of scavengers such as triisopropylsilane (TIS) or water is crucial to trap these carbocations. Ensure an adequate amount of scavenger is present in the reaction mixture.

  • Consider Milder, Alternative Methods: If strong acid conditions are detrimental to your molecule, milder methods can be attempted. Heating in formic acid or hexafluoroisopropyl alcohol has been reported to be effective for some substrates.[1] Another mild option is using TMSOTf with 2,6-lutidine in DCM.[1]

2. I am observing side reactions during the deprotection of my Pbf/Pmc/Mtr-protected arginine residue. How can I minimize these?

Sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are commonly used for arginine. Their removal under acidic conditions can generate reactive sulfonyl species that may lead to side reactions, particularly sulfonation of tryptophan residues.

Mitigation Strategies:

  • Use of Scavengers: The addition of scavengers is critical. A common cleavage cocktail for these groups is TFA with scavengers like water, TIS, and ethanedithiol (EDT). EDT is particularly effective at scavenging the species that can modify tryptophan.

  • Protect Tryptophan with a Boc Group: To completely prevent sulfonation of the indole side chain of tryptophan, it is highly recommended to use Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) during peptide synthesis.[2][3]

  • Optimize Cleavage Time: The Mtr group is significantly more acid-labile than Pmc or Pbf, and its complete removal can take several hours.[2][3] It is important to monitor the deprotection by HPLC to avoid prolonged exposure of the peptide to the harsh acidic conditions, which can exacerbate side reactions. A compromise may be necessary between complete deprotection and minimizing side product formation.

  • Alternative Cleavage Reagents: For peptides containing multiple Arg(Mtr) residues, cleavage with trimethylsilyl bromide (TMSBr) in the presence of thioanisole and TFA has been shown to be a rapid and clean alternative, deprotecting multiple residues in as little as 15 minutes and reducing the risk of tryptophan modification.[2]

3. How can I achieve orthogonal deprotection of a guanidine protecting group in the presence of other sensitive protecting groups?

Orthogonal deprotection allows for the selective removal of one protecting group without affecting others. This is crucial in the synthesis of complex molecules.

Orthogonal Deprotection Strategies:

  • Acid-Labile vs. Base-Labile Groups: A common strategy is to use protecting groups with different labilities. For instance, a Boc-protected guanidine (acid-labile) can be selectively deprotected in the presence of an Fmoc-protected amine (base-labile).

  • Hydrogenolysis-Labile Groups: The Carbobenzyloxy (Cbz) group is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This method is orthogonal to both acid-labile (Boc, Trt) and base-labile (Fmoc) protecting groups.

  • Specialized Protecting Groups:

    • The trifluoroacetyl group is cleaved under mild basic conditions and is orthogonal to Boc and Cbz strategies.[4][5]

    • The Dde group , when used to protect a lysine side chain for subsequent guanidinylation, can be removed with 2% hydrazine in DMF, leaving acid- and base-labile groups intact.[6]

Quantitative Data on Guanidine Deprotection

The following tables summarize common conditions for the removal of various guanidine protecting groups.

Protecting GroupReagent(s)Solvent(s)Typical TimeTypical YieldNotes
Boc 50-95% TFADCM0.5 - 2 h>90%Scavengers (e.g., TIS, water) are recommended.
Fmoc 20% PiperidineDMF10 - 30 min>95%Standard for solid-phase peptide synthesis.
Cbz H₂, 10% Pd/CMethanol, Ethanol, or THF1 - 16 h>90%Orthogonal to acid- and base-labile groups.
Pbf/Pmc 95% TFA, Scavengers-0.5 - 2 hVariableScavengers (water, TIS, EDT) are crucial.
Mtr TFA, Phenol (5% w/w)-2 - 8 hVariableSlower removal than Pbf/Pmc; monitor by HPLC.
Tos HF or TMSOTfThioanisole1 hVariableRequires strong acid conditions.
Trifluoroacetyl Mild Base (e.g., Piperidine)-VariableGoodOrthogonal to Boc and Cbz.[4]

Yields are highly substrate-dependent and the provided values are indicative.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of Boc-Guanidine

  • Dissolve the Boc-protected compound in a minimal amount of Dichloromethane (DCM).

  • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dissolved compound (typically 10 mL per gram of substrate).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS or TLC.

  • Once the deprotection is complete, concentrate the solution under reduced pressure.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the precipitate, wash with cold ether, and dry under vacuum.

Protocol 2: Standard Piperidine-Mediated Deprotection of Fmoc-Guanidine (on solid support)

  • Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes at room temperature.

  • Drain the resin and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

  • Drain the resin and wash thoroughly with DMF, followed by DCM, and then DMF again to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Hydrogenolysis of Cbz-Guanidine

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or THF.

  • Add 10% Palladium on charcoal (Pd/C) catalyst (typically 5-10 mol% of Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (usually via a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS). This can take from 1 to 16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start with Protected Guanidine Dissolve Dissolve Substrate Start->Dissolve AddReagents Add Deprotection Reagent(s) & Scavenger(s) Dissolve->AddReagents React Stir at Appropriate Temperature AddReagents->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Monitor->React Incomplete Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Evaporate Solvent Evaporation Quench->Evaporate Precipitate Precipitate/Extract Product Evaporate->Precipitate Purify Purify Product (e.g., HPLC) Precipitate->Purify End Deprotected Guanidine Purify->End Troubleshooting_Deprotection Start Incomplete Deprotection Observed CheckTime Was reaction time sufficient? Start->CheckTime CheckReagent Is the deprotection reagent appropriate/fresh? CheckTime->CheckReagent Yes IncreaseTime Increase Reaction Time & Monitor CheckTime->IncreaseTime No CheckTemp Is the reaction temperature optimal? CheckReagent->CheckTemp Yes UseFreshReagent Use Fresh/Stronger Reagent CheckReagent->UseFreshReagent No SideReactions Are there significant side reactions? CheckTemp->SideReactions Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No OptimizeScavengers Optimize Scavenger Type/Amount SideReactions->OptimizeScavengers Yes ConsiderAlternative Consider Milder/Alternative Method SideReactions->ConsiderAlternative No End Successful Deprotection IncreaseTime->End UseFreshReagent->End AdjustTemp->End OptimizeScavengers->End ConsiderAlternative->End

References

Preventing racemization during the guanidinylation of chiral amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the guanidinylation of chiral amines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to perform this critical transformation while preserving the stereochemical integrity of their molecules. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide: Preventing Racemization

Encountering racemization during the guanidinylation of a chiral amine can be a significant setback. This guide provides a systematic approach to troubleshooting and mitigating the loss of stereochemical purity.

Observation Potential Cause Recommended Action
Significant racemization detected in the final product. Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the energy for epimerization at the chiral center.- Lower the reaction temperature: Attempt the reaction at 0 °C or even lower temperatures (e.g., -20 °C). - Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.
Strongly Basic Conditions: The presence of a strong base can facilitate the abstraction of the alpha-proton, leading to a planar intermediate that can be protonated from either face, causing racemization.[1]- Use a weaker, sterically hindered base: Instead of strong bases like DBU or triethylamine, consider using a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[1] - Use the minimum necessary amount of base: Perform a stoichiometry optimization to find the lowest effective concentration of the base.
Inappropriate Guanidinylating Reagent: Some guanidinylating reagents are more prone to causing side reactions, including racemization, due to their reactivity or the byproducts they generate.- Select a milder guanidinylating reagent: Consider using reagents known for their mild reaction conditions, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or other protected pyrazole-carboxamidines. - Protecting group strategy: The choice of protecting groups on the guanidinylating reagent can influence its reactivity and the stability of intermediates. Boc-protected reagents are common and often offer a good balance of reactivity and stability.
Inconsistent levels of racemization between batches. Variability in Reagent Quality or Handling: Moisture or impurities in solvents and reagents can affect the reaction pathway and contribute to side reactions.- Use anhydrous solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere (e.g., nitrogen or argon). - Verify reagent purity: Use reagents from reputable suppliers and consider purification if quality is uncertain.
Inconsistent temperature control: Fluctuations in the reaction temperature can lead to variable rates of racemization.- Maintain strict temperature control: Use a reliable cooling bath and monitor the internal reaction temperature throughout the process.
Racemization observed with specific amino acid derivatives. Substrate-Specific Susceptibility: Amino acids with certain side chains, such as histidine and cysteine, are known to be more prone to racemization during activation steps in peptide synthesis, a principle that may extend to guanidinylation.[2]- Optimize conditions specifically for the substrate: If working with a sensitive chiral amine, dedicate more time to optimizing the reaction conditions (temperature, base, reagent) for that specific substrate. - Consider alternative synthetic routes: If racemization remains a persistent issue, it may be necessary to explore different points in the synthetic pathway for the guanidinylation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the guanidinylation of a chiral amine?

A1: The most common mechanism for racemization at the α-carbon of a chiral amine involves the abstraction of the proton at the stereocenter by a base.[1] This deprotonation results in the formation of a planar, achiral carbanion or enolate-like intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both enantiomers. Factors that stabilize this intermediate, such as electron-withdrawing groups, can increase the propensity for racemization.

Q2: How does the choice of base impact the level of racemization?

A2: The choice of base is critical in controlling racemization. Stronger bases and those with less steric hindrance, like triethylamine, are more likely to cause racemization because they can more readily deprotonate the chiral center.[1] It is generally recommended to use weaker, sterically hindered bases such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize this side reaction.[1]

Q3: Are there "racemization-free" guanidinylating reagents?

A3: While no chemical reaction is entirely free of side products, several guanidinylating reagents are designed to react under mild conditions, which significantly reduces the risk of racemization. Reagents such as N,N'-bis(Boc)-S-methylisothiourea and 1H-Pyrazole-1-carboxamidine derivatives are often preferred for their high reactivity under mild conditions, which allows for lower reaction temperatures and shorter reaction times, thereby preserving stereochemical integrity. The key is to select a reagent that allows for efficient guanidinylation under conditions that do not favor the epimerization of the chiral center.

Q4: Can the protecting groups on the guanidinylating reagent influence stereoselectivity?

A4: Yes, the protecting groups on the guanidinylating reagent play a crucial role. They modulate the reactivity of the reagent and can influence the stability of any intermediates formed during the reaction. Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common protecting groups. The choice of protecting group can affect the conditions required for the guanidinylation and subsequent deprotection steps. It is important to choose a protecting group strategy that is compatible with the overall synthetic route and avoids harsh conditions that could induce racemization.

Q5: At what temperature should I run my guanidinylation reaction to avoid racemization?

A5: It is highly recommended to start with low temperatures. A common starting point is 0 °C. If racemization is still observed, the temperature should be lowered further, for instance, to -20 °C or even -78 °C, although this may slow down the reaction rate. Monitoring the reaction progress is crucial to find the optimal balance between reaction time and the preservation of stereochemistry. In some cases, microwave-assisted synthesis at controlled low temperatures has been shown to reduce reaction times and limit racemization.[3]

Q6: How can I accurately determine the extent of racemization?

A6: The most reliable method for determining the enantiomeric excess (ee) of your product is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine the ratio of enantiomers.

Experimental Protocols

General Protocol for Guanidinylation of a Chiral Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chiral primary amine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Under an inert atmosphere, dissolve the chiral primary amine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-diisopropylethylamine (DIEA) (1.1 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the guanidinylating reagent to the amine solution at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC or NMR with a chiral solvating agent.

Diagrams

Racemization_Mechanism cluster_main Mechanism of Base-Induced Racemization ChiralAmine Chiral Amine (R-enantiomer) PlanarIntermediate Planar, Achiral Intermediate (Carbanion) ChiralAmine->PlanarIntermediate Deprotonation (α-proton abstraction) Base Base (B:) ProtonatedBase Protonated Base (BH+) RacemicMixture Racemic Mixture (R and S enantiomers) PlanarIntermediate->RacemicMixture Reprotonation

Caption: Base-induced racemization pathway for a chiral amine.

Guanidinylation_Workflow cluster_workflow Experimental Workflow for Stereopreserving Guanidinylation Start Start with enantiomerically pure chiral amine Dissolve Dissolve amine in anhydrous solvent Start->Dissolve Cool Cool to low temperature (e.g., 0 °C) Dissolve->Cool AddBase Add sterically hindered base (e.g., DIEA) Cool->AddBase AddReagent Slowly add guanidinylating reagent solution AddBase->AddReagent Monitor Monitor reaction progress (TLC/LC-MS) AddReagent->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Analyze for enantiomeric excess (Chiral HPLC) Purify->Analyze End Obtain guanidinylated product with high ee Analyze->End

Caption: A typical workflow for minimizing racemization.

References

Addressing solubility issues of guanidinylated peptides and small molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of guanidinylated peptides and small molecules. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why does guanidinylation often lead to solubility problems?

A1: Guanidinylation, the process of converting primary amines into guanidinium groups, can significantly alter a molecule's physicochemical properties. While the introduction of a positively charged guanidinium group can sometimes enhance solubility, it can also lead to issues such as:

  • Aggregation: The planar structure of the guanidinium group can promote intermolecular hydrogen bonding and π-π stacking, leading to self-association and aggregation, particularly in hydrophobic peptides.[1]

  • Counter-ion Effects: The solubility of the guanidinylated molecule is highly dependent on the counter-ion present.[2][3][4] Some counter-ions can lead to the formation of less soluble salts.

  • Secondary Structure Formation: In peptides, the introduction of multiple guanidinium groups can influence the formation of secondary structures like beta-sheets, which are prone to aggregation.[1]

Q2: How does a guanidinium group compare to a primary amine in terms of its effect on solubility?

A2: A guanidinium group is significantly more basic than a primary amine and is protonated over a much wider pH range. This permanent positive charge can enhance interactions with water. However, the larger, planar, and more rigid nature of the guanidinium group compared to the smaller, more flexible amine group can lead to the aforementioned aggregation issues. The choice between lysine and arginine (which naturally contains a guanidinium group) in a peptide sequence can impact solubility, with some studies suggesting that a higher lysine-to-arginine ratio correlates with increased solubility for some proteins.[5][6] Guanidinylating a lysine residue creates a homoarginine, which may have different solubility properties than arginine itself.

Q3: What is the role of counter-ions in the solubility of my guanidinylated compound?

A3: Counter-ions play a crucial role in the solubility of guanidinylated molecules by forming ion pairs with the positively charged guanidinium group. The nature of the counter-ion can significantly impact the overall solubility of the salt. For instance, guanidinium hydrochloride is a known protein denaturant and can increase the solubility of hydrophobic molecules, while guanidinium sulfate can act as a protein stabilizer.[4] Trifluoroacetate (TFA), a common counter-ion from HPLC purification, can also influence solubility and may need to be exchanged for a more biocompatible or soluble counter-ion like acetate or chloride for certain applications.

Q4: Can I predict the solubility of my guanidinylated peptide?

A4: While precise prediction is challenging, you can estimate the solubility based on the peptide's amino acid composition.[7][8][9] Several online tools can calculate the net charge and hydrophobicity of a peptide, which are key indicators of its likely solubility. For guanidinylated peptides, it is important to consider the added positive charge from the guanidinium groups. Peptides with a high net positive charge and a low content of hydrophobic amino acids are more likely to be soluble in aqueous solutions.

Troubleshooting Guide

Problem: My lyophilized guanidinylated peptide won't dissolve in water.

  • Question: What is the first step if my guanidinylated peptide is insoluble in water?

    • Answer: First, ensure you have allowed the peptide to warm to room temperature before attempting to dissolve it.[10] Then, try gentle agitation or brief sonication.[7][10] If it remains insoluble, the next step depends on the peptide's overall charge. For a basic peptide (which is likely for a guanidinylated peptide), try dissolving it in a dilute acidic solution, such as 10% acetic acid.[7][9][11]

  • Question: What if a dilute acid solution doesn't work?

    • Answer: For very hydrophobic or aggregation-prone peptides, you may need to use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first solubilize the peptide, followed by a stepwise addition of your aqueous buffer.[7][10] Be mindful that organic solvents may not be compatible with all experimental assays. For peptides that tend to aggregate, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used, but these are often incompatible with biological systems.[11]

  • Question: Could the counter-ion be the issue?

    • Answer: Yes, the counter-ion from synthesis and purification (often TFA) can affect solubility. Consider performing a counter-ion exchange to a more suitable one, such as chloride or acetate.

Problem: My guanidinylated peptide precipitates out of solution when I add it to my buffer.

  • Question: Why is my peptide precipitating when I change the buffer?

    • Answer: This is often due to a change in pH that brings the peptide closer to its isoelectric point (pI), the pH at which its net charge is zero and solubility is minimal. Guanidinylated peptides are positively charged at a wide range of pH values, but interactions with buffer components can still lead to precipitation. Also, high concentrations of salts in the buffer can sometimes cause "salting out."

  • Question: How can I prevent my peptide from precipitating?

    • Answer: When diluting a peptide stock solution (especially one in an organic solvent), add the peptide solution dropwise to the stirring aqueous buffer.[12] This prevents localized high concentrations that can lead to aggregation and precipitation. Also, ensure your final buffer pH is not close to the peptide's pI.

Problem: My guanidinylation reaction is complete, but I'm having trouble purifying the product due to solubility issues.

  • Question: What can I do if my guanidinylated product is insoluble in the purification solvents?

    • Answer: You may need to adjust the solvent system for your purification. For reverse-phase HPLC, this could involve using stronger organic solvents or adding ion-pairing agents. If the product is precipitating on the column, consider using a different stationary phase or adjusting the pH of the mobile phase.

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine on a Solid Support

This protocol is adapted from methods for the solid-phase synthesis of guanidinylated peptides.[13][14]

  • Resin Swelling: Swell the peptide-resin carrying the free amine in a suitable solvent like DMF or DCM for 20-30 minutes.

  • Guanidinylation Reaction:

    • Prepare a solution of the guanidinylating reagent (e.g., N,N′-di-Boc-N″-triflylguanidine, 3 equivalents) in an appropriate solvent (e.g., DCM).

    • Add the reagent solution to the swollen resin.

    • Add a base, such as triethylamine (TEA, 4 equivalents), and allow the mixture to react at room temperature with agitation.

    • Monitor the reaction progress using a qualitative test like the Kaiser test to check for the disappearance of the primary amine. The reaction is typically complete within a few hours.

  • Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent (e.g., DCM), followed by other solvents like DMF and methanol to remove excess reagents.

  • Cleavage and Deprotection: Cleave the guanidinylated peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., a mixture containing TFA).

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a powder.

Protocol 2: Solubility Testing of Guanidinylated Peptides

This protocol provides a systematic approach to testing the solubility of a new guanidinylated peptide.[7][8][9][10][11][15][16]

  • Initial Assessment: Calculate the theoretical net charge of the guanidinylated peptide at neutral pH. Given the guanidinylation, the peptide is expected to be basic.

  • Solvent Screening (use a small aliquot of the peptide for each test):

    • Step 1: Water. Attempt to dissolve a small amount of the peptide in sterile, distilled water. Vortex or sonicate briefly. Observe for clarity.

    • Step 2: Acidic Buffer. If insoluble in water, try a dilute acidic solution, such as 10% acetic acid or 0.1 M citrate buffer at pH 3-4.

    • Step 3: Organic Solvents. If still insoluble, try to dissolve the peptide in a minimal amount of an organic solvent.

      • For most applications, start with DMSO.

      • If the peptide contains cysteine or methionine, which can be oxidized by DMSO, use DMF instead.

      • After dissolution in the organic solvent, slowly add this solution dropwise to a stirring aqueous buffer to achieve the desired final concentration.

    • Step 4: Denaturants. For peptides that are highly prone to aggregation and not intended for cellular assays, you can attempt to dissolve them in 6 M guanidine-HCl or 8 M urea.

  • Quantitative Assessment (Turbidity Assay):

    • Prepare a stock solution of the peptide in a solvent in which it is highly soluble.

    • Make serial dilutions of the stock solution in the aqueous buffer of interest.

    • Measure the absorbance at 600 nm. An increase in absorbance indicates the formation of insoluble aggregates. The concentration at which the absorbance begins to increase is an indicator of the peptide's solubility limit in that buffer.

Quantitative Data

Table 1: Comparison of Guanidinylation Reagents for Solid-Phase Synthesis

Guanidinylation ReagentResin TypeReaction TimeOutcomeReference
N,N′-di-Boc-N″-triflylguanidineTentaGel S RAM< 5 hoursSingle desired product[13]
N,N′-di-Boc-N″-triflylguanidineRink amide MBHA< 5 hoursSingle desired product[13]
1H-pyrazole-1-carboxamidine HClTentaGel S RAM / Rink amide MBHA-Unsatisfactory results[13]
N,N′-di-Boc-thiourea + Mukaiyama's ReagentTentaGel S RAM / Rink amide MBHA-Unsatisfactory results[13]
N,N′-di-Boc-thiourea + N-iodosuccinimideTentaGel S RAM2 hoursComplete reaction[13]
N,N′-di-Boc-thiourea + N-iodosuccinimideRink amide MBHA> 8 hoursIncomplete reaction[13]

Visualizations

experimental_workflow cluster_synthesis Guanidinylation cluster_purification Purification & Isolation cluster_solubility Solubility Testing start Peptide on Solid Support (with free amine) reagent Add Guanidinylating Reagent + Base start->reagent react Reaction & Monitoring (e.g., Kaiser Test) reagent->react wash Wash Resin react->wash cleave Cleavage from Resin & Deprotection (TFA) wash->cleave precipitate Precipitate in Ether cleave->precipitate lyophilize Lyophilize precipitate->lyophilize lyophilized_peptide Lyophilized Guanidinylated Peptide lyophilize->lyophilized_peptide test_water Test Water lyophilized_peptide->test_water test_acid Test Dilute Acid test_water->test_acid Insoluble final_product Soluble Peptide Solution test_water->final_product Soluble test_organic Test Organic Solvent (DMSO/DMF) test_acid->test_organic Insoluble test_acid->final_product Soluble test_organic->final_product Soluble

Caption: Workflow for the synthesis and solubility testing of a guanidinylated peptide.

troubleshooting_logic cluster_acidic Acidic Conditions cluster_organic Organic Solvents cluster_denaturant Harsh Conditions (Non-Biological Assays) cluster_advanced Advanced Troubleshooting start Insoluble Guanidinylated Compound in Water try_acid Try Dilute Acid (e.g., 10% Acetic Acid) start->try_acid soluble_acid Soluble try_acid->soluble_acid Success try_organic Dissolve in minimal DMSO/DMF, then dilute into buffer try_acid->try_organic Failure soluble_organic Soluble try_organic->soluble_organic Success try_denaturant Try 6M Guanidine-HCl or 8M Urea try_organic->try_denaturant Failure soluble_denaturant Soluble try_denaturant->soluble_denaturant Success check_counterion Consider Counter-ion Exchange (e.g., to HCl/Acetate) try_denaturant->check_counterion Failure

Caption: Decision tree for troubleshooting the solubility of guanidinylated compounds.

References

Validation & Comparative

A Comparative Guide to Guanylation Reagents for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate guanylation reagent is a critical step in the synthesis of guanidinium-containing compounds. This guide provides an objective comparison of commonly used guanylation reagents, supported by experimental data and detailed protocols to aid in your selection process.

The guanidinium group is a key structural motif in a wide array of biologically active molecules and pharmaceuticals due to its ability to form strong, delocalized hydrogen bonds. The synthesis of these molecules relies on the crucial process of guanylation, the addition of a guanidinyl group to a primary or secondary amine. While the hypothetical 4-Hydroxypiperidine-1-carboximidamide represents a potential scaffold, a direct comparative assessment with established reagents is not prevalent in the literature. Therefore, this guide will compare several widely recognized and versatile guanylation reagents: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, Triflyl-guanidine (N,N'-Di-Boc-1-triflylguanidine), S-Methylisothiourea, and Cyanamide.

Performance Comparison of Guanylation Reagents

The choice of a guanylation reagent is often a trade-off between reactivity, stability, and substrate scope. The following table summarizes the key performance characteristics of several common reagents based on literature data.

ReagentTypical YieldsSubstrate ScopeReaction ConditionsAdvantagesDisadvantages
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine 80-95%Broad; effective for primary and secondary aliphatic and aromatic amines.Mild (Room temperature to 60 °C), often requires a base (e.g., DIPEA, Et3N).Stable, commercially available, good functional group tolerance, Boc-protecting groups are easily removable.Can be slow with sterically hindered amines.
Triflyl-guanidine 90-99%Very broad; highly effective for even poorly nucleophilic and sterically hindered amines.Very mild (Room temperature), often does not require a strong base.Highly reactive, leading to high yields and short reaction times.Can be less stable than other reagents; the triflyl group can sometimes lead to side reactions.
S-Methylisothiourea 60-85%Good for primary aliphatic amines. Less effective for aromatic or hindered amines.Often requires elevated temperatures (50-100 °C) and a base.Inexpensive and readily available.Formation of smelly methyl mercaptan byproduct, harsher conditions can limit functional group tolerance.
Cyanamide 40-70%Primarily used for simple, unhindered primary amines.Requires a proton source (e.g., acid) and can require elevated temperatures.Simple, inexpensive, and atom-economical.Low to moderate yields, limited substrate scope, potential for side reactions and oligomerization.

Experimental Protocols

Below is a representative experimental protocol for the guanylation of a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a widely used and versatile reagent.

Guanylation of Benzylamine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Materials:

  • Benzylamine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzylamine (1.0 mmol, 1.0 eq) in DCM (10 mL) was added DIPEA (1.5 mmol, 1.5 eq).

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol, 1.1 eq) was then added, and the reaction mixture was stirred at room temperature for 12-24 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography to afford the desired Boc-protected guanidine.

Visualizing the Selection Process

The selection of an appropriate guanylation reagent is a critical decision in the synthetic workflow. The following diagram illustrates a logical approach to selecting a reagent based on the nature of the amine substrate and the desired reaction outcome.

G cluster_input Substrate Analysis cluster_decision Reagent Selection Criteria cluster_reagents Recommended Reagent start Primary or Secondary Amine Substrate steric_hindrance Sterically Hindered or Poorly Nucleophilic? start->steric_hindrance functional_groups Sensitive Functional Groups Present? steric_hindrance->functional_groups No triflyl Triflyl-guanidine steric_hindrance->triflyl Yes boc_pyrazole N,N'-Di-Boc-1H-pyrazole-1-carboxamidine functional_groups->boc_pyrazole Yes isothiourea S-Methylisothiourea functional_groups->isothiourea No

Caption: A decision-making workflow for selecting a guanylation reagent.

General Reaction Mechanism

The guanylation of an amine typically proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the guanylation reagent, followed by the elimination of a leaving group. The use of protecting groups, such as the Boc groups in N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is common to modulate reactivity and prevent side reactions.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack reagent Guanylation Reagent (e.g., Boc-Protected Pyrazole-Carboxamidine) reagent->intermediate product R-NH-C(=N-Boc)NH-Boc (Protected Guanidine) intermediate->product Elimination leaving_group Leaving Group (e.g., Pyrazole) intermediate->leaving_group

In Vitro Bioactivity of 4-Hydroxypiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro bioactivity of various 4-hydroxypiperidine analogs. The data presented is compiled from multiple studies to offer insights into their potential as analgesic, anti-inflammatory, and antioxidant agents.

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have been extensively studied for their therapeutic potential, revealing a broad spectrum of activities. This guide summarizes key in vitro findings to facilitate the comparison of these analogs and aid in the development of new therapeutic agents.

Analgesic Activity

The analgesic potential of 4-hydroxypiperidine analogs is often evaluated through their interaction with opioid receptors, particularly the mu (µ)-opioid receptor, a key target for pain management.

Mu (µ)-Opioid Receptor Binding Affinity

The binding affinity of a compound to the µ-opioid receptor is a crucial indicator of its potential analgesic efficacy. The table below compares the binding affinities (Ki values) of several 4-anilidopiperidine analogs, which incorporate the 4-hydroxypiperidine moiety. Lower Ki values indicate higher binding affinity.

Compound IDStructureµ-Opioid Receptor Ki (nM)Reference
Analog 1N-(1-(2-phenethyl)piperidin-4-yl)-N-phenylacetamide47[1]
Analog 2N-(1-(3-phenylpropyl)piperidin-4-yl)-N-phenylacetamide89[1]
Analog 3N-(1-(4-phenylbutyl)piperidin-4-yl)-N-phenylacetamide150[1]

Experimental Protocol: µ-Opioid Receptor Binding Assay

This assay determines the affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Membranes: Membranes are prepared from cells expressing the human µ-opioid receptor.

  • Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]

Signaling Pathway: Mu-Opioid Receptor Activation

Activation of the µ-opioid receptor by an agonist, such as a potent 4-hydroxypiperidine analog, initiates a signaling cascade that ultimately leads to an analgesic effect. This involves the inhibition of adenylyl cyclase and the modulation of ion channels.

mu_opioid_receptor_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP Analog 4-Hydroxypiperidine Analog (Agonist) Analog->MOR Binds to cAMP cAMP ATP->cAMP Converts Analgesia Analgesic Effect cAMP->Analgesia Reduced production leads to

Caption: Activation of the µ-opioid receptor by a 4-hydroxypiperidine analog.

Anti-inflammatory Activity

The anti-inflammatory properties of 4-hydroxypiperidine analogs are often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to scavenge free radicals.

Inhibition of Platelet Aggregation

Certain 4-hydroxypiperidine derivatives have been shown to inhibit platelet aggregation, a process linked to inflammation and thrombosis. The inhibitory concentrations (IC50) for a series of 4-(4'-bromophenyl)-4-piperidinol derivatives are presented below.

Compound IDR GroupIC50 (mM) for Platelet Aggregation InhibitionReference
PD34-Nitrophenacyl80[2]
PD52,4-Dimethoxyphenacyl0.06[2]
Aspirin (Standard)-0.15[2]

Experimental Protocol: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by an aggregating agent.

  • Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors and centrifuged to obtain PRP.

  • Incubation: The PRP is incubated with either the test compound or a vehicle control.

  • Induction of Aggregation: An aggregating agent (e.g., platelet-activating factor) is added to the PRP to induce aggregation.

  • Measurement: The change in light transmittance through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the transmittance increases.

  • Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the control. The IC50 value is then determined.[2]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

The inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, is a key mechanism for anti-inflammatory drugs. By blocking COX-2, 4-hydroxypiperidine analogs can prevent the synthesis of prostaglandins, which are key mediators of inflammation.

cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Promotes Analog 4-Hydroxypiperidine Analog Analog->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by a 4-hydroxypiperidine analog.

Antioxidant Activity

The ability of 4-hydroxypiperidine analogs to act as antioxidants is typically evaluated by their capacity to scavenge free radicals.

DPPH Radical Scavenging Activity

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: The DPPH solution is mixed with various concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The concentration of the test compound that scavenges 50% of the DPPH radicals (IC50) is determined.

Workflow: In Vitro Bioactivity Screening

The general workflow for screening 4-hydroxypiperidine analogs for their in vitro bioactivity is outlined below.

experimental_workflow cluster_assays In Vitro Bioactivity Assays Synthesis Synthesis of 4-Hydroxypiperidine Analogs Purification Purification and Characterization Synthesis->Purification Analgesic Analgesic Activity (e.g., Receptor Binding) Purification->Analgesic AntiInflammatory Anti-inflammatory Activity (e.g., Enzyme Inhibition) Purification->AntiInflammatory Antioxidant Antioxidant Activity (e.g., DPPH Assay) Purification->Antioxidant DataAnalysis Data Analysis and IC50/Ki Determination Analgesic->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: General experimental workflow for in vitro bioactivity screening.

Conclusion

This guide provides a comparative overview of the in vitro bioactivity of 4-hydroxypiperidine analogs, focusing on their analgesic, anti-inflammatory, and antioxidant potential. The presented data and experimental protocols can serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the design and evaluation of novel therapeutic agents based on the versatile 4-hydroxypiperidine scaffold. Further comprehensive studies directly comparing a wide range of analogs are warranted to establish more definitive structure-activity relationships.

References

Solution-Phase vs. Solid-Phase Guanidinylation: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical biology, the introduction of a guanidinium group can be a critical step in modifying peptides and small molecules to enhance their biological activity.[1][2] This functional group, with its strong basicity and ability to form multiple hydrogen bonds, plays a significant role in molecular recognition.[3] The choice between solution-phase and solid-phase synthesis for guanidinylation is a crucial decision that impacts efficiency, scalability, and purity of the final product. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureSolution-Phase GuanidinylationSolid-Phase Guanidinylation
Principle Reactants are dissolved in a solvent.One reactant is immobilized on a solid support (resin).
Purification Requires standard organic chemistry techniques (e.g., chromatography, extraction, crystallization).[4]Simplified purification by washing the resin to remove excess reagents and byproducts.[5]
Scalability Generally more scalable for large quantities of a single compound.Ideal for the synthesis of libraries of compounds and smaller scale reactions.[6]
Reaction Monitoring Straightforward using techniques like TLC, LC-MS, and NMR.More challenging, often relying on qualitative tests (e.g., Kaiser test) or cleavage of a small sample for analysis.[1]
Reagent Stoichiometry Typically uses a smaller excess of reagents.Often requires a larger excess of reagents to drive the reaction to completion.[1]
Automation Less amenable to full automation.Highly amenable to automation, especially in peptide synthesis.[7]

Performance Comparison: A Data-Driven Analysis

The efficiency of guanidinylation is highly dependent on the choice of reagents and the nature of the substrate. Below is a summary of reported yields for common guanidinylating reagents in both solution-phase and solid-phase settings.

Table 1: Solution-Phase Guanidinylation Yields
Guanidinylating ReagentSubstrateSolventReaction TimeYield (%)
N,N´-di-Boc-N˝-triflylguanidine (Goodman's Reagent)Butane-1,4-diamineCH₂Cl₂12 h98%[4]
N,N´-di-Boc-N˝-triflylguanidineBenzylamineBenzene< 15 min>95%[8]
1H-Pyrazole-1-carboxamidine hydrochloridePrimary AminesDMF-Moderate to High[9]
N,N′-bis(ortho-chloro-Cbz)-S-methylisothioureaVarious Amines--High (Superior to Boc/Cbz)[10]
Table 2: Solid-Phase Guanidinylation Yields
Guanidinylating ReagentResin/SubstrateSolventReaction TimeYield/Conversion
N,N′-di-Boc-N″-triflylguanidineResin-bound peptidyl amineDCM3 hExcellent[1][5]
1H-Pyrazole-1-carboxamidine hydrochlorideResin-bound peptidyl amineDMF18 hIncomplete (~85-90%)[1]
N,N′-di-Boc-thiourea + Mukaiyama's ReagentResin-bound peptidyl amineDCM3 hComplete[1]
N,N′-di-Boc-thiourea + N-iodosuccinimide (NIS)Resin-bound peptidyl amine (TentaGel S RAM)DCM2 hComplete[1]
N,N′-di-Boc-thiourea + N-iodosuccinimide (NIS)Resin-bound peptidyl amine (Rink amide MBHA)DCM> 8 hIncomplete[1]
AgNO₃-mediatedResin-bound thioureaDMF-57-82% (multi-step)[6]

Experimental Workflows and Mechanisms

To provide a clearer understanding of the practical application of these methods, the following sections detail the experimental protocols and reaction mechanisms.

General Mechanism of Guanidinylation of a Primary Amine

The fundamental reaction involves the nucleophilic attack of a primary amine on an electrophilic guanidinylating agent. The specific mechanism can vary depending on the reagent used.

General Guanidinylation Mechanism

Experimental Workflow: Solution-Phase Guanidinylation

Solution-Phase Guanidinylation Workflow start Start dissolve Dissolve amine substrate and base in anhydrous solvent start->dissolve add_reagent Add guanidinylating reagent (e.g., Goodman's reagent) dissolve->add_reagent react Stir at specified temperature and monitor reaction (e.g., TLC, LC-MS) add_reagent->react workup Perform aqueous workup (e.g., extraction, washing) react->workup purify Purify the product (e.g., column chromatography) workup->purify characterize Characterize the final product (e.g., NMR, MS) purify->characterize end End characterize->end

Solution-Phase Guanidinylation Workflow

Experimental Workflow: Solid-Phase Guanidinylation (as part of SPPS)

Solid-Phase Guanidinylation Workflow start Start with resin-bound peptide containing a primary amine swell Swell the resin in a suitable solvent (e.g., DCM or DMF) start->swell wash1 Wash the resin swell->wash1 guanidinylate Add guanidinylating reagent and activator (if needed) in solvent wash1->guanidinylate react Agitate at room temperature guanidinylate->react monitor Monitor reaction completion (e.g., Kaiser test) react->monitor wash2 Wash the resin to remove excess reagents monitor->wash2 cleave Cleave the guanidinylated peptide from the resin wash2->cleave precipitate Precipitate and purify the final product cleave->precipitate end End precipitate->end

Solid-Phase Guanidinylation Workflow

Detailed Experimental Protocols

Protocol 1: Solution-Phase Guanidinylation using Goodman's Reagent[4]

Materials:

  • Primary amine substrate

  • N,N´-di-Boc-N˝-triflylguanidine (Goodman's reagent)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dry a round-bottom flask and add the primary amine substrate.

  • Dissolve the amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.0-1.2 equivalents) to the solution and stir.

  • In a separate flask, dissolve N,N´-di-Boc-N˝-triflylguanidine (1.0-1.1 equivalents) in anhydrous CH₂Cl₂.

  • Add the guanidinylating reagent solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Guanidinylation using N,N′-di-Boc-N″-triflylguanidine[1]

Materials:

  • Resin-bound substrate with a free primary amine

  • N,N′-di-Boc-N″-triflylguanidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Swell the peptidyl-resin in DCM for 20-30 minutes, then drain the solvent.

  • Dissolve N,N′-di-Boc-N″-triflylguanidine (2-3 equivalents) and TEA or DIPEA (3-4 equivalents) in DCM.

  • Add the solution to the swollen resin in the reaction vessel.

  • Agitate the mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates the consumption of the primary amine.

  • Once the reaction is complete, drain the reaction mixture.

  • Wash the resin extensively with DCM and DMF to remove all soluble impurities.

  • The guanidinylated peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Conclusion and Recommendations

The choice between solution-phase and solid-phase guanidinylation is context-dependent.

Solution-phase guanidinylation is often preferred for:

  • Large-scale synthesis of a single target molecule.

  • Reactions where purification by standard chromatographic methods is straightforward.

  • Situations where cost of reagents is a major concern, as smaller excesses are typically used.

Solid-phase guanidinylation excels in:

  • The synthesis of peptide and peptidomimetic libraries.[2]

  • Instances where rapid purification is a priority.

  • Automated synthesis protocols.[7]

For many applications in modern drug discovery and chemical biology, particularly in the context of peptide modification, solid-phase synthesis offers significant advantages in terms of efficiency and throughput . The development of highly reactive guanidinylating reagents compatible with standard Fmoc-based solid-phase peptide synthesis has made this approach increasingly popular.[3] However, for bulk production of a specific guanidinylated compound, a well-optimized solution-phase route may be more economical. Researchers should carefully consider the scale of their synthesis, the need for diversity, and the available purification capabilities when selecting the most appropriate method.

References

Comparative Analysis of Antibodies Targeting Guanidinylated Proteins: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and cross-reactivity of antibodies raised against guanidinylated proteins is paramount for accurate experimental outcomes and therapeutic efficacy. This guide provides a comparative overview of key experimental approaches to assess antibody performance, complete with detailed protocols and illustrative data.

Guanidinylation, a post-translational modification where arginine residues are converted to homoarginine, can significantly impact protein structure and function, potentially leading to the generation of neo-antigens and the subsequent development of autoantibodies. Characterizing the binding profile of antibodies targeting these modified proteins is crucial to distinguish between specific recognition of the guanidinylated epitope and cross-reactivity with other post-translational modifications or the unmodified protein.

Performance Comparison of Anti-Guanidinylated Protein Antibodies

To facilitate the selection of the most suitable antibody for a specific application, a comparative analysis of their performance in various immunoassays is essential. The following table summarizes hypothetical performance data for three distinct monoclonal antibodies (mAb-Guan1, mAb-Guan2, and mAb-Guan3) raised against a guanidinylated model protein.

AntibodyTarget SpecificityELISA (EC50, ng/mL)Western Blot (Sensitivity)Surface Plasmon Resonance (KD, M)Cross-Reactivity (vs. Citrullinated Protein)Cross-Reactivity (vs. Unmodified Protein)
mAb-Guan1 Guanidinylated Protein50High1.2 x 10⁻⁹LowNegligible
mAb-Guan2 Guanidinylated & Citrullinated Protein75Medium5.7 x 10⁻⁹HighLow
mAb-Guan3 Guanidinylated Protein (Conformation-dependent)120Low (denatured)8.3 x 10⁻⁹NegligibleNegligible

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative framework.

Key Experimental Methodologies

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Here, we detail the methodologies for three critical immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay to quantify the binding of an antibody to its antigen. A sandwich ELISA format is often employed to enhance specificity and sensitivity.

Protocol:

  • Coating: Dilute the capture antigen (guanidinylated protein, citrullinated protein, or unmodified protein) to 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a high-binding 96-well ELISA plate and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1-5% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add 100 µL of serially diluted primary antibody (raised against the guanidinylated protein) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate five times. Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping and Reading: Add 50 µL of stop solution (e.g., 1M H₂SO₄) to each well. Read the absorbance at 450 nm using a microplate reader.

Western Blotting

Western blotting is a technique used to detect specific proteins in a complex mixture, separated by gel electrophoresis. It is particularly useful for assessing antibody reactivity to denatured proteins.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add a chemiluminescent substrate and capture the signal using a CCD camera-based imager.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics of molecular interactions, including antibody-antigen binding. It allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Protocol:

  • Chip Preparation: Immobilize the antigen (guanidinylated protein, citrullinated protein, or unmodified protein) onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of the antibody (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time as the antibody binds to and dissociates from the immobilized antigen. This generates a sensorgram.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying principles of cross-reactivity, the following diagrams have been generated using Graphviz.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection Coat_Plate Coat Plate with Antigen Block Block Non-specific Sites Coat_Plate->Block Add_Primary_Ab Add Primary Antibody Block->Add_Primary_Ab Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Add_Primary_Ab->Add_Secondary_Ab Add_Substrate Add TMB Substrate Add_Secondary_Ab->Add_Substrate Stop_Reaction Add Stop Solution Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450nm Stop_Reaction->Read_Absorbance

Caption: Workflow for a Sandwich ELISA experiment.

Western_Blot_Workflow cluster_separation Separation cluster_transfer Transfer cluster_probing Probing cluster_detection Detection SDS_PAGE SDS-PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block_Membrane Block Membrane Transfer->Block_Membrane Primary_Ab Incubate with Primary Ab Block_Membrane->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Chemiluminescence Chemiluminescent Detection Secondary_Ab->Chemiluminescence

Caption: Key steps in a Western Blotting experiment.

SPR_Principle cluster_spr Surface Plasmon Resonance Sensor_Chip Sensor Chip (Immobilized Antigen) Binding Binding Event Sensor_Chip->Binding Association Antibody Antibody (Analyte) Antibody->Sensor_Chip Flow Binding->Sensor_Chip Dissociation Signal Change in Refractive Index (Sensorgram) Binding->Signal

Caption: Principle of Surface Plasmon Resonance.

Cross_Reactivity_Concept Antibody Anti-Guanidinylated Protein Antibody Guan_Protein Guanidinylated Protein (Target) Antibody->Guan_Protein Specific Binding Cit_Protein Citrullinated Protein Antibody->Cit_Protein Cross-Reactivity Unmod_Protein Unmodified Protein Antibody->Unmod_Protein Cross-Reactivity

Caption: Concept of antibody cross-reactivity.

By employing these standardized assays and carefully analyzing the resulting data, researchers can confidently select and validate antibodies with the desired specificity and minimal cross-reactivity for their studies on guanidinylated proteins. This rigorous approach is fundamental to advancing our understanding of the roles these modified proteins play in health and disease.

A Comparative Analysis of Protecting Groups in Guanidine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of guanidines is a cornerstone in medicinal chemistry and drug development, owing to the prevalence of the guanidinium group in a vast array of biologically active molecules. The inherent basicity and nucleophilicity of the guanidine functional group, however, present a significant challenge in multi-step syntheses. Effective protection and deprotection strategies are therefore paramount for the successful construction of complex guanidine-containing compounds. This guide provides a comparative analysis of the efficacy of common protecting groups employed in guanidine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Efficacy of Common Guanidine Protecting Groups: A Comparative Overview

The choice of a suitable protecting group for a guanidine moiety is dictated by several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups present in the molecule. The most widely used protecting groups for guanidines are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and trifluoroacetyl (TFAc) groups.

Protecting GroupGuanidinylation Reagent/MethodTypical Yield (%)Reaction ConditionsDeprotection ConditionsOrthogonality & Remarks
Boc N,N'-Di-Boc-thiourea with TCT activation[1]Up to 95THF, N-methylmorpholine, DMAP (cat.), RTStrong acid (e.g., TFA, HCl)Orthogonal to Cbz and TFAc. Widely used in solid-phase and solution-phase synthesis.
Cbz Potassium carbobenzyloxycyanamide86 (of precursor)Acetonitrile, TMSCl, then amineCatalytic hydrogenation (e.g., H₂, Pd/C)Orthogonal to Boc and TFAc. Cleavage is incompatible with reducible functional groups.
Pbf Pbf-protected thiourea with 2-chloro-1-methylpyridinium iodideVery good (qualitative)EthyldiisopropylamineStrong acid (e.g., TFA)[2]Commonly used in Fmoc-based solid-phase peptide synthesis for arginine protection.[2]
TFAc N/AHigh (qualitative)N/AMild basic conditions (e.g., dilute NH₃ or piperidine)[3]Orthogonal to Boc and Cbz. Useful when acid-labile groups need to be preserved.[3]

Detailed Experimental Protocols

Synthesis of N,N'-Di-Boc-Protected Guanidines

This protocol is adapted from a mild and inexpensive procedure using cyanuric chloride (TCT) as an activating agent for di-Boc-thiourea.[1]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Amine substrate

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of N,N'-Di-Boc-thiourea (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add TCT (0.4 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add the amine (1.0 mmol), NMM (2.0 mmol), and a catalytic amount of DMAP.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Mono-Cbz-Protected Guanidines

This protocol describes the synthesis of a mono-Cbz-protected guanidine from an amine and potassium carbobenzyloxycyanamide.

Materials:

  • Potassium carbobenzyloxycyanamide

  • Trimethylsilyl chloride (TMSCl)

  • Amine substrate

  • Anhydrous Acetonitrile

Procedure:

  • To a suspension of potassium carbobenzyloxycyanamide (1.0 equiv) in anhydrous acetonitrile, add TMSCl (1.1 equiv) dropwise at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add the amine (1.1 equiv) to the reaction mixture and stir for 1 hour.

  • Remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium carbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Synthesis of Pbf-Protected Guanidines

This method involves the guanylation of an amine using a Pbf-protected thiourea activated by 2-chloro-1-methylpyridinium iodide.[4]

Materials:

  • N-Pbf-thiourea

  • Amine substrate

  • 2-Chloro-1-methylpyridinium iodide

  • Ethyldiisopropylamine (Hünig's base)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Pbf-thiourea (1.1 equiv) and the amine (1.0 equiv) in anhydrous DMF.

  • Add ethyldiisopropylamine (2.0 equiv) to the solution.

  • Add a solution of 2-chloro-1-methylpyridinium iodide (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Orthogonality of Protecting Groups: A Strategic Advantage

The concept of orthogonality is crucial in complex multi-step syntheses, allowing for the selective removal of one protecting group in the presence of others. Boc, Cbz, and TFAc protecting groups offer excellent orthogonality in guanidine synthesis.

Orthogonality cluster_conditions Deprotection Conditions Boc Boc-Guanidine Guanidine Free Guanidine Boc->Guanidine Strong Acid (e.g., TFA) Cbz Cbz-Guanidine Cbz->Guanidine H₂, Pd/C TFAc TFAc-Guanidine TFAc->Guanidine Mild Base (e.g., NH₃) Strong Acid Strong Acid Hydrogenolysis Hydrogenolysis Mild Base Mild Base

Caption: Orthogonality of common guanidine protecting groups.

Guanidine Derivatives in Cellular Signaling: The Muscarinic Acetylcholine Receptor Pathway

Guanidine-containing compounds can act as modulators of various biological targets, including G protein-coupled receptors (GPCRs). For instance, certain guanidine derivatives have been identified as antagonists of muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes. The M2 subtype of mAChRs, for example, couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

Muscarinic_Signaling mAChR M2 Muscarinic Receptor (GPCR) G_protein Gi/o Protein mAChR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Guanidine_Antagonist Guanidine Derivative (Antagonist) Guanidine_Antagonist->mAChR Blocks Acetylcholine Acetylcholine (Agonist) Acetylcholine->mAChR Activates ATP ATP ATP->AC Substrate PKA Protein Kinase A (inactive) cAMP->PKA Inactivates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., altered ion channel conductance) PKA_active->Cellular_Response Phosphorylates Targets

Caption: Antagonism of the M2 muscarinic receptor signaling pathway by a guanidine derivative.

General Workflow for Protected Guanidine Synthesis

The synthesis of a protected guanidine generally involves the reaction of an amine with a guanidinylating agent, which introduces the protected guanidine moiety. The choice of the guanidinylating agent is dependent on the desired protecting group.

Guanidine_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Guanidinylation Reaction cluster_product Product cluster_deprotection Deprotection Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Reaction_Step Coupling/ Activation Amine->Reaction_Step Guanidinylating_Agent Guanidinylating Agent (e.g., Protected Thiourea, Carbodiimide, or Pyrazole derivative) Guanidinylating_Agent->Reaction_Step Protected_Guanidine Protected Guanidine (PG-N=C(NHR)-NH-PG) Reaction_Step->Protected_Guanidine Deprotection_Step Selective Deprotection Protected_Guanidine->Deprotection_Step Final_Product Final Guanidine Product Deprotection_Step->Final_Product

Caption: General workflow for the synthesis of protected guanidines.

This guide provides a foundational understanding of the comparative efficacy of common protecting groups in guanidine synthesis. Researchers are encouraged to consider the specific requirements of their synthetic targets to select the most appropriate protection strategy. The provided protocols and diagrams serve as a starting point for the practical implementation of these methods in the laboratory.

References

Benchmarking Novel Guanidinylating Reagents Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a guanidinium moiety is a critical transformation in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The choice of guanidinylating reagent is paramount to the success of this transformation, influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of several novel guanidinylating reagents against established commercial standards, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.

Data Presentation: Performance Comparison of Guanidinylating Reagents

The following table summarizes the performance of various guanidinylating reagents based on reported yields for the guanidinylation of a representative primary amine, benzylamine. This allows for a direct comparison of their relative efficiencies under optimized conditions.

Reagent ClassSpecific ReagentCommercial StatusTypical Yield (%) with BenzylamineReference
Triflyl Guanidines N,N′-Di-Boc-N″-triflylguanidineCommercial>95%[1]
Pyrazole-based 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)Novel~90% (nitroguanidine intermediate)[2]
Pyrazole-based 1H-Pyrazole-1-carboxamidine hydrochlorideCommercialVaries (mild conditions)
Isothioureas N,N′-bis(ortho-chloro-Cbz)-S-methylisothioureaNovelHigh (superior to known reagents)[2]
Carbodiimide Precursors Di-Boc-thiourea with Cyanuric Chloride (TCT)Novel (Method)Up to 95%

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of chemical reagents. Below are representative protocols for key experiments cited in this guide.

Protocol 1: Guanidinylation of Benzylamine with N,N′-Di-Boc-N″-triflylguanidine and NMR Monitoring

This protocol describes a general procedure for the guanidinylation of a primary amine using a highly reactive triflylguanidine reagent and monitoring the reaction progress by Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • N,N′-Di-Boc-N″-triflylguanidine

  • Benzylamine

  • Anhydrous deuterated solvent (e.g., Benzene-d6, Chloroform-d, Acetonitrile-d)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a 100 mM solution of N,N′-Di-Boc-N″-triflylguanidine in the chosen anhydrous deuterated solvent.

  • Prepare a 90 mM solution of benzylamine in the same deuterated solvent.

  • In an NMR tube, combine equal volumes of the reagent and amine solutions.

  • Immediately acquire an initial NMR spectrum to serve as the time-zero reference point.

  • Continue to acquire spectra at regular intervals (e.g., every 15 minutes) to monitor the formation of the guanidinylated product.

  • The formation of the product can be quantified by integrating the signals of the benzylic CH₂ groups of both the starting material and the product.

Protocol 2: Guanidinylation using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

This protocol outlines the synthesis of a nitroguanidine intermediate from a primary amine using the novel reagent DMNPC, which can then be reduced to the final guanidine.

Materials:

  • 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC)

  • Primary amine (e.g., benzylamine)

  • Solvent (e.g., Acetonitrile)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the primary amine in the chosen solvent in a reaction vessel.

  • Add a stoichiometric equivalent of DMNPC to the solution.

  • If the amine salt is used, add an equivalent of a non-nucleophilic base like triethylamine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the nitroguanidine product can be isolated by standard workup procedures, such as extraction and solvent evaporation.

  • The resulting nitroguanidine can be subsequently reduced to the desired guanidine via catalytic hydrogenation.

Mandatory Visualization

Diagrams created using the DOT language provide a clear visual representation of complex chemical processes and relationships.

Guanidinylation_Workflow cluster_reagents Guanidinylating Reagents cluster_process Benchmarking Process cluster_output Performance Metrics cluster_comparison Comparative Evaluation Novel Novel Reagents (e.g., DMNPC, modified Isothioureas) Protocol Standardized Experimental Protocol Novel->Protocol Commercial Commercial Standards (e.g., Triflylguanidines, Pyrazole-carboxamidines) Commercial->Protocol Reaction Guanidinylation Reaction with Test Amine Protocol->Reaction Analysis Quantitative Analysis (NMR, LC-MS, etc.) Reaction->Analysis Yield Reaction Yield Analysis->Yield Purity Product Purity Analysis->Purity Kinetics Reaction Kinetics Analysis->Kinetics Comparison Head-to-Head Performance Data Yield->Comparison Purity->Comparison Kinetics->Comparison

Caption: A logical workflow for benchmarking novel guanidinylating reagents.

Nitric_Oxide_Synthesis cluster_info Key Transformation L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NOHA Nω-hydroxy-L-arginine NOS->NOHA Step 1 L_Citrulline L-Citrulline NOS->L_Citrulline Product NO Nitric Oxide (NO) NOS->NO Product O2_NADPH O₂ + NADPH O2_NADPH->NOS Cofactors NOHA->NOS Intermediate info The guanidino group of L-Arginine is the site of oxidation.

Caption: The enzymatic synthesis of Nitric Oxide from L-Arginine.

References

Stereospecific Interactions of Chiral 4-Hydroxypiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery, chiral molecules, which exist as non-superimposable mirror images (enantiomers) or stereoisomers with multiple chiral centers (diastereomers), often exhibit significantly different interactions with their biological targets. This guide provides a comparative analysis of the stereospecific interactions of chiral 4-hydroxypiperidine derivatives, a prevalent scaffold in medicinal chemistry, with a focus on their engagement with opioid receptors.

Comparative Analysis of Diastereomeric 4-(3-Hydroxyphenyl)piperidine Derivatives at Opioid Receptors

A study investigating the influence of methyl substitutions at the 3 and 4-positions of the piperidine ring in N-substituted 4-(3-hydroxyphenyl)piperidines has provided valuable insights into the stereochemical requirements for opioid receptor antagonism. The antagonist activity (Ke values) of a series of diastereomeric compounds was determined at the µ (mu), δ (delta), and κ (kappa) opioid receptors using a [³⁵S]GTPγS binding assay.

The data, summarized in the table below, highlights the impact of the presence and relative orientation of these methyl groups on the antagonist potency. All the tested N-substituted 4-(3-hydroxyphenyl)piperidines were found to be opioid receptor antagonists at the µ and κ receptors, with most also showing antagonism at the δ receptor.[1] Notably, previous research on the enantiomers of N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine revealed that the (3R,4R)-isomer is a more potent opioid antagonist than the (3S,4S)-isomer.[2]

CompoundN-Substituent (R)Piperidine Ring Substitutionµ-OR Ke (nM)δ-OR Ke (nM)κ-OR Ke (nM)
2a -CH₃trans-3,4-dimethyl29.3681134
2b -(CH₂)₃Phtrans-3,4-dimethyl0.8813.44.09
5a -CH₃3-methyl508Inactive194
5b -(CH₂)₃Ph3-methyl8.4734.336.8
6a -CH₃4-methyl974Agonist477
6b -(CH₂)₃Ph4-methyl8.4734.336.8
7a -CH₃UnsubstitutedInactiveInactive2700
7b -(CH₂)₃PhUnsubstituted8.4734.336.8

Data extracted from "and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines".[1]

Experimental Protocols

[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism

This functional assay measures the ability of a compound to inhibit the activation of G-proteins by an agonist at a G-protein coupled receptor (GPCR), such as the opioid receptors.

Materials:

  • Cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing human µ, δ, or κ opioid receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (Guanosine diphosphate).

  • Agonists: DAMGO (for µ-OR), DPDPE (for δ-OR), U-69,593 (for κ-OR).

  • Test compounds (4-hydroxypiperidine derivatives).

  • GF/C filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from the transfected CHO cells and stored at -80°C. On the day of the experiment, membranes are thawed and resuspended in the assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains cell membranes, a fixed concentration of the respective opioid receptor agonist, various concentrations of the test antagonist compound, GDP, and the assay buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS to each well.

  • Incubation: The plates are incubated at 30°C for 60 minutes with gentle shaking.

  • Termination of Reaction: The reaction is terminated by rapid filtration through GF/C filter plates using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free form.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation fluid is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.

  • Data Analysis: The antagonist dissociation constant (Ke) is calculated from the IC₅₀ values (the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for [³⁵S]GTPγS Binding Assay

G_protein_assay_workflow prep Membrane Preparation (CHO cells expressing opioid receptors) setup Assay Setup in 96-well Plate (Membranes, Agonist, Antagonist, GDP) prep->setup initiate Initiate Reaction (Add [³⁵S]GTPγS) setup->initiate incubate Incubation (30°C for 60 min) initiate->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Washing (Remove non-specific binding) terminate->wash count Scintillation Counting (Quantify bound [³⁵S]GTPγS) wash->count analyze Data Analysis (Calculate Ke values) count->analyze

Caption: Workflow for the [³⁵S]GTPγS binding assay.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., Opioid Receptor) G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates GDP GDP G_protein->GDP Releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Agonist (e.g., DAMGO) Ligand->GPCR Binds GTP GTP GTP->G_protein Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified GPCR signaling cascade.

References

Comparative Pharmacokinetic Profiling of Scaffolds Related to 4-Hydroxypiperidine-1-carboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine-1-carboximidamide scaffold represents a promising structural motif in medicinal chemistry, combining the favorable physicochemical properties of the piperidine ring with the potential for strong target interactions via the guanidinium group. While comprehensive pharmacokinetic (PK) data for drugs directly synthesized from this specific scaffold remains largely proprietary or within early-to-mid-stage development, a comparative analysis of structurally related compounds can provide valuable insights for researchers. This guide offers an objective comparison of the pharmacokinetic profiles of molecules containing either the 4-hydroxypiperidine core or a guanidine moiety, supported by experimental data and detailed protocols.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for representative compounds featuring either a piperidine or a guanidine functional group. This allows for a comparative assessment of how these structural components may influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound/Drug ClassCore ScaffoldCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Clearance (mL/min/kg)SpeciesRouteReference
ZM241385 Piperidine Derivative4458.03 (IV)-1674.1 (IV)-Poor (Oral)54.57 (IV)RatIV/Oral[1]
(+/-)-DHP-014 Dihydropyridine---Dose-dependent8.2Dose-dependentRatIV/Oral[2]
Guanidine Derivatives (General) Guanidine----Generally low oral--Oral[3]
Arginase Inhibitor (15aa) Guanidine---Long4 (Oral)4.2 (IV)RatIV/Oral[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments in determining the ADME profile of novel compounds.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for assessing the pharmacokinetic profile of a compound after intravenous and oral administration in rats.

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment.

  • Dosing:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol mixture) and administered as a bolus injection into the tail vein. A typical dose might be 1-5 mg/kg.[1]

    • Oral (PO): The compound is administered by oral gavage, often in a suspension or solution. Doses can range from 1 to 50 mg/kg.[1][2]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing. Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

In Vitro Metabolic Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound is incubated with liver microsomes (from human or animal species) or hepatocytes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological relationships.

G cluster_preclinical Preclinical Pharmacokinetic Profiling cluster_clinical Clinical Development invitro In Vitro ADME Assays (Metabolic Stability, Permeability, Protein Binding) dose_ranging Dose Range Finding Studies invitro->dose_ranging Initial Assessment invivo_pk In Vivo Pharmacokinetic Studies (Rodent Models) formulation Formulation Development invivo_pk->formulation Feedback for Optimization phase1 Phase I Clinical Trials (Human PK and Safety) invivo_pk->phase1 Preclinical Data Package dose_ranging->invivo_pk Select Doses formulation->dose_ranging pkpd PK/PD Modeling phase1->pkpd

Caption: General workflow for pharmacokinetic profiling from preclinical to clinical development.

G drug This compound Derivative receptor Target Receptor (e.g., GPCR, Ion Channel) drug->receptor Binding signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation/Inhibition cellular_response Cellular Response (e.g., Inhibition of Proliferation, Neurotransmission Modulation) signaling_cascade->cellular_response Modulation

Caption: Hypothetical signaling pathway for a drug with the specified scaffold.

References

Comparative cost-analysis of different synthetic routes to guanidine-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group is a critical pharmacophore found in a wide array of biologically active molecules and pharmaceuticals. Its unique basicity and ability to form multiple hydrogen bonds contribute significantly to molecular recognition and binding. Consequently, the efficient and cost-effective synthesis of guanidine-containing compounds is of paramount importance in drug discovery and development. This guide provides an objective comparison of common synthetic routes to guanidines, with a focus on cost-analysis, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of guanidines can be broadly categorized into three primary approaches: the guanylation of amines using cyanamide, the conversion of thioureas, and the use of pre-formed guanidinylating reagents. Each method presents a distinct profile in terms of cost, efficiency, and substrate scope.

Synthetic Route Starting Materials Reagents & Solvents Typical Yields (%) Purification Relative Cost Key Advantages Key Disadvantages
Route 1: From Cyanamide Primary/Secondary Amines, CyanamideScandium(III) triflate (catalytic), WaterGood to ExcellentOften requires chromatographyLowInexpensive starting materials, environmentally friendly (water as solvent).[1]Can require harsh reaction conditions and may not be suitable for sensitive substrates. The use of toxic cyanogen bromide is a concern in some variations.[2][3]
Route 2: From Thioureas Primary/Secondary Amines, ThioureaMercury(II) chloride, Triethylamine, DMF or Mukaiyama's reagentHigh (70-97%)Often requires chromatographyMediumReadily available starting materials, high yields.[4]Use of toxic heavy metals (mercury) is a significant environmental and safety concern.[3][4] Alternative methods are being developed.
Route 3: Using Guanidinylating Reagents Primary/Secondary Amines, N,N'-di-Boc-S-methylisothiourea or Pyrazole-based reagentsOrganic base (e.g., DIPEA), Organic solvent (e.g., DMF, MeCN)Moderate to HighOften requires chromatographyHighMilder reaction conditions, suitable for complex and sensitive substrates.[5]Reagents can be expensive and may need to be synthesized.[5]

Experimental Protocols

Route 1: Synthesis of Guanidines from Amines and Cyanamide

This protocol is based on a scandium(III) triflate-catalyzed guanylation in water.[1]

Materials:

  • Primary or secondary amine (1.0 mmol)

  • Cyanamide (1.2 mmol)

  • Scandium(III) triflate (0.05 mmol)

  • Water (2.0 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amine in water (2.0 mL) in a round-bottom flask, add cyanamide and scandium(III) triflate.

  • Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically a few hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired guanidine.

Route 2: Synthesis of Guanidines from Thioureas

This protocol describes a common method using mercury(II) chloride as a desulfurizing agent.[6]

Materials:

  • Substituted thiourea (1.0 mmol)

  • Amine (1.2 mmol)

  • Mercury(II) chloride (1.1 mmol)

  • Triethylamine (2.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted thiourea and the amine in DMF (5 mL) in a round-bottom flask.

  • Add triethylamine to the mixture.

  • Slowly add mercury(II) chloride to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the mercury sulfide precipitate.

  • Dilute the filtrate with DCM and wash with water to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure guanidine derivative.

Route 3: Synthesis of Guanidines using a Guanidinylating Reagent

This protocol utilizes N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea as the guanidinylating agent.

Materials:

  • Primary or secondary amine (1.0 mmol)

  • N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Acetonitrile (MeCN) or Dichloromethane (DCM) (5 mL)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine and N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea in the chosen solvent in a reaction vessel.

  • Add DIPEA to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the protected guanidine.

  • If required, deprotect the Boc groups using standard conditions (e.g., trifluoroacetic acid in DCM).

Synthetic Pathway Visualizations

G Route 1: Guanidine Synthesis from Cyanamide Amine Amine (R-NH2) Guanidine Guanidine (R-NH-C(=NH)NH2) Amine->Guanidine Cyanamide Cyanamide (H2N-CN) Cyanamide->Guanidine Catalyst Sc(OTf)3 (cat.) Water Catalyst->Guanidine

Caption: Synthesis of guanidines from amines and cyanamide.

G Route 2: Guanidine Synthesis from Thiourea Thiourea Thiourea (R-NH-CS-NH2) Guanidine Substituted Guanidine (R-NH-C(=NR')NH2) Thiourea->Guanidine Amine Amine (R'-NH2) Amine->Guanidine Reagents HgCl2, Et3N DMF Reagents->Guanidine G Route 3: Synthesis using a Guanidinylating Reagent Amine Amine (R-NH2) Protected_Guanidine Protected Guanidine Amine->Protected_Guanidine Guan_Reagent Guanidinylating Reagent (e.g., Boc-S-Me-isothiourea) Guan_Reagent->Protected_Guanidine Base Base (e.g., DIPEA) Solvent Base->Protected_Guanidine Deprotection Deprotection Protected_Guanidine->Deprotection Guanidine Guanidine Deprotection->Guanidine

References

Safety Operating Guide

Navigating the Disposal of 4-Hydroxypiperidine-1-carboximidamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle 4-Hydroxypiperidine-1-carboximidamide with appropriate personal protective equipment (PPE). Based on data for related compounds, this should include:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use protective gloves resistant to chemicals.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should always be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Characterize the waste stream containing this compound.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

    • Keep in suitable, closed containers for disposal.[2]

  • Small Spills and Residues:

    • For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

    • Clean the spill area with a suitable solvent and place the cleaning materials in the same waste container.

  • Bulk Quantities and Unused Product:

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

    • One recommended disposal method for related compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Never dispose of this chemical down the drain or into sewer systems.[2][3]

  • Contaminated Materials:

    • Any materials, such as PPE, paper towels, or glassware, that have come into contact with this compound should be considered contaminated.

    • Dispose of these materials as hazardous waste in sealed and properly labeled containers.

Hazard Profile of Related Compounds

To better understand the potential risks associated with this compound, the following table summarizes the hazard classifications for its parent compounds.

Hazard Classification4-HydroxypiperidineGuanidine Hydrochloride
Acute Toxicity (Oral) Category 4[1]Harmful if swallowed[4]
Skin Corrosion/Irritation Category 1B (Causes severe skin burns)[1]Causes skin irritation[4]
Serious Eye Damage/Irritation Category 1 (Causes serious eye damage)[1]Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1]May cause respiratory irritation

Experimental Protocols Cited

The disposal recommendations provided are based on established safety protocols for handling and disposing of hazardous chemical waste. Specific experimental procedures for the disposal of this compound have not been published. The "dissolve and burn" method mentioned is a standard procedure for organic chemical waste and should be performed by a licensed and qualified waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates a logical workflow for making decisions regarding the disposal of this compound.

start Start: Have this compound Waste check_sds Consult Specific SDS start->check_sds sds_available SDS Available? check_sds->sds_available follow_sds Follow SDS Disposal Instructions sds_available->follow_sds Yes no_sds No Specific SDS Available sds_available->no_sds No contact_ehs Contact Environmental Health & Safety (EHS) / Licensed Waste Disposal Contractor follow_sds->contact_ehs assess_hazards Assess Hazards Based on Related Compounds (Piperidine & Guanidine) no_sds->assess_hazards determine_waste_type Determine Waste Type (Solid, Liquid, Contaminated PPE) assess_hazards->determine_waste_type solid_waste Solid Waste determine_waste_type->solid_waste liquid_waste Liquid Waste determine_waste_type->liquid_waste contaminated_ppe Contaminated PPE/Materials determine_waste_type->contaminated_ppe package_solid Package in Labeled, Sealed Container solid_waste->package_solid package_liquid Package in Labeled, Sealed Container liquid_waste->package_liquid package_ppe Package in Labeled, Sealed Container contaminated_ppe->package_ppe package_solid->contact_ehs package_liquid->contact_ehs package_ppe->contact_ehs dispose Dispose According to EHS Guidance and Local Regulations contact_ehs->dispose end End of Disposal Process dispose->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxypiperidine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxypiperidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.